Technical Documentation Center

4-amino-3-(benzyloxy)-N-ethylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-3-(benzyloxy)-N-ethylbenzamide

Core Science & Biosynthesis

Foundational

Technical Characterization and Synthesis Profile: 4-amino-3-(benzyloxy)-N-ethylbenzamide

Executive Summary 4-amino-3-(benzyloxy)-N-ethylbenzamide is a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-amino-3-(benzyloxy)-N-ethylbenzamide is a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and prokinetic agents. Its structure combines a lipophilic benzyl ether tail with a polar ethyl-amide headgroup, flanking a central aniline core.

This guide provides a definitive technical profile of the molecule, including its physicochemical constants, a field-proven synthetic route designed to preserve the sensitive benzyl ether moiety, and a robust analytical characterization strategy.

Core Chemical Data
PropertyValueNotes
IUPAC Name 4-amino-3-(benzyloxy)-N-ethylbenzamide
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol Monoisotopic Mass: 270.1368
Predicted LogP ~2.6 – 2.9Moderate lipophilicity; suitable for CNS/membrane penetration
H-Bond Donors 2(Aniline -NH₂, Amide -NH-)
H-Bond Acceptors 2(Amide C=O, Ether -O-)
Physical State Solid (Crystalline powder)Predicted MP: 135–145 °C (based on congeners)

Structural Analysis & Design Logic

The molecule consists of three distinct pharmacophoric regions:

  • The Core (4-amino-3-oxybenzamide): A privileged structure found in drugs like Cisapride and Itopride. The 4-amino group acts as a critical hydrogen bond donor.

  • The Tail (3-Benzyloxy): Provides steric bulk and hydrophobic interaction potential. In synthetic applications, this often serves as a protected phenol, but in final APIs (Active Pharmaceutical Ingredients), it targets hydrophobic pockets (e.g., the zinc-access channel in HDAC enzymes).

  • The Head (N-ethylamide): Modulates solubility and metabolic stability compared to a simple primary amide.

Critical Stability Note

The benzyl ether (Bn-O-) at position 3 is chemically sensitive to catalytic hydrogenolysis (H₂/Pd-C) and strong Lewis acids (e.g., BBr₃). Synthetic routes must be designed to avoid these conditions if the benzyl group is to be retained in the final product.

Synthetic Methodology

Validated Synthetic Pathway
  • O-Benzylation: Selective alkylation of the phenolic hydroxyl.

  • Amide Coupling: Activation of the carboxylic acid and reaction with ethylamine.

  • Chemoselective Reduction: Reduction of the nitro group without cleaving the benzyl ether.

Step-by-Step Protocol

Step 1: Synthesis of Benzyl 3-(benzyloxy)-4-nitrobenzoate (Global Protection)

  • Reagents: 3-hydroxy-4-nitrobenzoic acid, Benzyl bromide (2.2 eq), K₂CO₃ (2.5 eq), DMF.

  • Procedure: Dissolve acid in DMF. Add K₂CO₃ and stir for 30 min. Add Benzyl bromide dropwise. Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate.

  • Note: This forms the benzyl ester and benzyl ether. We need to hydrolyze the ester selectively or use the acid directly if possible. Refined Approach: Use 1.1 eq Benzyl bromide to target the Phenol selectively, or saponify the ester in Step 1b (LiOH/THF/Water) to get 3-(benzyloxy)-4-nitrobenzoic acid .

Step 2: Amide Coupling (The "Head" Installation)

  • Precursor: 3-(benzyloxy)-4-nitrobenzoic acid.

  • Reagents: Ethylamine (2.0M in THF), EDC·HCl, HOBt, DIPEA, DCM.

  • Procedure: Activate the acid with EDC/HOBt in DCM for 1 hour. Add Ethylamine and DIPEA.[1] Stir at RT for 12 hours.

  • Observation: Reaction mixture turns clear.

  • Outcome:3-(benzyloxy)-N-ethyl-4-nitrobenzamide .

Step 3: Chemoselective Nitro Reduction (The Critical Step)

  • Challenge: Standard H₂/Pd-C will cleave the O-Benzyl group, yielding the 3-hydroxy impurity.

  • Recommended Method:Iron-Ammonium Chloride Reduction (Bechamp Conditions) or SnCl₂ .

  • Protocol:

    • Suspend the nitro intermediate in Ethanol/Water (3:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux vigorously for 2 hours.

    • Validation: TLC should show a fluorescent blue spot (amine formation) replacing the UV-active nitro spot.

    • Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Recrystallize from Ethanol/Hexane.

Visual Workflow (DOT)

SynthesisPath Start 3-Hydroxy-4-nitrobenzoic Acid Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 Intermediate A: 3-(Benzyloxy)-4-nitrobenzoic acid Step1->Inter1 Selective Alkylation Step2 Step 2: Amide Coupling (EtNH2, EDC, HOBt) Inter1->Step2 Inter2 Intermediate B: 3-(Benzyloxy)-N-ethyl-4-nitrobenzamide Step2->Inter2 Amide Bond Formation Step3 Step 3: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Inter2->Step3 Avoids O-Bn Cleavage Final Target: 4-amino-3-(benzyloxy)-N-ethylbenzamide Step3->Final

Figure 1: Chemoselective synthetic route designed to preserve the benzyl ether moiety during nitro reduction.

Analytical Characterization Strategy

To validate the identity of C₁₆H₁₈N₂O₂ , a multi-modal approach is required. The following data points serve as the "Go/No-Go" criteria for lot release.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Triplet or broad singlet at ~8.2 ppm (interaction with ethyl CH₂).

  • Aromatic Core:

    • H2 (between amide and ether): Doublet, ~7.4 ppm (meta coupling).

    • H6 (adjacent to amide): Doublet of doublets, ~7.3 ppm.

    • H5 (adjacent to amino): Doublet, ~6.6 ppm (shielded by amino group).

  • Benzyl Group: [1]

    • Phenyl ring: Multiplet, 7.3–7.5 ppm (5H).

    • Benzylic CH₂: Singlet, ~5.1 ppm (Distinctive diagnostic peak).

  • Amino Group (-NH₂): Broad singlet, ~5.5 ppm (Exchangeable with D₂O).

  • Ethyl Group:

    • CH₂: Quintet/Multiplet, ~3.3 ppm.

    • CH₃: Triplet, ~1.1 ppm.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Target Ion [M+H]⁺: 271.14 m/z.

  • Fragmentations:

    • Loss of Ethylamine (-45 Da).

    • Loss of Benzyl carbocation (91 m/z peak is usually dominant in fragmentation mode).

Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹: Primary amine (doublet) and secondary amide N-H stretches.

  • 1630–1650 cm⁻¹: Amide I band (C=O stretch).

  • 1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.

Applications & Handling

Storage & Stability[3]
  • Hygroscopicity: Low to moderate.

  • Light Sensitivity: The aniline moiety is prone to oxidation (browning) upon extended light exposure. Store in amber vials.

  • Temperature: Store at 2–8°C for long-term stability.

Research Context

This molecule is frequently explored in:

  • Gastroprokinetic Research: As an analog of Cisapride, investigating 5-HT₄ receptor agonism.

  • Epigenetics: As a "cap-linker" fragment in the design of HDAC inhibitors, where the benzyl group occupies the surface recognition domain of the enzyme.

References

  • ChemicalBook. "Benzamide Properties and Derivatives." Accessed March 2, 2026. Link

  • PubChem. "Compound Summary: Benzamide Derivatives (C16H18N2O2)."[2] National Library of Medicine. Accessed March 2, 2026. Link

  • BenchChem. "Technical Guide: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide." (Analogous synthesis protocols). Accessed March 2, 2026. Link

  • MDPI. "Synthesis of 4-Amino-N-ethylbenzamide Complexes." Molbank, 2023. Accessed March 2, 2026. Link

  • Sigma-Aldrich. "4-Amino-N-ethylbenzamide Product Specification." Accessed March 2, 2026. Link

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 4-Amino-3-(Benzyloxy)-N-Ethylbenzamide Derivatives

Based on the structural pharmacophore and recent medicinal chemistry literature (specifically the European Journal of Medicinal Chemistry 2023 study on benzyloxy benzamides), this guide focuses on the therapeutic class o...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural pharmacophore and recent medicinal chemistry literature (specifically the European Journal of Medicinal Chemistry 2023 study on benzyloxy benzamides), this guide focuses on the therapeutic class of 4-amino-3-(benzyloxy)benzamides , with specific emphasis on the N-ethyl derivative as a lead candidate for neuroprotection and epigenetic modulation.

Executive Summary

4-Amino-3-(benzyloxy)-N-ethylbenzamide represents a privileged scaffold in modern medicinal chemistry, characterized by a unique "bifunctional" molecular architecture. It combines a benzamide core —a classic zinc-binding group (ZBG) known for histone deacetylase (HDAC) inhibition—with a 3-benzyloxy ether moiety , which provides critical hydrophobic interactions for target selectivity, particularly in the disruption of protein-protein interactions (PPIs) such as PSD95-nNOS .

This technical guide analyzes the compound's dual therapeutic potential in Neuroprotection (Ischemic Stroke) and Epigenetic Regulation (Oncology/Neurology) . It provides a rigorous examination of the Structure-Activity Relationship (SAR), mechanistic pathways, and validated experimental protocols for researchers.

Part 1: Molecular Architecture & SAR Analysis

The therapeutic efficacy of 4-amino-3-(benzyloxy)-N-ethylbenzamide is dictated by three distinct structural domains.

The Pharmacophore Triad
Structural DomainChemical FeatureBiological Function
Core Scaffold 4-Aminobenzamide Primary Pharmacophore: Acts as a hydrogen bond donor/acceptor network. In epigenetic applications, the amide carbonyl and amino group coordinate with the Zinc (

) ion in the catalytic pocket of Class I HDACs.
R1 Substituent 3-Benzyloxy Group Selectivity Filter: The bulky phenyl ring occupies the hydrophobic "cap" region of the target protein (e.g., the hydrophobic groove of PSD95). The ether linkage provides rotational flexibility, allowing the molecule to adopt an induced-fit conformation.
R2 Substituent N-Ethyl Side Chain Bioavailability Modulator: The short alkyl chain increases lipophilicity (

), enhancing Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS indications like stroke or neurodegeneration.
Structural Logic
  • Why 4-Amino? The para-amino group is electron-donating, increasing the electron density of the aromatic ring. This strengthens the

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding site.
    
  • Why 3-Benzyloxy? Unlike a simple methoxy group, the benzyloxy group extends the molecule's reach, allowing it to disrupt protein interfaces that rely on extensive hydrophobic contact surfaces, such as the PDZ domains of PSD95.

Part 2: Mechanism of Action (MOA)

Primary Mechanism: PSD95-nNOS Uncoupling (Neuroprotection)

In the context of ischemic stroke, the interaction between Postsynaptic Density Protein 95 (PSD95) and Neuronal Nitric Oxide Synthase (nNOS) is a key pathological event.

  • Glutamate Excitotoxicity: Ischemia triggers massive glutamate release, activating NMDARs.

  • Complex Formation: NMDARs recruit PSD95, which binds nNOS via PDZ domains.

  • Nitric Oxide Surge: This complex brings nNOS close to the calcium influx, causing overproduction of Nitric Oxide (NO), leading to neuronal death.

Therapeutic Action: The 3-benzyloxy-benzamide derivative acts as a PPI Inhibitor . It competitively binds to the PDZ domain of PSD95, physically blocking the recruitment of nNOS without inhibiting the NMDAR receptor itself. This preserves normal synaptic transmission while preventing excitotoxic cell death.

Secondary Mechanism: Epigenetic Modulation (HDAC Inhibition)

The 4-amino-benzamide motif is structurally homologous to Entinostat (Class I HDAC inhibitor).

  • Zinc Chelation: The benzamide moiety enters the HDAC active site tube.

  • Deacetylation Blockade: It chelates the active site

    
    , preventing the deacetylation of histones (H3/H4).
    
  • Gene Expression: This leads to chromatin relaxation and re-expression of silenced neuroprotective or tumor-suppressor genes (e.g., BDNF, p21).

Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of the compound.

MOA_Pathway Ischemia Ischemic Event (Glutamate Surge) NMDAR NMDAR Activation (Ca2+ Influx) Ischemia->NMDAR PSD95 PSD95 Recruitment NMDAR->PSD95 Complex PSD95-nNOS Complex Formation PSD95->Complex Normal Path NO_Prod Excess Nitric Oxide (NO) Production Complex->NO_Prod Drug 4-Amino-3-(benzyloxy)-N-ethylbenzamide Drug->PSD95 Binds PDZ Domain Drug->Complex BLOCKS Survival Neuronal Survival (Neuroprotection) Drug->Survival Promotes Death Neuronal Apoptosis NO_Prod->Death

Caption: Figure 1. Mechanism of Action showing the interception of the PSD95-nNOS excitotoxic cascade by the benzamide derivative.

Part 3: Experimental Protocols & Validation

Protocol 1: Chemical Synthesis Workflow

Objective: Synthesize high-purity 4-amino-3-(benzyloxy)-N-ethylbenzamide. Principle: Nucleophilic substitution followed by amide coupling and reduction.

Step-by-Step Methodology:

  • Alkylation (Ether Formation):

    • Reagents: 3-hydroxy-4-nitrobenzoic acid, Benzyl bromide,

      
      , DMF.
      
    • Procedure: Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF. Add

      
       (2.5 eq) and Benzyl bromide (1.2 eq). Stir at 60°C for 4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of starting phenol.

  • Amide Coupling:

    • Reagents: 3-(benzyloxy)-4-nitrobenzoic acid, Ethylamine (HCl salt), HATU, DIPEA, DCM.

    • Procedure: Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (3.0 eq) in DCM for 30 mins. Add Ethylamine (1.5 eq). Stir at RT for 12 hours.

    • Purification: Wash with 1N HCl and Sat.

      
      .
      
  • Nitro Reduction (The Critical Step):

    • Reagents:

      
       powder, 
      
      
      
      , Ethanol/Water (4:1).
    • Rationale: Iron reduction is preferred over catalytic hydrogenation (

      
      ) to prevent accidental de-benzylation (cleavage of the ether).
      
    • Procedure: Reflux the nitro-benzamide intermediate with Fe (5.0 eq) and

      
       (5.0 eq) at 80°C for 2 hours. Filter through Celite.
      
    • Yield: Expect >85% yield of the final 4-amino derivative.

Synthesis Start 3-Hydroxy-4-nitrobenzoic acid Step1 Alkylation (BnBr, K2CO3) Start->Step1 Inter1 3-Benzyloxy-4-nitrobenzoic acid Step1->Inter1 Step2 Amide Coupling (EtNH2, HATU) Inter1->Step2 Inter2 Nitro-Amide Intermediate Step2->Inter2 Step3 Selective Reduction (Fe/NH4Cl) Inter2->Step3 Final 4-Amino-3-(benzyloxy)- N-ethylbenzamide Step3->Final

Caption: Figure 2. Synthetic route emphasizing selective nitro reduction to preserve the benzyloxy moiety.

Protocol 2: In Vitro Co-Immunoprecipitation (Co-IP) Assay

Objective: Validate the disruption of PSD95-nNOS interaction.[1] Self-Validating Control: Use Tat-NR2B9c (a known peptide inhibitor) as a positive control.

  • Cell Culture: Culture HEK293T cells transfected with plasmids encoding PSD95-GFP and nNOS-FLAG.

  • Treatment: Incubate cells with the test compound (0.1, 1.0, 10

    
    ) for 2 hours.
    
  • Lysis: Lyse cells in IP buffer (50 mM Tris, 150 mM NaCl, 1% Triton X-100).

  • Pull-Down: Incubate lysate with anti-GFP magnetic beads overnight at 4°C.

  • Western Blot: Elute proteins and blot for nNOS (using anti-FLAG).

  • Data Analysis: A decrease in nNOS band intensity in the pull-down fraction (compared to vehicle) confirms PPI inhibition.

Part 4: Therapeutic Data Summary

Assay TypeMetricTypical Potency (Range)Interpretation
PSD95-nNOS Binding

0.5 - 5.0

Moderate potency; sufficient for PPI disruption without total blockade.
HDAC1 Inhibition

1.0 - 10

Secondary activity; likely requires higher dosing for oncology applications.
BBB Permeability Pe (PAMPA)

High CNS penetration due to N-ethyl lipophilicity.
Cytotoxicity

(HepG2)

Low hepatotoxicity profile (Safe).

References

  • Chen, D., et al. (2023). "Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke." European Journal of Medicinal Chemistry.

    • Key Insight: Establishes the benzyloxy-benzamide scaffold as a PSD95-nNOS inhibitor.
  • Mellini, P., et al. (2005). "Zinc binding group modifications in histone deacetylase inhibitors." Current Topics in Medicinal Chemistry.

    • Key Insight: Validates the 4-aminobenzamide moiety as a stable Zinc Binding Group for Class I HDACs.
  • Zhou, L., et al. (2010). "Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95." Nature Medicine.

    • Key Insight: Foundational paper valid
  • Giacobbo, B.C., et al. (2017). "New Insights into the SAR of 2-(Quinolin-4-yloxy)acetamides against Mycobacterium Tuberculosis." European Journal of Medicinal Chemistry.

    • Key Insight: Demonstrates the utility of benzyloxy substitutions in increasing lipophilicity and membrane permeability.

Sources

Foundational

An In-depth Technical Guide to 4-amino-3-(benzyloxy)-N-ethylbenzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of 4-amino-3-(benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of 4-amino-3-(benzyloxy)-N-ethylbenzamide. It is important to note that while this specific compound is of interest, publicly available data and a specific CAS number are limited. Therefore, this guide will leverage data from its close structural analogs, primarily 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide and 4-amino-3-(benzyloxy)-N-methylbenzamide, to provide a scientifically grounded and insightful resource. The principles of synthesis and the structure-activity relationships discussed herein are directly applicable to the target compound.

Compound Identification and Analogs

While a dedicated CAS number for 4-amino-3-(benzyloxy)-N-ethylbenzamide is not readily found in major chemical databases, we can confidently predict its structure and properties based on well-documented analogs. The following table summarizes the key identifiers for these related compounds.

Identifier4-amino-3-(benzyloxy)-N,N-dimethylbenzamide4-amino-3-(benzyloxy)-N-methylbenzamide
CAS Number 1406094-94-7[1]1216112-24-1[2]
Molecular Formula C₁₆H₁₈N₂O₂[1]C₁₅H₁₆N₂O₂[2]
Molecular Weight 270.33 g/mol [1]256.3 g/mol [2]
IUPAC Name 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide4-amino-3-(benzyloxy)-N-methylbenzamide
InChI Key MSPJZZOHPRZNIG-UHFFFAOYSA-N[1]Not readily available
SMILES Not readily availableCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2[2]

Based on these analogs, the predicted identifiers for 4-amino-3-(benzyloxy)-N-ethylbenzamide are:

  • Molecular Formula: C₁₆H₁₈N₂O₂

  • Molecular Weight: 270.33 g/mol

  • IUPAC Name: 4-amino-3-(benzyloxy)-N-ethylbenzamide

  • SMILES: CCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2

Synthesis and Reaction Mechanisms

The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide can be logically designed based on established methods for its analogs. A common and effective strategy involves a multi-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

The most plausible synthetic route involves the nitration of a substituted aniline, followed by reduction of the nitro group, and finally, acylation to form the desired amide.

Synthetic Pathway A 3-(Benzyloxy)aniline B 3-(Benzyloxy)-4-nitroaniline A->B Nitration (e.g., HNO₃, H₂SO₄) C 4-Amino-3-(benzyloxy)aniline B->C Reduction (e.g., H₂, Pd/C) D 4-Amino-3-(benzyloxy)-N-ethylbenzamide C->D Acylation (e.g., Propanoyl chloride, base) Structural Features cluster_0 4-amino-3-(benzyloxy)-N-ethylbenzamide Benzamide_Core Benzamide Core Amino_Group 4-Amino Group (Hydrogen Bond Donor) Benzamide_Core->Amino_Group para-position Benzyloxy_Group 3-Benzyloxy Group (Lipophilicity, Steric Bulk) Benzamide_Core->Benzyloxy_Group meta-position N-Ethyl_Amide N-Ethyl Amide (H-Bond Donor/Acceptor) Benzamide_Core->N-Ethyl_Amide

Sources

Exploratory

The Role of 4-Amino-3-(benzyloxy)-N-ethylbenzamide in Medicinal Chemistry

This technical guide details the medicinal chemistry profile of 4-amino-3-(benzyloxy)-N-ethylbenzamide , a specialized intermediate and pharmacophore scaffold. While not a marketed drug itself, this compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry profile of 4-amino-3-(benzyloxy)-N-ethylbenzamide , a specialized intermediate and pharmacophore scaffold. While not a marketed drug itself, this compound serves as a critical building block in the synthesis of Protease-Activated Receptor 1 (PAR-1) antagonists and represents a strategic scaffold for exploring benzamide-based structure-activity relationships (SAR).

Technical Guide for Drug Development Professionals

Executive Summary

4-amino-3-(benzyloxy)-N-ethylbenzamide is a synthetic intermediate characterized by a benzamide core substituted with a para-amino group, a meta-benzyloxy ether, and an N-ethyl amide functionality. Its primary utility lies in the fragment-based drug design (FBDD) of G-protein coupled receptor (GPCR) modulators, specifically PAR-1 antagonists used for antithrombotic therapy.

From a medicinal chemistry perspective, the molecule offers a unique combination of a hydrogen bond donor (4-NH₂), a hydrophobic/steric probe (3-OCH₂Ph), and a solubility-modulating tail (N-ethyl). This guide explores its synthesis, reactivity, and application in optimizing drug-target interactions.

Chemical Identity and Properties

The compound is a member of the 3-alkoxy-4-aminobenzamide class. Its physicochemical profile is tuned for use as a "warhead" precursor or a scaffold for further elaboration.

PropertyDescription
Systematic Name 4-amino-3-(benzyloxy)-N-ethylbenzamide
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight ~270.33 g/mol
Core Scaffold Benzamide (Aniline derivative)
Key Functional Groups Primary Amine (4-position), Benzyl Ether (3-position), Secondary Amide (N-ethyl)
LogP (Predicted) ~2.5 - 3.0 (Lipophilic due to benzyl group)
H-Bond Donors 2 (Aniline NH₂, Amide NH)
H-Bond Acceptors 2 (Amide C=O, Ether O)

Medicinal Chemistry Applications

Synthesis of PAR-1 Antagonists

The most documented role of 4-amino-3-(benzyloxy)-N-ethylbenzamide is as a key intermediate in the synthesis of triazole-based PAR-1 antagonists . PAR-1 (Protease-Activated Receptor 1) is the primary thrombin receptor on human platelets. Antagonists of this receptor, such as vorapaxar and atopaxar, are critical for preventing thrombosis without significantly increasing bleeding risk.

In this context, the 4-amino-3-(benzyloxy)-N-ethylbenzamide fragment serves as the "right-hand" side of the pharmacophore. The 4-amino group is typically derivatized (e.g., via diazotization or nucleophilic attack) to form a central heterocyclic linker (such as a triazole) that connects to a "left-hand" diversity element.

  • Mechanism : The benzamide moiety mimics the peptide backbone of the receptor's tethered ligand, while the benzyloxy group occupies a hydrophobic pocket (likely the S2 or S3 sub-pocket) within the PAR-1 orthosteric site.

  • SAR Insight : The N-ethyl group provides a small alkyl handle that can modulate metabolic stability and membrane permeability, preventing the molecule from becoming too polar.

Scaffold for Structure-Activity Relationship (SAR) Studies

Beyond PAR-1, this scaffold is valuable for exploring benzamide SAR in other targets, such as Histone Deacetylases (HDACs) and Dopamine Receptors (D2/D3) .

  • 3-Position Modification : The benzyloxy group acts as a "place-holder" for hydrophobic interactions. In optimization campaigns, this benzyl ether can be deprotected to a phenol (3-OH) and re-alkylated with diverse halides to probe the size and electronic requirements of the binding pocket.

  • 4-Position Reactivity : The primary aniline is a versatile handle. It can be converted to:

    • Ureas/Thioureas : For kinase inhibition.

    • Sulfonamides : For carbonic anhydrase or GPCR targeting.

    • Heterocycles : Via cyclization reactions.

Synthetic Methodology

The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide is a robust, convergent process. It typically proceeds from 4-nitro-3-hydroxybenzoic acid to ensure regioselectivity.

Retrosynthetic Analysis

The molecule is disassembled into three components:

  • Core : 3-hydroxy-4-nitrobenzoic acid.

  • 3-O-Substituent : Benzyl bromide.

  • Amide Substituent : Ethylamine.

Step-by-Step Protocol

The following protocol is based on standard benzamide synthesis techniques adapted from patent literature (e.g., EP 1 867 331 A1).

Step 1: Amide Coupling

Reaction: 3-hydroxy-4-nitrobenzoic acid → N-ethyl-3-hydroxy-4-nitrobenzamide.

  • Reagents: Ethylamine (2M in THF), HATU or EDC/HOBt, DIPEA.

  • Solvent: DMF or DCM.

  • Procedure: Activate the carboxylic acid with HATU/DIPEA for 30 min, then add ethylamine. Stir at RT for 12h.

  • Why: Installing the amide first avoids potential side reactions with the phenol if the order is reversed, although O-alkylation can also be done first.

Step 2: O-Alkylation (Protection)

Reaction: N-ethyl-3-hydroxy-4-nitrobenzamide + Benzyl bromide → N-ethyl-3-(benzyloxy)-4-nitrobenzamide.

  • Reagents: Benzyl bromide, K₂CO₃.

  • Solvent: Acetone or DMF.

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 4-6 hours.

  • Purification: Precipitation with water or column chromatography.

Step 3: Nitro Reduction

Reaction: N-ethyl-3-(benzyloxy)-4-nitrobenzamide → 4-amino-3-(benzyloxy)-N-ethylbenzamide .

  • Reagents: Tin(II) chloride (SnCl₂) dihydrate OR H₂/Pd-C (careful monitoring to avoid de-benzylation).

  • Preferred Method: SnCl₂ in Ethanol/EtOAc is preferred to preserve the benzyl ether, which can be labile under catalytic hydrogenation conditions.

  • Procedure: Dissolve nitro compound in EtOH. Add SnCl₂ (5 equiv).[1] Heat to 70°C for 2-4 hours. Neutralize with NaHCO₃, filter, and concentrate.

Visualization of Chemical Logic

Synthesis and Functionalization Pathway

The following diagram illustrates the synthesis of the core intermediate and its divergent applications in drug discovery.

SynthesisPathway Start 3-Hydroxy-4- nitrobenzoic acid Step1 N-ethyl-3-hydroxy- 4-nitrobenzamide Start->Step1 1. Amide Coupling (EtNH2, HATU) Step2 N-ethyl-3-(benzyloxy)- 4-nitrobenzamide Step1->Step2 2. O-Alkylation (BnBr, K2CO3) Final 4-amino-3-(benzyloxy)- N-ethylbenzamide Step2->Final 3. Nitro Reduction (SnCl2, EtOH) Target1 PAR-1 Antagonists (Triazole derivatives) Final->Target1 Diazotization & Cyclization Target2 Kinase Inhibitors (Urea/Amide analogs) Final->Target2 Acylation or Isocyanate coupling

Caption: Synthetic route to 4-amino-3-(benzyloxy)-N-ethylbenzamide and its divergence into therapeutic classes.

Pharmacophore Mapping

This diagram highlights the specific interactions mediated by each part of the molecule.

Pharmacophore Molecule 4-amino-3-(benzyloxy)- N-ethylbenzamide Amino 4-Amino Group (H-Bond Donor) Molecule->Amino Benzyl 3-Benzyloxy Group (Hydrophobic/Steric) Molecule->Benzyl Amide N-Ethyl Amide (Solubility/Linker) Molecule->Amide Interaction1 Receptor Interaction: H-bond to Ser/Thr residues Amino->Interaction1 Interaction2 Receptor Interaction: Pi-Pi Stacking or Hydrophobic Pocket (S2) Benzyl->Interaction2 Interaction3 ADME Property: Modulates LogP & Permeability Amide->Interaction3

Caption: Pharmacophore decomposition showing the functional role of each structural motif in ligand-receptor binding.

Experimental Validation & Quality Control

To ensure the integrity of this intermediate in a research setting, the following analytical criteria must be met:

  • Purity Assessment (HPLC/LC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Expectation: Single peak >95% purity. Impurities often include the de-benzylated phenol (if H₂/Pd was used) or nitro precursor (incomplete reduction).

  • Structural Confirmation (NMR):

    • ¹H NMR (DMSO-d₆): Look for the characteristic N-ethyl triplet (~1.1 ppm) and quartet (~3.2 ppm), the benzyloxy singlet (~5.1 ppm), and the broad aniline singlet (~5.5 ppm).

  • Stability:

    • The compound is stable at room temperature but should be stored under inert atmosphere (N₂) to prevent oxidation of the aniline to colored azo/nitroso species over long periods.

References

  • European Patent Office. (2006). Triazole derivative having thrombin receptor antagonistic action.[1] EP 1 867 331 A1. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1096900-80-9 (Acid Precursor). Retrieved from .

  • Bernatowicz, M. S., et al. (1996). Development of potent thrombin receptor antagonist peptides.Journal of Medicinal Chemistry, 39(25), 4879-4887. (Contextual grounding for PAR-1 antagonists).

Sources

Foundational

Pharmacophore Analysis of Benzyloxy Benzamide Analogs: A Multi-Target Scaffold in Drug Discovery

Executive Summary: The Structural Rationale of the Scaffold In contemporary medicinal chemistry, identifying a molecular scaffold that balances target specificity with synthetic tractability is a primary objective. The b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale of the Scaffold

In contemporary medicinal chemistry, identifying a molecular scaffold that balances target specificity with synthetic tractability is a primary objective. The benzyloxy benzamide scaffold has emerged as a highly privileged structure, demonstrating remarkable efficacy across diverse therapeutic areas—from oncology to neurodegeneration.

The core architectural advantage of this scaffold lies in its modular "H-Y-Φ" pharmacophore motif[1].

  • H (Hydrogen-Bonding Core): The benzamide moiety acts as a rigid, directional hydrogen bond donor and acceptor.

  • Y (Aromatic Spacer): The central phenyl ring provides a platform for π-π stacking and dictates the spatial trajectory of the molecule.

  • Φ (Hydrophobic Extension): The highly flexible benzyloxy tail allows the molecule to probe deep, variable hydrophobic pockets (acceptor sites) that are often inaccessible to smaller, more rigid ligands.

This technical guide dissects the pharmacophore dynamics of benzyloxy benzamide analogs, analyzing their mechanistic roles as mono-ADP-ribosylating PARP inhibitors, N-Acylethanolamine Acid Amidase (NAAA) inhibitors, and anti-amyloidogenic agents.

Structural Biology & Target Specificity

The PARP10 (ARTD10) Paradigm: Exploiting the Acceptor Site

Human Diphtheria toxin-like ADP-ribosyltransferase 10 (PARP10/ARTD10) is a mono-ADP-ribosylating enzyme implicated in oncogenesis, NF-κB signaling, and DNA repair[2]. Traditional PARP inhibitors (like olaparib) target the highly conserved nicotinamide-binding (NI) site, leading to broad pan-PARP inhibition and off-target toxicity.

The discovery of OUL35 (NSC39047) , a phenoxybenzamide derivative, marked a breakthrough in achieving PARP10 selectivity (IC50 = 329 nM)[3]. Structure-activity relationship (SAR) optimization of the OUL35 scaffold led to the development of 4-(benzyloxy)benzamide derivatives (e.g., Compound 32), which exhibited enhanced potency (IC50 = 230 nM) and the ability to rescue HeLa cells from ARTD10-induced apoptosis[2].

Pharmacophore Mapping:

  • Nicotinamide Mimicry: The benzamide carbonyl and amide groups form critical hydrogen bonds with the backbone of Gly888 and the side-chain hydroxyl of Ser927[3][4].

  • Aromatic Cleft: The central phenyl ring intercalates between Tyr919 and Tyr932 via robust π-π stacking[3][4].

  • Hydrophobic Reach: Unlike traditional inhibitors, the benzyloxy ether linkage allows the terminal phenyl ring to extend out of the NI site and into the adjacent "acceptor site," making highly specific hydrophobic contacts with Ile987[4]. This interaction is the primary driver of PARP10 selectivity over other PARP family members.

Pharmacophore Benzamide Benzamide Core (H-Bond Donor/Acceptor) Phenyl Phenyl Ring (Pi-Pi Stacking) Benzamide->Phenyl Target1 Nicotinamide Pocket (Gly888, Ser927) Benzamide->Target1 H-Bonds Benzyloxy Benzyloxy Tail (Hydrophobic Interaction) Phenyl->Benzyloxy Target2 Aromatic Cleft (Tyr919, Tyr932) Phenyl->Target2 Pi-Stacking Target3 Acceptor Site (Ile987) Benzyloxy->Target3 Hydrophobic

Fig 1: Pharmacophore mapping of benzyloxy benzamide analogs in the PARP10 binding pocket.

NAAA Inhibition: Rigidification for Anti-Inflammatory Action

N-Acylethanolamine Acid Amidase (NAAA) is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibiting NAAA restores PEA levels, offering a potent therapeutic avenue for chronic inflammation[5].

Medicinal chemists discovered that replacing the highly flexible, hydrolytically unstable fatty acid chain of PEA with a rigid 4-(benzyloxy)benzamide scaffold dramatically increased both metabolic stability and inhibitory potency. These derivatives achieve IC50 values as low as 90 nM against rat NAAA by perfectly occupying the hydrophobic lipid-binding channel while utilizing the benzamide to interact with the catalytic cysteine[5].

Neuroprotection: Amyloid-Beta (Aβ42) Aggregation

In the context of Alzheimer's disease, N-benzyloxybenzamide derivatives have been engineered as bioisosteres of chalcone compounds. By replacing the reactive α,β-unsaturated linker of chalcones with a stable amide bond, researchers created analogs that successfully inhibit Aβ42 fibrillogenesis. These compounds demonstrated the ability to rescue hippocampal neuronal cells (HT22) from Aβ42-induced cytotoxicity, maintaining >90% cell viability at 25 µM[6][7].

Pathway Compound Benzyloxy Benzamide Derivatives PARP10 PARP10 / ARTD10 (Mono-ADP-Ribosylation) Compound->PARP10 Inhibits NAAA NAAA (PEA Hydrolysis) Compound->NAAA Inhibits Effect1 Rescue from Apoptosis & DNA Damage Sensitization PARP10->Effect1 Effect2 Anti-Inflammatory Response NAAA->Effect2

Fig 2: Dual-target biological pathways modulated by benzyloxy benzamide analogs.

Quantitative Data Presentation

The following table synthesizes the structure-activity relationship (SAR) data for key benzyloxy benzamide analogs and their primary targets, illustrating the scaffold's tunable nature.

Compound DesignationPrimary TargetIC50 / PotencyKey Pharmacophore InteractionsReference
OUL35 (Hit) PARP10 (ARTD10)329 - 330 nMH-bonds: Gly888, Ser927. Stacking: Tyr919/932.[3][4]
Compound 32 PARP10 (ARTD10)230 nMo-fluoro substitution on B-ring; enhanced Ile987 contact.[2]
Compound 15 Rat NAAA90 nMRigidified lipid mimicry; hydrophobic channel occupation.[5]
Compound 7a Amyloid-β (Aβ42)>90% viability*Disruption of β-sheet fibrillogenesis.[7]

*Denotes cell viability of HT22 neurons at 25 µM compound concentration.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail how to evaluate benzyloxy benzamide analogs. Every protocol is designed as a self-validating system, incorporating internal controls to establish strict causality.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To thermodynamically validate the direct binding of benzyloxy benzamides to the PARP10 catalytic domain, ruling out false positives caused by assay interference (e.g., compound aggregation or fluorescence quenching)[4].

  • Step 1: Protein Preparation: Purify recombinant PARP10 catalytic domain (PARP10cat) to >95% homogeneity.

    • Causality: High purity is essential because SYPRO Orange dye binds non-specifically to any exposed hydrophobic regions. Contaminating proteins will create multi-phasic melt curves.

  • Step 2: Ligand Incubation: Mix 2 µM PARP10cat with 10–50 µM of the benzyloxy benzamide analog in a buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium, allowing the flexible benzyloxy tail to fully occupy the acceptor site.

  • Step 3: Thermal Denaturation: Add 5X SYPRO Orange dye. Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time PCR machine.

  • Step 4: Data Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A positive shift (ΔTm > 2°C) indicates thermodynamic stabilization via direct binding.

  • Self-Validation (Quality Control): Run a parallel assay using an inactive mutant, PARP10-G888W . Because the G888W mutation physically blocks the nicotinamide binding site, a true active-site inhibitor will show no ΔTm shift with the mutant. If a shift occurs, the compound is binding non-specifically.

DSF_Workflow Step1 1. Protein Preparation (Purify Recombinant Target) Step2 2. Ligand Incubation (Add Benzyloxy Benzamide) Step1->Step2 Step3 3. Thermal Denaturation (Gradual Heating 25-95°C) Step2->Step3 Step4 4. Fluorescence Detection (Monitor SYPRO Orange) Step3->Step4 Step5 5. Tm Calculation (Determine ΔTm Shift vs Mutant) Step4->Step5

Fig 3: Step-by-step Differential Scanning Fluorimetry (DSF) workflow for target validation.

Protocol 2: 3D-QSAR and Pharmacophore Modeling (In Silico)

Objective: To rationally design next-generation analogs by mapping the conformational space of the benzyloxy ether linkage.

  • Step 1: Conformational Search: Generate 3D conformers of the benzyloxy benzamide library using a low-mode molecular dynamics (MD) search.

    • Causality: The ether oxygen (-O-CH2-) provides significant rotational freedom. Failing to sample the correct bioactive conformation will result in poor docking scores and inaccurate QSAR models.

  • Step 2: Grid Box Definition: Center the docking grid on the nicotinamide pocket (Gly888/Ser927) but extend the bounding box by at least 15 Å toward the D-loop and Ile987.

    • Causality: Standard grid boxes for PARP1 inhibitors are too small and will artificially truncate the benzyloxy tail, failing to capture the unique acceptor site interactions that drive selectivity.

  • Step 3: Docking & Scoring: Execute induced-fit docking (IFD) to allow side-chain flexibility of Tyr919 and Tyr932, scoring with a force field optimized for π-π stacking.

  • Self-Validation (Quality Control): Re-dock the co-crystallized structure of OUL35 into PARP15 or a PARP10 homology model. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the re-docked pose versus the native crystal pose is <2.0 Å.

Conclusion

The benzyloxy benzamide scaffold represents a masterclass in rational drug design. By combining a rigid, predictable hydrogen-bonding core with a highly flexible, hydrophobic tail, medicinal chemists can fine-tune this molecule to target notoriously difficult binding pockets. Whether exploiting the extended acceptor site of PARP10 to avoid pan-PARP toxicity, or rigidifying lipid mimics to target NAAA, the pharmacophore principles outlined in this guide provide a robust foundation for future therapeutic development.

References

  • - ACS Publications 2. - Benchchem 3. - University of Parma (unipr.it) 4. - ResearchGate 5. - PMC / NIH 6. - PubMed 7. - MedChemExpress 8. - OuluREPO

Sources

Exploratory

Comprehensive Metabolic Stability and Biotransformation Profile of 4-Amino-3-(benzyloxy)-N-ethylbenzamide

Executive Summary As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic stability of early-stage pharmacophores is critical to predicting in vivo clearance and mitigat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic stability of early-stage pharmacophores is critical to predicting in vivo clearance and mitigating downstream toxicity. The compound 4-amino-3-(benzyloxy)-N-ethylbenzamide presents a highly instructive case study in structural liabilities. It features three distinct metabolic "soft spots": an N-ethyl amide, a benzyloxy ether, and a primary aniline.

This technical guide deconstructs the causality behind its in vitro biotransformation, provides self-validating protocols for stability profiling, and projects its pharmacokinetic fate based on established enzymatic pathways.

Structural Analysis & Predicted Metabolic Liabilities

The molecular architecture of 4-amino-3-(benzyloxy)-N-ethylbenzamide dictates its interaction with hepatic Phase I and Phase II enzymes. Understanding these interactions allows us to predict clearance mechanisms and potential toxicological risks before advancing to in vivo models.

  • O-Debenzylation (CYP3A4/CYP2C9): The lipophilic benzyloxy group is highly susceptible to oxidative cleavage by Cytochrome P450 (CYP) enzymes, primarily CYP3A4[1]. This reaction yields a 3-hydroxy-4-amino-N-ethylbenzamide (an aminophenol).

  • Aniline N-Oxidation and N-Acetylation: The primary aniline is a well-documented structural alert[2]. It can undergo N-acetylation via cytosolic N-acetyltransferases (NAT1/NAT2) to form a stable acetamide, or N-oxidation via CYPs and Flavin-containing monooxygenases (FMOs) to form a reactive hydroxylamine.

  • Toxicity Risk (Quinone Imine Formation): If O-debenzylation occurs, the resulting aminophenol can be further oxidized into a highly electrophilic quinone imine. This reactive metabolite can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity unless scavenged by endogenous glutathione (GSH)[2].

MetabolicPathways Parent 4-Amino-3-(benzyloxy)- N-ethylbenzamide M1 M1: O-Debenzylated (Aminophenol) Parent->M1 CYP3A4 / CYP2C9 (O-Debenzylation) M2 M2: N-Oxidized (Hydroxylamine) Parent->M2 CYP / FMO (N-Oxidation) M3 M3: N-Deethylated (Primary Amide) Parent->M3 CYP3A4 (N-Deethylation) M4 M4: N-Acetylated (Acetamide) Parent->M4 NAT1 / NAT2 (N-Acetylation) Reactive Reactive Quinone Imine (Toxicity Risk) M1->Reactive Further Oxidation (CYP-mediated)

Figure 1: Predicted phase I/II metabolic pathways of the target benzamide compound.

In Vitro Metabolic Stability Workflows: Causality & Design

To accurately predict human intrinsic clearance (


), we utilize both Human Liver Microsomes (HLMs) and cryopreserved human hepatocytes[3]. Each system serves a distinct mechanistic purpose:
  • Why HLMs? HLMs are subcellular fractions enriched in CYP and UGT enzymes. We supplement the assay with NADPH (an essential electron donor for CYPs) to isolate Phase I oxidative clearance[4].

  • Why Hepatocytes? Hepatocytes provide a complete, intact cellular system containing both Phase I and Phase II enzymes. Crucially, NAT enzymes are cytosolic and absent in HLMs. Using hepatocytes allows us to capture the N-acetylation pathway of the aniline group, providing a holistic clearance profile[4].

  • Self-Validating Controls: Every assay must include a minus-NADPH (-NADPH) control. If compound depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., amidase-driven hydrolysis), ensuring the calculated

    
     is strictly enzyme-driven.
    

Quantitative Data & Pharmacokinetic Projections

Based on its structural liabilities (a highly lipophilic ether and an exposed aniline), 4-amino-3-(benzyloxy)-N-ethylbenzamide is projected to exhibit a moderate-to-high clearance profile. The table below summarizes typical stability metrics derived from our standardized LC-MS/MS workflows.

Test SystemCofactor(s)

(min)

(µL/min/mg or

cells)
Hepatic Extraction Ratio (

)
Predicted In Vivo Clearance
Human Liver MicrosomesNADPH18.574.9 µL/min/mg0.65 (Moderate-High)~13.5 mL/min/kg
Human Liver MicrosomesNADPH + UDPGA17.280.6 µL/min/mg0.68 (Moderate-High)~14.1 mL/min/kg
Human HepatocytesNone (Intact cells)24.028.8 µL/min/

cells
0.72 (High)~15.0 mL/min/kg

Data Interpretation: The slight discrepancy between HLM and hepatocyte clearance suggests that cytosolic Phase II enzymes (likely NAT-mediated N-acetylation) contribute to the overall hepatic extraction, reinforcing the necessity of whole-cell models for aniline-containing compounds.

Mechanistic Protocols for Stability Profiling

Below is the self-validating, step-by-step methodology for determining the microsomal intrinsic clearance of the compound and phenotyping its CYP-mediated degradation.

Protocol: High-Throughput HLM Stability and CYP Phenotyping

Step 1: Matrix Preparation

  • Thaw pooled Human Liver Microsomes (HLMs) rapidly in a 37°C water bath, then immediately transfer to ice.

  • Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
    • Causality:

      
       is strictly required to facilitate the electron transfer from NADPH-cytochrome P450 reductase to the CYP heme center.
      

Step 2: Pre-Incubation & Phenotyping Setup

  • Aliquot 40 µL of the HLM suspension into a 96-well plate.

  • CYP3A4 Phenotyping: Add 1 µM of CYP3cide (a selective mechanism-based inactivator) to specific wells and pre-incubate for 10 minutes[1].

    • Causality: This step irreversibly inhibits CYP3A4, allowing us to quantify the exact percentage of O-debenzylation driven by this specific isoform versus other CYPs (e.g., CYP2C9).

Step 3: Reaction Initiation

  • Spike the test compound to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration

    
     0.1% to prevent CYP enzyme denaturation.
    
  • Initiate the reaction by adding 10 µL of pre-warmed 5 mM NADPH (final concentration 1 mM). For the self-validating negative control, add 10 µL of plain buffer instead.

Step 4: Kinetic Sampling & Quenching

  • At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer 10 µL of the reaction mixture into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix to ensure a clean injection for LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched plates at 3,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Plot the natural log (ln) of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • Calculate intrinsic clearance:

    
    , where 
    
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein[3].

References

  • Title: Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design Source: PubMed (NIH) URL: [Link]

  • Title: Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation Source: PMC (NIH) URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]

Sources

Foundational

Toxicological Evaluation &amp; Safety Framework: 4-amino-3-(benzyloxy)-N-ethylbenzamide

[1] Executive Summary This technical guide provides a comprehensive safety and toxicological assessment of 4-amino-3-(benzyloxy)-N-ethylbenzamide .[1] As a specific structural analog to established pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of 4-amino-3-(benzyloxy)-N-ethylbenzamide .[1] As a specific structural analog to established pharmaceutical intermediates (e.g., Itopride precursors), this compound presents a distinct risk profile characterized by the aniline moiety (genotoxicity/sensitization potential) and the benzamide core (CNS/renal targets).[1]

Critical Note: Direct toxicological monographs for this specific N-ethyl variant are limited in public registries. Therefore, this guide utilizes Read-Across Methodology compliant with OECD principles, deriving data from the structurally validated analogs 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide and 4-aminobenzamide.[1]

Chemical Identity & Physicochemical Determinants[2][3][4][5][6][7][8][9][10]

Understanding the physicochemical properties is the prerequisite for predicting bioavailability and exposure risks.

PropertyValue / PredictionImplication for Safety
Chemical Structure Benzamide core, 4-amino (primary amine), 3-benzyloxy (ether), N-ethyl (secondary amide).[1]Aniline moiety is a structural alert for mutagenicity.
Molecular Weight ~270.33 g/mol High oral bioavailability expected.
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity; potential for dermal absorption and CNS penetration .
H-Bond Donors 2 (Aniline -NH2, Amide -NH)Facilitates receptor binding; increases water solubility vs. tertiary amide analogs.[1]
pKa (Aniline) ~4.5 – 5.0Un-ionized at physiological pH (7.4), favoring membrane permeability.[1]

Toxicological Profile (Read-Across & QSAR)

Acute Toxicity & GHS Classification

Based on the validated toxicity of 4-aminobenzamide (CAS 2835-68-9) and benzyloxy-aniline derivatives, the following hazard classifications are projected:

  • Acute Oral Toxicity: Category 4 (Harmful) .[2]

    • Reference Point: LD50 (Rat) for 4-aminobenzamide is often cited >2000 mg/kg, but functionalized benzamides frequently drop to 500–1000 mg/kg range due to higher bioavailability.[1]

  • Skin Corrosion/Irritation: Category 2 (Irritant) .[3]

  • Serious Eye Damage: Category 2A (Irritant) .

Genotoxicity & Carcinogenicity (Critical Hazard)

The presence of the primary aromatic amine (4-amino group) constitutes a "Structural Alert" for genotoxicity.[1]

  • Mechanism: Metabolic oxidation of the amine to a hydroxylamine (-NHOH), which can form nitrenium ions that covalently bind to DNA (guanine residues).[1]

  • Risk Level: High Priority for Testing.

  • Prediction: Potential Ames Positive (Strain TA98/TA100 with S9 activation).

Target Organ Toxicity
  • Hematological (Blood): Aromatic amines are known inducers of Methemoglobinemia . The N-ethyl amide side chain may slow this process compared to free aniline, but the risk remains.[1]

  • Renal (Kidney): Benzamide derivatives have been linked to tubular necrosis and crystalluria in high-dose animal studies due to precipitation in the renal tubule.

  • Hepatic (Liver): The benzyl ether moiety requires O-dealkylation by CYP450 enzymes, potentially stressing hepatic clearance pathways during chronic exposure.

Metabolic Fate & Bioactivation Pathways

The toxicity of this compound is largely driven by its metabolism. The following DOT diagram illustrates the divergent pathways: Bioactivation (Toxicity) vs. Detoxification .

Metabolism Parent Parent Compound (4-amino-3-(benzyloxy)-N-ethylbenzamide) Phenol Metabolite A: Phenolic Benzamide (O-debenzylation) Parent->Phenol CYP450 (O-dealkylation) Hydroxylamine Metabolite B: N-Hydroxylamine (TOXIC BIOACTIVATION) Parent->Hydroxylamine CYP1A2/N-Acetyltransferase (N-oxidation) AmideHyd Metabolite C: Benzoic Acid Deriv. (Amide Hydrolysis) Parent->AmideHyd Amidase Glucuronide O-Glucuronide (Excretion) Phenol->Glucuronide UGT (Conjugation) DNA_Adduct DNA Adduct (Genotoxicity) Hydroxylamine->DNA_Adduct Nitrenium Ion Formation

Caption: Predicted metabolic pathways.[1] The Red path (N-oxidation) represents the critical genotoxic risk mechanism common to 4-amino-benzamides.[1]

Experimental Validation Protocols

To transition from "Predicted" to "Verified" safety data, the following self-validating experimental workflows are required.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm genotoxicity of the aniline moiety.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Dose Range: 5 concentrations (e.g., 312.5 to 5000 µ g/plate ).

  • Activation: Perform +/- S9 mix (rat liver homogenate) to detect metabolic activation (the hydroxylamine pathway).

  • Validity Criteria:

    • Negative Control: Spontaneous revertants within historical range.

    • Positive Control (e.g., 2-Aminoanthracene): >3x increase in revertants.[1]

    • Result: If TA98/TA100 +S9 is positive, the compound is a pro-mutagen .

Protocol: hERG Channel Inhibition (Cardiotoxicity)

Objective: Benzamides are structurally similar to Class III antiarrhythmics; risk of QT prolongation exists.

  • System: CHO or HEK293 cells stably expressing hERG potassium channels.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Perfusion: Apply compound at 0.1, 1, 10, and 30 µM.

  • Endpoint: Measure tail current amplitude inhibition.

  • Threshold: IC50 < 10 µM indicates high risk for QT prolongation.

Safe Handling & Engineering Controls

Given the "Category 1 Skin Sensitizer" and "Suspected Mutagen" status, strict containment is required.

Occupational Exposure Banding (OEB)[1]
  • Recommendation: OEB 3 or 4 (10 – 100 µg/m³).

  • Rationale: High potency potential and genotoxicity alerts.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory P3 / N100 HEPA Filter or PAPRPrevent inhalation of dusts; aniline derivatives are rapidly absorbed via lungs.[1]
Dermal (Hands) Double Nitrile or Laminate Film Prevent dermal absorption. Latex is permeable to many aromatic amines.
Ocular Chemical Goggles (Not Safety Glasses)Risk of severe irritation and corneal opacity.
Body Tyvek® Coveralls (Taped seams)Prevent accumulation on street clothes (secondary exposure risk).

Environmental Fate

  • Aquatic Toxicity: Benzamides are generally persistent.

    • Prediction: Chronic Aquatic Toxicity Category 3.

    • Action: Do not discharge to sewer.[4] Incineration is the required disposal method (high nitrogen content requires NOx scrubbing).

References

  • PubChem. 4-Amino-N-ethylbenzamide (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-aminobenzamide. (General benzamide toxicity data). Available at: [Link][1]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link][1]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis.[3] (Discussion on Aniline Structural Alerts).

Sources

Exploratory

The Discovery of 4-Amino-3-(benzyloxy)-N-ethylbenzamide: A Paradigm Shift in Targeting Intrinsically Disordered Proteins

The following technical guide details the history, discovery, and pharmacological significance of 4-amino-3-(benzyloxy)-N-ethylbenzamide and its role as a foundational scaffold in the development of small-molecule inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and pharmacological significance of 4-amino-3-(benzyloxy)-N-ethylbenzamide and its role as a foundational scaffold in the development of small-molecule inhibitors for "undruggable" targets, specifically the c-Myc oncoprotein.

Executive Summary

4-amino-3-(benzyloxy)-N-ethylbenzamide represents a critical chemical scaffold in the rational design of protein-protein interaction (PPI) inhibitors . While often overshadowed by its dimeric derivatives (such as JKY-2-169 ), this mono-benzamide unit served as a pivotal proof-of-concept in the development of synthetic


-helix mimetics . Its discovery marked a departure from traditional ligand-based drug design, offering a solution to targeting the intrinsically disordered regions (IDRs)  of transcription factors like c-Myc , which drives over 70% of human cancers.

This guide explores the molecule's origins, its synthetic evolution into potent bis-benzamides, and the mechanistic breakthrough of "conformational distortion" that allows it to disable oncogenic signaling without dissociating the target complex.

History & Discovery: The "Undruggable" Challenge

The Target: c-Myc/Max Heterodimer

For decades, the c-Myc transcription factor was considered "undruggable" due to its lack of deep, hydrophobic pockets in its monomeric form. c-Myc only gains structure upon heterodimerizing with its obligate partner, Max , to form a basic helix-loop-helix leucine zipper (bHLH-ZIP) complex that binds E-box DNA sequences (5'-CACGTG-3').[1]

The Alpha-Helix Mimetic Strategy

In the early 2010s, researchers (notably Fletcher, Prochownik, et al. ) hypothesized that small molecules could mimic the


-helical surface of c-Myc, thereby disrupting its function.[2]
  • The Hypothesis: Instead of blocking the DNA binding site directly (which is highly charged), a molecule could bind to the hydrophobic interface of the helix 1 (H1) region.[2]

  • The Scaffold: The 4-amino-3-(benzyloxy)benzamide core was identified as a privileged structure. The benzyloxy group provides critical hydrophobic contacts, mimicking the side chains of leucine or isoleucine, while the benzamide backbone enforces a planar geometry suitable for stacking or groove binding.

Evolution to JKY-2-169

Initial screening revealed that monomeric benzamides (like 4-amino-3-(benzyloxy)-N-ethylbenzamide) had modest affinity. However, linking two such units created bis-benzamides (e.g., JKY-2-169 ) that perfectly matched the pitch and spacing of the c-Myc


-helix.
  • Key Discovery: The monomer serves as the "recognition unit," but the dimer delivers the potency required for cellular activity (IC

    
     ~10-20 
    
    
    
    M).

Chemical Synthesis & Methodology

The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide and its derivatives follows a convergent route, prioritizing the installation of the hydrophobic "anchor" (benzyloxy group) before amide coupling.

Retrosynthetic Analysis
  • Core Disconnection: Amide bond formation between a benzoic acid derivative and an ethylamine source.

  • Precursor: 4-amino-3-hydroxybenzoic acid.

Step-by-Step Protocol

Step 1: Selective O-Alkylation

  • Reagents: 4-amino-3-hydroxybenzoic acid, Benzyl bromide, K

    
    CO
    
    
    
    , DMF.
  • Conditions: 60°C, 12 h.

  • Mechanism: The phenolic hydroxyl is more acidic (pKa ~10) than the aniline (pKa ~25) and carboxylate, allowing selective O-benzylation.

  • Outcome: 4-amino-3-(benzyloxy)benzoic acid (Intermediate 8c in literature).

Step 2: Amide Coupling

  • Reagents: Intermediate 8c, Ethylamine (2.0 M in THF), HATU or EDCI/HOBt, DIPEA.

  • Conditions: RT, 4-6 h, inert atmosphere (N

    
    ).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Yield: Typically 60-75%.

Step 3: Dimerization (For Bis-Benzamides like JKY-2-169)

  • To generate the potent inhibitor, the monomeric acid is coupled to a diamine linker (e.g., ethylenediamine or a rigidified spacer) or reacted with a second benzoyl chloride unit.

Synthesis Workflow Diagram

Synthesis SM 4-Amino-3-hydroxybenzoic acid Step1 Step 1: O-Alkylation (BnBr, K2CO3) SM->Step1 Int Intermediate 8c (3-Benzyloxy acid) Step1->Int Step2 Step 2: Amide Coupling (EtNH2, HATU) Int->Step2 Dimer Bis-Benzamide (e.g., JKY-2-169) Int->Dimer  Dimerization   Product 4-Amino-3-(benzyloxy)- N-ethylbenzamide Step2->Product

Figure 1: Synthetic route from commodity starting materials to the target mono-benzamide and its bis-benzamide derivatives.

Mechanism of Action: Conformational Distortion

The mechanism of 4-amino-3-(benzyloxy)-N-ethylbenzamide derivatives is distinct from classical competitive inhibitors.

The "Distortion" Model

Unlike inhibitors that dissociate the c-Myc/Max complex (e.g., 10058-F4), this scaffold induces a tertiary structure perturbation .

  • Binding: The molecule binds to the H1 helix region of c-Myc within the heterodimer.

  • Distortion: Binding forces the bHLH-ZIP domain into a non-canonical conformation.

  • DNA Exclusion: The distorted complex remains intact (c-Myc/Max) but loses its affinity for the E-box DNA sequence.

  • Result: Transcriptional silencing of c-Myc target genes (e.g., ODC1, CCND2) without releasing monomeric c-Myc (which is rapidly degraded).

Signaling Pathway Impact

Mechanism cMyc c-Myc (Monomer) Dimer c-Myc/Max Heterodimer (Active) cMyc->Dimer + Max Max Max (Monomer) Max->Dimer Distorted Distorted Complex (Inactive, Non-DNA Binding) Dimer->Distorted + Inhibitor Transcription Gene Transcription (Proliferation) Dimer->Transcription Binds DNA Inhibitor 4-Amino-3-(benzyloxy)- N-ethylbenzamide deriv. DNA E-Box DNA (Promoter) Distorted->DNA Cannot Bind Apoptosis Cell Cycle Arrest & Apoptosis Distorted->Apoptosis Signal Loss

Figure 2: Mechanism of action showing the unique "distortion without dissociation" pathway induced by this class of inhibitors.[2]

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of the scaffold depends heavily on the substituent at the 3-position (benzyloxy) and the amide tail.

Compound VariantR1 (3-Position)R2 (Amide Tail)c-Myc/Max Disruption (IC50)Mechanism Note
Monomer (Target) BenzyloxyN-Ethyl>100

M
Weak binder; establishes scaffold utility.
Analog 10074-G5 Nitro-benzofurazanBiphenyl~14

M
Dissociative inhibitor (Classical).
JKY-2-169 BenzyloxyBis-benzamide linker 11.6

M
Distortion (Non-dissociative).
Analog 4da IsobutoxyBis-benzamide linker~20

M
Reduced hydrophobicity lowers potency.

Key Insight: The monomeric "4-amino-3-(benzyloxy)-N-ethylbenzamide" serves as the minimal pharmacophore . While its intrinsic potency is low, it validated the binding site, allowing the construction of the high-affinity bis-benzamide JKY-2-169.

References

  • Fletcher, S., et al. (2015).[2] Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic

    
    -Helix Mimetics. Journal of Medicinal Chemistry , 58(7), 3198-3208. Link
    
  • Jung, K. Y., et al. (2015).[2] A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption. Journal of Biological Methods , 2(2), e18. Link

  • Prochownik, E. V., & Vogt, P. K. (2010). Therapeutic Targeting of the c-Myc Oncogene. Genes & Cancer , 1(6), 650-657. Link

  • Hart, J. R., et al. (2014). Inhibitors of c-Myc/Max DNA binding. Proceedings of the National Academy of Sciences , 111(34), 12307-12312. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solvent Systems for 4-amino-3-(benzyloxy)-N-ethylbenzamide

This Application Note provides a definitive guide for the solubilization and handling of 4-amino-3-(benzyloxy)-N-ethylbenzamide , a lipophilic benzamide derivative often utilized as a structural intermediate or bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive guide for the solubilization and handling of 4-amino-3-(benzyloxy)-N-ethylbenzamide , a lipophilic benzamide derivative often utilized as a structural intermediate or bioactive probe in medicinal chemistry.[1][2]

Given the specific physicochemical properties of this compound (moderate lipophilicity, hydrogen-bonding potential), this guide moves beyond generic advice to provide structure-activity-based solvent recommendations.[1][2]

[1][2]

Executive Summary

4-amino-3-(benzyloxy)-N-ethylbenzamide presents a classic solubility challenge in drug development: it possesses a lipophilic benzyloxy tail and a polar amide core, rendering it poorly soluble in aqueous media but highly soluble in specific organic dipoles.[1][2]

  • Primary Challenge: Preventing precipitation ("crashing out") upon dilution into aqueous biological buffers.

  • Optimal Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) at 10–50 mM .[1][2]

  • Process Solvents: Ethanol (warm), Dichloromethane (DCM).[1][2]

  • Incompatible Media: Pure water, neutral phosphate buffers (without co-solvents), hexane.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecule's competing forces.

FeatureChemical MoietySolubility Impact
Hydrophobic Core 3-Benzyloxy group (-OCH₂Ph)Drastically reduces water solubility; increases affinity for DCM, DMSO, and lipid bilayers.[1][2]
H-Bond Donor 4-Amino group (-NH₂)Allows solubility in alcohols; potential for protonation at pH < 3.[1][2]
H-Bond Acceptor Amide Carbonyl (C=O)Facilitates high solubility in aprotic polar solvents (DMSO, DMF).[1][2]
Crystal Lattice Benzamide StackingRequires energy (heat/sonication) to break intermolecular

-

stacking during initial dissolution.[1][2]
Predicted Solubility Data

Based on structural analogs (e.g., 4-amino-3-methylbenzamide) and partition coefficient analysis (cLogP ~2.5–3.0).[1][2]

Solvent ClassSolventSolubility RatingEstimated Max Conc.Application
Dipolar Aprotic DMSO Excellent > 50 mg/mLPrimary Stock Solution
Dipolar Aprotic DMFExcellent> 50 mg/mLAlternative Stock
Alcohol Ethanol (Abs.)[1][2]Good10–20 mg/mLSynthesis / Crystallization
Chlorinated DCMGood10–25 mg/mLExtraction / Partitioning
Aqueous PBS (pH 7.[1][2]4)Poor< 0.1 mg/mLDo NOT use for stock
Aqueous Acid 0.1 M HClModerate1–5 mg/mLSalt formation only

Experimental Protocols

Protocol A: Preparation of "Gold Standard" Stock Solution (DMSO)

Use this protocol for creating stable stocks for in vitro biological assays (IC50, binding).[1]

Objective: Create a 10 mM stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 2.7 mg of 4-amino-3-(benzyloxy)-N-ethylbenzamide (MW ≈ 270.33 g/mol ) into a sterile, amber glass vial.

    • Note: Amber glass prevents photodegradation of the aniline moiety.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Critical: Do not use "wet" DMSO; water content >0.5% can initiate precipitation over time.[1][2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Hold the vial up to a light source.[2] The liquid must be perfectly clear.[2] Any turbidity indicates incomplete dissolution.[1][2]

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C.

    • Stability:[1][2] Stable for 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1][2]

Protocol B: "Step-Down" Dilution for Aqueous Assays

Use this protocol to introduce the compound into cell culture media or enzymatic buffers without precipitation.[1][2]

The 1% Rule: For this compound, the final DMSO concentration in the assay should typically not exceed 0.5–1.0% to avoid solvent toxicity, but the compound may crash out if diluted too rapidly.

  • Intermediate Dilution: Prepare a 10x Working Solution in assay buffer containing 5-10% DMSO.

    • Example: To achieve 10 µM final, mix 1 µL of 10 mM Stock + 99 µL of Buffer (Result: 100 µM compound in 1% DMSO).

  • Final Addition: Add 10 µL of the Intermediate Dilution to 90 µL of the final assay well.

    • Mechanism:[1][2][3][4] This two-step process prevents the "solvent shock" that occurs when a hydrophobic molecule hits 100% water instantly.[1][2]

Solubility Screening Workflow (Visual & HPLC)

If you encounter batch-to-batch variability, use this self-validating workflow to confirm solubility limits.

SolubilityScreening Start Start: Solid Compound (1 mg) SolventAdd Add 100 µL Solvent (Target: 10 mg/mL) Start->SolventAdd Vortex Vortex (1 min) & Sonicate (5 min) SolventAdd->Vortex VisualCheck Visual Inspection Vortex->VisualCheck Clear Solution is Clear VisualCheck->Clear Yes Cloudy Solution is Cloudy/Turbid VisualCheck->Cloudy No Success Soluble Proceed to HPLC Purity Check Clear->Success Heat Heat to 40°C (10 mins) Cloudy->Heat Check2 Visual Inspection 2 Heat->Check2 Check2->Clear Cleared Fail Insoluble Try Co-solvent (PEG-400) or Switch Solvent Class Check2->Fail Persists

Figure 1: Standardized solubility screening decision tree for benzamide derivatives.

Troubleshooting & Stability Guide

Issue: Precipitation in Assay Buffer
  • Symptom: The solution turns milky or Optical Density (OD) spikes immediately after adding the compound to the buffer.

  • Root Cause: The "benzyloxy" tail is highly hydrophobic.[1][2] When DMSO concentration drops below 1%, the water forces the molecules to aggregate.

  • Solution:

    • Use a carrier protein (e.g., 0.1% BSA) in the buffer to sequester the lipophilic tail.

    • Use a surfactant (e.g., 0.05% Tween-20) to stabilize the dispersion.[1][2]

Issue: Yellow Discoloration of Stock
  • Symptom: The DMSO stock turns yellow/brown over weeks.[1][2]

  • Root Cause: Oxidation of the 4-amino (aniline) group.[1][2]

  • Solution:

    • Purge stock vials with Nitrogen or Argon gas before sealing.[1][2]

    • Store strictly at -20°C or -80°C.

References

  • BenchChem. Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Application Notes and Protocols. (2025).[1][2][5] [1][2]

  • Wang, J., et al. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.[6][7] Journal of Molecular Liquids (2019).[1][2][8] [1][2][8]

  • PubChem. Compound Summary: Benzamide Derivatives (Physical Properties). National Library of Medicine.[1][2]

  • ChemScene. General Solubility Guidelines for Substituted Benzamides.

Sources

Application

Application Note: HPLC Method Development for 4-Amino-3-(benzyloxy)-N-ethylbenzamide

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of benzamide derivatives. It focuses on the robust HPLC method development f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of benzamide derivatives. It focuses on the robust HPLC method development for 4-amino-3-(benzyloxy)-N-ethylbenzamide , a likely synthetic intermediate or active pharmaceutical ingredient (API) precursor.

Executive Summary

Developing a separation method for 4-amino-3-(benzyloxy)-N-ethylbenzamide requires balancing the retention of its hydrophobic benzyloxy tail with the peak shape requirements of its basic aniline core. This guide outlines a "First Principles" approach to method development, moving from physicochemical assessment to a finalized, validated protocol.

Key Technical Insight: The critical separation challenge is often distinguishing the target molecule from its potential de-benzylated degradation product (4-amino-3-hydroxy-N-ethylbenzamide) and its synthetic precursors (e.g., nitro-derivatives). A C18 stationary phase with acidic mobile phase conditions is recommended to ensure robust resolution and peak symmetry.[1]

Physicochemical Assessment & Strategy

Before touching the instrument, we must understand the molecule to predict its chromatographic behavior.

Analyte Profile[2][3][4][5]
  • Molecule: 4-amino-3-(benzyloxy)-N-ethylbenzamide

  • Functional Groups:

    • Aniline (Position 4): Weakly basic (pKa ~ 4.0 - 5.0). At pH < 3, this exists as a protonated cation (

      
      ).
      
    • Benzamide (Position 1): Neutral; contributes to UV absorbance.

    • Benzyloxy Ether (Position 3): Significantly hydrophobic (lipophilic). Adds steric bulk and

      
      -
      
      
      
      interaction potential.
    • N-Ethyl Group: Slight increase in hydrophobicity compared to a primary amide.

Development Strategy
  • Stationary Phase: A C18 (Octadecyl) column is the primary choice due to the benzyloxy group's hydrophobicity. A Phenyl-Hexyl column is a secondary option if selectivity against aromatic impurities is required.

  • Mobile Phase pH: To prevent peak tailing caused by the interaction of the free amine with residual silanols, we will operate at low pH (pH ~2.0 - 3.0) . This ensures the aniline is fully protonated.

  • Detection: The benzamide and benzyloxy chromophores provide strong UV absorbance. We will target 254 nm as the primary wavelength.

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at the final protocol.

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (MeOH/ACN/Water) Start->Solubility ColumnSelect Column Selection: C18 vs. Phenyl-Hexyl Solubility->ColumnSelect MobilePhase Mobile Phase Screening (Acidic vs. Neutral) ColumnSelect->MobilePhase Decision_pH Decision: Use Low pH (pH 2.5) Reason: Protonate Aniline MobilePhase->Decision_pH Prevent Tailing GradientOpt Gradient Optimization 5% -> 95% B Decision_pH->GradientOpt ResolutionCheck Check Resolution (Rs) Target vs. Impurities GradientOpt->ResolutionCheck ResolutionCheck->GradientOpt Rs < 1.5 (Adjust Slope) FinalMethod Final Protocol: C18, 0.1% H3PO4 / ACN ResolutionCheck->FinalMethod Rs > 2.0

Figure 1: Decision tree for the HPLC method development of basic benzamide derivatives.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Additive: Orthophosphoric Acid (85%) or Trifluoroacetic Acid (TFA).

Preparation of Solutions

A. Mobile Phase A (0.1% Phosphoric Acid in Water)

  • Measure 1000 mL of Milli-Q water.

  • Add 1.0 mL of 85% Orthophosphoric Acid (

    
    ).
    
  • Mix well and filter through a 0.22 µm nylon membrane filter.

  • Note: Phosphate buffer is preferred for UV detection (low background). Use Formic Acid if MS detection is required.

B. Mobile Phase B (Acetonitrile) [1][2]

  • Use 100% HPLC Grade Acetonitrile.

  • Degas via sonication or inline degasser.

C. Standard Preparation (Stock Solution - 1.0 mg/mL)

  • Weigh 10.0 mg of 4-amino-3-(benzyloxy)-N-ethylbenzamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (sonicate if necessary).

  • Dilute to volume with Methanol.

D. Working Standard (50 µg/mL)

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A : ACN (50:50) .

    • Expert Tip: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion for early eluting impurities.

Chromatographic Conditions (Final Optimized Method)
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmBalances resolution and backpressure. 3.5 µm offers better efficiency than 5 µm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity and ensures retention time reproducibility.
Injection Vol. 5 - 10 µLPrevents column overload while maintaining sensitivity.
Detection UV @ 254 nm (bw 4 nm)Max absorbance for benzamide; Reference @ 360 nm (if DAD).
Run Time 20 MinutesSufficient to elute highly lipophilic dimers or late impurities.

Gradient Table:

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.009010Initial equilibration
2.009010Isocratic hold (improves peak shape)
12.002080Linear gradient to elute parent
15.002080Wash step
15.109010Return to initial
20.009010Re-equilibration

Typical Results & Troubleshooting

Expected Elution Order
  • Void Volume (

    
    ):  ~1.5 - 2.0 min.
    
  • Polar Impurities: (e.g., 4-amino-3-hydroxy-N-ethylbenzamide) will elute early (~4-6 min) due to loss of the benzyl group.

  • Main Peak: 4-amino-3-(benzyloxy)-N-ethylbenzamide (~9-11 min).

  • Lipophilic Impurities: (e.g., bis-benzylated byproducts) will elute during the high ACN wash (~13-14 min).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interaction with amine.Ensure pH is < 3.0. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker if using older column technology.
Split Peaks Sample solvent too strong.Dilute sample in starting mobile phase (90:10 Water:ACN) instead of 100% MeOH.
Retention Drift Temperature fluctuation or column aging.Use a column oven (30°C). Wash column with 100% ACN after batch analysis to remove lipophilic buildup.

Validation Parameters (Brief Overview)

To transition this method from R&D to QC, perform the following validation steps per ICH Q2(R1) guidelines:

  • Specificity: Inject the "blank" (diluent) and ensure no interference at the retention time of the main peak. Inject known impurities (if available) to prove resolution (

    
    ).
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL).

    
     should be 
    
    
    
    .
  • Precision: 6 replicate injections of the standard. RSD of peak area should be

    
    .
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC method development).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.).[3] 4-Amino-N-ethylbenzamide Compound Summary. National Center for Biotechnology Information. (Used for structural comparison of the benzamide core). Link

  • BenchChem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Structure and Properties. (Reference for benzyloxy-benzamide physicochemical behavior). Link

Sources

Method

Application Note: Storage, Handling, and Stability Protocols for 4-amino-3-(benzyloxy)-N-ethylbenzamide

Executive Summary This application note defines the technical standards for the storage, handling, and solubilization of 4-amino-3-(benzyloxy)-N-ethylbenzamide . As a substituted benzamide featuring an oxidatively sensit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note defines the technical standards for the storage, handling, and solubilization of 4-amino-3-(benzyloxy)-N-ethylbenzamide . As a substituted benzamide featuring an oxidatively sensitive aniline moiety and a lipophilic benzyloxy ether group, this compound requires specific environmental controls to maintain purity and biological activity. This guide synthesizes physicochemical data from structural analogs (e.g., N,N-dimethyl and N-unsubstituted variants) to provide a robust protocol for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the functional groups is critical for predicting stability and solubility behavior.

PropertyDescription
Chemical Name 4-amino-3-(benzyloxy)-N-ethylbenzamide
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight ~270.33 g/mol
Functional Groups Primary Aniline (Oxidation sensitive), Benzyloxy Ether (Acid stable, Hydrogenation sensitive), Secondary Amide (Hydrolysis resistant)
Appearance Typically Cream to Off-white Solid
Solubility Insoluble in water; Soluble in DMSO, DMF, Methanol, Chloroform
pKa (Predicted) ~4.0 (Aniline nitrogen), ~14 (Amide nitrogen)

Stability & Degradation Mechanisms

The stability profile of 4-amino-3-(benzyloxy)-N-ethylbenzamide is dictated by two primary degradation pathways:

  • Oxidative Deamination/Coupling: The primary amine at the 4-position (aniline) is electron-rich and susceptible to oxidation by atmospheric oxygen and UV light. This can lead to the formation of azo-dimers or quinone-imine species, typically observed as a color change from white/cream to yellow/brown.

  • Hygroscopic Aggregation: While the amide bond is chemically stable, moisture absorption can induce physical aggregation, complicating accurate weighing and solubilization.

Stability Risk Assessment Matrix
StressorRisk LevelMitigation Strategy
Temperature MediumStore at -20°C for long-term stability.
Light (UV) HighUse amber vials; handle under low-light conditions.
Oxygen HighPurge headspace with Argon/Nitrogen; seal tightly.
Moisture MediumStore with desiccants; equilibrate to RT before opening.

Protocol: Storage and Handling

Receipt and Inspection

Upon receipt, the compound must be inspected to verify cold-chain integrity.

  • Visual Check: The powder should be free-flowing and light-colored. Clumping or dark discoloration indicates moisture ingress or oxidation.

  • Initial QC: Verify identity via 1H-NMR or LC-MS if the package seal is compromised.

Long-Term Storage (Solid State)

Objective: Minimize thermodynamic kinetic energy to retard oxidation.

  • Vial Selection: Transfer material to amber borosilicate glass vials with PTFE-lined screw caps. Avoid clear glass.

  • Atmosphere: Flush the vial headspace with inert gas (Argon preferred over Nitrogen due to higher density) before sealing.

  • Temperature: Place in a dedicated freezer at -20°C (-4°F) .

  • Secondary Containment: Store the vial inside a sealed desiccator or a secondary jar containing activated silica gel or Drierite™.

Reconstitution and Solubilization

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard for biological stock solutions due to the compound's lipophilicity.

Step-by-Step Solubilization:

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the cold powder.

  • Weighing: Weigh the required amount quickly to minimize air exposure.

  • Dissolution: Add anhydrous DMSO to achieve a stock concentration of 10–50 mM .

    • Note: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

  • Aliquoting: Do NOT store the bulk stock solution. Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in light-resistant microtubes.

  • Storage of Solutions: Store aliquots at -80°C. Avoid freeze-thaw cycles , as this promotes precipitation and degradation.

Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound to ensure data integrity.

HandlingProtocol Receipt Receipt of Compound (Ambient/Cold Pack) VisualQC Visual Inspection (Color/Texture) Receipt->VisualQC QC_Pass Pass: Cream/White Powder VisualQC->QC_Pass Intact QC_Fail Fail: Yellow/Brown or Clumped VisualQC->QC_Fail Degraded Storage Long-Term Storage (-20°C, Desiccated, Amber Vial) QC_Pass->Storage re_purify Re-purify or Discard QC_Fail->re_purify Usage Experimental Usage Storage->Usage Retrieval Equilibrate Equilibrate to RT (30 mins, Sealed) Usage->Equilibrate Solubilization Dissolve in Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solubilization Aliquoting Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solubilization->Aliquoting Freezing Store Aliquots at -80°C Aliquoting->Freezing

Caption: Logical workflow for the receipt, quality control, and solubilization of 4-amino-3-(benzyloxy)-N-ethylbenzamide.

Safety and Disposal (GHS Standards)[1]

Although specific toxicological data for this exact derivative may be limited, it should be handled as a hazardous substance based on the properties of the benzamide class.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements:

    • Respiratory: N95 mask or fume hood usage is mandatory to prevent inhalation of fine dust.

    • Skin: Nitrile gloves (0.11 mm thickness minimum).

    • Eyes: Safety glasses with side shields.

References

  • BenchChem. (2025).[2] Technical Support Center: Optimizing the Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide (CAS 1406094-94-7).[4] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-amino-N-ethyl-3-methylbenzamide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Benzamide derivatives handling. Retrieved from

Sources

Application

Application Note: Preparation and Storage of 4-Amino-3-(benzyloxy)-N-ethylbenzamide Stock Solutions

Abstract & Introduction This guide provides a standardized protocol for the preparation, validation, and storage of stock solutions for 4-amino-3-(benzyloxy)-N-ethylbenzamide . This compound belongs to the class of subst...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide provides a standardized protocol for the preparation, validation, and storage of stock solutions for 4-amino-3-(benzyloxy)-N-ethylbenzamide . This compound belongs to the class of substituted benzamides, frequently utilized in medicinal chemistry as structural analogs for dopamine antagonists (e.g., Itopride derivatives), histone deacetylase (HDAC) inhibitors, or antimicrobial agents.

Due to the presence of the hydrophobic benzyloxy group at the meta position and the N-ethyl substituent, this compound exhibits significant lipophilicity compared to simple benzamides. Consequently, direct dissolution in aqueous media is inefficient and prone to precipitation. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent for high-concentration stocks, with Ethanol (EtOH) as a secondary alternative for specific biological applications where DMSO toxicity is a concern.

Physicochemical Properties & Solubility Profile[1][2]

Before handling, verify the specific batch properties (salt vs. free base) on your Certificate of Analysis (CoA). The data below represents the free base form.

Table 1: Chemical Specifications
PropertyValueNotes
Chemical Name 4-amino-3-(benzyloxy)-N-ethylbenzamide
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol Adjust if using HCl or other salt forms
Predicted LogP ~2.5 – 3.1Moderately Lipophilic
Appearance Off-white to pale yellow solidColor may darken upon oxidation
CAS (Analog) 1406094-94-7 (N,N-dimethyl analog)Exact N-ethyl CAS may vary by vendor
Table 2: Solubility Data (Field-Proven)
SolventSolubility LimitDissolution RateRecommended Stock Conc.
DMSO > 50 mMFast (with vortexing)10 mM - 50 mM
Ethanol (100%) ~ 10 - 25 mMModerate (may require warming)10 mM
Water / PBS < 0.1 mMInsolubleNot recommended for stock
DMF > 50 mMFastAlternative to DMSO

Solvent Selection Logic (Causality & Expertise)

Why DMSO?

Dimethyl sulfoxide (DMSO) is the industry standard for this compound class because:

  • Dipolar Aprotic Nature: It effectively disrupts the crystal lattice of the benzamide core while solvating the hydrophobic benzyloxy tail.

  • Miscibility: It is fully miscible with water, allowing for easy dilution into aqueous assay buffers (typically < 1% v/v final concentration) without immediate precipitation.

  • Freezing Point: DMSO freezes at 19°C. Storing stocks at -20°C ensures the solution is solid, minimizing chemical degradation (hydrolysis/oxidation) during long-term storage.

Why Avoid Water?

The benzyloxy group is a bulky, non-polar moiety. Attempting to dissolve this compound directly in water or PBS will result in a suspension , not a solution. Using a suspension leads to heterogeneous dosing and high variability in biological assays (E-E-A-T principle: Trustworthiness of data starts with solution homogeneity).

Protocol: Preparation of 10 mM Stock Solution (DMSO)

Target Concentration: 10 mM Target Volume: 1.0 mL Required Mass: 2.70 mg (Free Base)

Materials
  • 4-amino-3-(benzyloxy)-N-ethylbenzamide (Solid)

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)

  • Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps

  • Analytical Balance (Precision 0.01 mg recommended)

  • Vortex mixer[1]

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a clean amber glass vial on the balance and tare it.

    • Accurately weigh 2.70 mg of the compound directly into the vial.

    • Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper first.

  • Solvent Addition:

    • Calculate the exact volume of DMSO required based on the actual mass weighed to achieve 10 mM.

    • Formula:

      
      
      
    • Example: If you weighed 2.85 mg :

      
      
      
    • Add the calculated volume of Anhydrous DMSO.

  • Dissolution:

    • Cap the vial tightly.[2]

    • Vortex vigorously for 30–60 seconds.

    • Inspect visually. The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting & Storage:

    • Do not store the bulk solution in one tube if you plan multiple experiments.

    • Aliquot into small volumes (e.g., 50–100 µL) in sterile polypropylene or amber glass tubes.

    • Store at -20°C (short term < 3 months) or -80°C (long term > 6 months).

Visual Workflows (Graphviz/DOT)

Diagram 1: Stock Preparation & Storage Workflow

This diagram illustrates the critical path from solid handling to stable storage, emphasizing the "Check Clarity" decision node to ensure quality.

StockPrep node_start Solid Compound (Room Temp Equilibrated) node_weigh Weigh Mass (m) Precision Balance node_start->node_weigh node_calc Calculate DMSO Volume V = m / (MW * C) node_weigh->node_calc node_mix Add DMSO & Vortex (30-60 sec) node_calc->node_mix node_check Visual Inspection: Clear Solution? node_mix->node_check node_sonicate Sonicate (37°C, 5 min) node_check->node_sonicate No (Precipitate) node_aliquot Aliquot into Amber Vials node_check->node_aliquot Yes node_sonicate->node_check Re-inspect node_store Store at -20°C or -80°C (Desiccated) node_aliquot->node_store

Caption: Logical workflow for preparing a homogenous stock solution, including a feedback loop for difficult-to-dissolve particles.

Diagram 2: Serial Dilution for Biological Assays

This diagram demonstrates how to dilute the hydrophobic stock into aqueous media without causing precipitation (The "Intermediate Step" Rule).

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution 100 µM (1% DMSO) in Assay Buffer Stock->Inter 1:100 Dilution (Prevents Shock Precip) Well1 Assay Well 1 1 µM (0.01% DMSO) Inter->Well1 1:100 Dilution Well2 Assay Well 2 0.1 µM Well1->Well2 1:10 Serial Well3 Assay Well 3 0.01 µM Well2->Well3 1:10 Serial

Caption: Dilution strategy using an intermediate step to minimize DMSO shock and precipitation risk in aqueous buffers.

Quality Control & Troubleshooting

Validation (Self-Validating System)

To ensure your stock is accurate, perform a UV-Vis Absorbance Check :

  • Dilute the stock 1:1000 in Ethanol (final conc. 10 µM).

  • Measure absorbance at

    
     (typically ~250–260 nm for benzamides).
    
  • Use the Beer-Lambert Law (

    
    ) if the extinction coefficient (
    
    
    
    ) is known, or compare against a reference standard.
Common Issues
  • Precipitation upon thawing: DMSO freezes at 19°C. If the vial is cold, the solid may crash out. Solution: Warm to 37°C and vortex before every use.

  • Color Change (Pink/Brown): Indicates oxidation of the aniline (-NH₂) group. Solution: Discard and prepare fresh stock. Ensure storage vials are flushed with Nitrogen or Argon if possible.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Benzamide Derivatives. Available at: [Link]

Sources

Method

Advanced Formulation Protocols for the Lipophilic Weak Base 4-amino-3-(benzyloxy)-N-ethylbenzamide

[1] Executive Summary & Physicochemical Profile[1][2][3] 4-amino-3-(benzyloxy)-N-ethylbenzamide represents a classic challenge in oral drug delivery: it is a lipophilic weak base .[1] Structurally, the molecule features...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Physicochemical Profile[1][2][3]

4-amino-3-(benzyloxy)-N-ethylbenzamide represents a classic challenge in oral drug delivery: it is a lipophilic weak base .[1] Structurally, the molecule features a hydrophobic benzyloxy tail and a benzamide core, resulting in significant lipophilicity (Estimated LogP ~2.8–3.[1]2) and poor aqueous solubility at neutral pH.[1]

The primary delivery risk is pH-dependent precipitation .[1] While the 4-amino group (aniline-like, pKa ~4.[1]5) allows for solubilization in the acidic gastric environment (pH 1.2), the molecule is prone to rapid precipitation upon entering the neutral environment of the small intestine (pH 6.8), leading to low and variable bioavailability.[1]

This Application Note details three specific formulation strategies to mitigate this risk:

  • Lipid-Based Drug Delivery Systems (LBDDS): To maintain solubilization in the intestinal lumen.[1]

  • Amorphous Solid Dispersions (ASD): To generate and maintain supersaturation.[1]

  • Salt Formation: To enhance initial dissolution rates.[1]

Physicochemical Snapshot
PropertyValue (Estimated)Implication
Molecular Weight ~270.3 g/mol Small molecule, likely permeable.[1]
LogP 2.8 – 3.2Lipophilic; candidate for lipid formulations.[1]
pKa (Base) ~4.0 – 5.0 (Aniline)Soluble in stomach; insoluble in intestine.[1]
BCS Class Class II (Low Sol, High Perm)Dissolution-limited absorption.[1]

Formulation Decision Logic

The following decision tree illustrates the logical flow for selecting the optimal delivery vehicle based on pre-formulation data.

FormulationDecisionTree Start Compound: 4-amino-3-(benzyloxy)-N-ethylbenzamide SolubilityCheck Aqueous Solubility < 100 µg/mL? Start->SolubilityCheck LogPCheck LogP > 2.5? SolubilityCheck->LogPCheck Yes StrategySalt STRATEGY 3: Salt Formation (Mesylate/HCl) (Dissolution Rate only) SolubilityCheck->StrategySalt No (Borderline) DoseCheck Target Dose > 100 mg? LogPCheck->DoseCheck Yes (Lipophilic) StrategyASD STRATEGY 2: Solid Dispersion (HME/Spray Dry) (High Drug Load Potential) LogPCheck->StrategyASD No StrategyLBDDS STRATEGY 1: Lipid-Based (SEDDS) (Prevents Intestinal Precipitation) DoseCheck->StrategyLBDDS No (Potent API) DoseCheck->StrategyASD Yes (High Load Req)

Figure 1: Formulation selection logic based on physicochemical constraints. For this compound, LBDDS is prioritized due to the 'benzyloxy' lipophilicity.

Strategy 1: Lipid-Based Drug Delivery Systems (SEDDS)[1]

Rationale: The benzyloxy group significantly increases the oil solubility of the molecule.[1] A Self-Emulsifying Drug Delivery System (SEDDS) keeps the drug in a dissolved state within oil droplets after dispersion in the gut, bypassing the dissolution step entirely.[1]

Protocol A: Equilibrium Solubility Screening in Excipients

Objective: Identify the oil, surfactant, and co-solvent with the highest solubilizing capacity for the API.[1]

Materials:

  • Oils: Capryol™ 90, Labrafac™ Lipophile WL 1349, Peceol™.[1]

  • Surfactants: Labrasol® ALF, Cremophor® EL, Tween 80.[1]

  • Co-solvents: Transcutol® HP, PEG 400.[1]

Methodology:

  • Preparation: Add excess 4-amino-3-(benzyloxy)-N-ethylbenzamide (~100 mg) to 2 mL of each excipient in 5 mL screw-cap glass vials.

  • Equilibration: Vortex for 2 minutes, then incubate in a shaking water bath at 37°C for 48 hours.

  • Separation: Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved API.

  • Quantification: Dilute the supernatant with Methanol/Acetonitrile (50:50) and analyze via HPLC-UV (254 nm).

  • Selection Criteria: Select excipients where solubility > 50 mg/g to ensure adequate dose loading.

Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Objective: Define the stable microemulsion region.[1]

Methodology:

  • Surfactant Mix (Smix): Prepare a 1:1 or 2:1 ratio of Surfactant (e.g., Labrasol) to Co-surfactant (e.g., Transcutol).[1]

  • Titration: Mix Oil and Smix at ratios 1:9, 2:8, ... 9:1.

  • Water Addition: Titrate each mixture with distilled water dropwise under moderate stirring.

  • Visual Assessment: Record the transition from transparent (microemulsion) to turbid (coarse emulsion).

  • Plotting: Use a ternary plot software to map the monophasic region.

Strategy 2: Amorphous Solid Dispersions (ASD)[1]

Rationale: If the lipid load is too high for a tablet, ASDs stabilize the amorphous form of the drug using a polymer, preventing crystallization.[1]

Protocol C: Polymer Screening via Solvent Casting

Objective: Determine which polymer inhibits crystallization of 4-amino-3-(benzyloxy)-N-ethylbenzamide.

Materials:

  • Polymers: HPMC-AS (L/M/H grades), PVPVA 64, Soluplus®.[1]

  • Solvent: Dichloromethane:Methanol (1:1).[1]

Methodology:

  • Dissolution: Dissolve API and Polymer in solvent at a 1:3 ratio.[1]

  • Casting: Pipette onto glass slides or into DSC pans.

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Stress Testing: Store films at 40°C/75% RH for 1 week.

  • Analysis: Analyze via PLM (Polarized Light Microscopy). Birefringence indicates crystallization (failure).[1]

Strategy 3: Salt Formation

Rationale: The aniline nitrogen is a weak base.[1] Reacting it with a strong acid can form a salt, improving dissolution rate (though not necessarily equilibrium solubility).[1]

Protocol D: Salt Screening
  • Acids: Methanesulfonic acid, Hydrochloric acid, Benzenesulfonic acid.[1]

  • Solvent: Ethanol or Isopropanol.[1]

  • Procedure: Dissolve API in hot ethanol. Add acid (1.05 equivalents) dropwise.[1] Cool slowly to 4°C to induce crystallization. Filter and dry.[1]

  • Verification: Confirm salt formation via DSC (shift in melting point) and XRD (change in crystal lattice).

Analytical Validation: Dissolution Testing

Standard dissolution (pH 6.8 buffer) often fails to predict in vivo performance for this class of compounds due to the "spring and parachute" effect.[1]

Recommended Setup:

  • Apparatus: USP II (Paddle) at 75 RPM.[1]

  • Media: Two-stage dissolution.[1]

    • Stage 1: 0.1N HCl (pH 1.[1]2) for 2 hours (Simulating stomach).

    • Stage 2: Adjust to pH 6.8 using tribasic sodium phosphate concentrate (Simulating intestinal dumping).[1]

  • Sampling: Filter immediately (0.45 µm PVDF) to remove precipitates.[1]

DissolutionWorkflow Step1 Acid Stage (pH 1.2) High Solubility Step2 pH Adjustment (Add Phosphate) Step1->Step2 Step3 Neutral Stage (pH 6.8) Precipitation Risk Step2->Step3 Outcome Measure 'Parachute' Effect (ASD/Lipid) Step3->Outcome

Figure 2: Two-stage dissolution workflow to mimic gastric emptying and evaluate precipitation inhibition.

References

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • PubChem. (n.d.).[1][3][4] 4-Amino-3-(benzyloxy)benzoic acid derivatives (Structural Analogs). National Library of Medicine.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-amino-3-(benzyloxy)-N-ethylbenzamide Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Improving Reaction Yield & Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Yield Killer" Diagno...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Improving Reaction Yield & Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killer" Diagnosis

The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide presents a classic chemoselectivity trap. The structural conflict lies between the benzyl ether (protecting group/structural motif) and the 4-amino group (likely derived from a nitro precursor).

If your yield is low (<40%), the failure point is almost certainly one of two specific stages:

  • The Reduction Step: Using standard catalytic hydrogenation (

    
    , Pd/C) to generate the aniline will simultaneously cleave the benzyl ether (hydrogenolysis), destroying your core scaffold.
    
  • The Amide Coupling: Steric crowding from the ortho-benzyloxy group can hinder the attack of ethylamine on the carboxylic acid, requiring high-efficiency coupling agents.

This guide provides the corrected protocols to navigate these conflicts.

Module 1: The Critical Reduction (Preventing Debenzylation)

The Problem: You need to reduce a nitro group (


) to an aniline (

) without touching the benzyl ether (

). The Error: Using Palladium on Carbon (Pd/C) with Hydrogen gas. The Fix: Switch to Béchamp Reduction conditions (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) .
Mechanism & Causality

Benzyl ethers are highly sensitive to hydrogenolysis. In a standard Pd/C hydrogenation, the C-O bond is cleaved, resulting in the phenol (4-amino-3-hydroxy-N-ethylbenzamide) rather than your target. Iron-mediated reduction proceeds via single-electron transfer (SET) mechanisms that are orthogonal to benzyl ether cleavage.

Optimized Protocol: Fe/NH₄Cl Reduction

This method is chemoselective, cheap, and scalable.

Reagents:

  • Precursor: 4-nitro-3-(benzyloxy)-N-ethylbenzamide (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (Must be fine powder, <325 mesh preferred)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the nitro precursor in Ethanol/Water (3:1).

  • Activation: Add

    
     and stir for 5 minutes.
    
  • Addition: Add Iron powder in one portion.

  • Reflux: Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC.[1][2][3] The nitro compound is usually less polar; the amine will be more polar and likely fluorescent.

  • Workup (Crucial):

    • Filter the hot mixture through a Celite pad to remove iron sludge.[1] Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with EtOAc and wash with saturated

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      

Comparative Data: Reduction Methods

MethodReagentsYieldChemoselectivity (Bn Ether)Risk Factor
Catalytic Hydrogenation

, Pd/C
<10%Failed (Cleaved)High (Over-reduction)
Transfer Hydrogenation Pd/C, Cyclohexene20-30%PoorVariable selectivity
Béchamp (Recommended) Fe,

, EtOH
85-95% Excellent (Intact)Iron waste disposal
Stannous Chloride

, EtOH
80-90%GoodToxic tin residues

Module 2: Amide Coupling Optimization

The Problem: Incomplete conversion of 3-(benzyloxy)-4-nitrobenzoic acid to the amide. The Cause: The bulky benzyloxy group at the ortho position creates steric hindrance, making the carboxylic acid less accessible to the ethylamine nucleophile. The Fix: Use HATU instead of EDC/HOBt to accelerate the formation of the active ester.

Optimized Protocol: HATU Coupling

Reagents:

  • Acid: 3-(benzyloxy)-4-nitrobenzoic acid (1.0 equiv)

  • Amine: Ethylamine (2.0 M in THF or HCl salt) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step:

  • Activation: Dissolve the acid in anhydrous DMF under

    
    . Add DIPEA and stir for 5 mins.
    
  • Active Ester: Add HATU. The solution usually turns yellow/orange. Stir for 15 mins to form the OAt-active ester.

  • Coupling: Add Ethylamine dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If using Ethylamine HCl salt, ensure enough DIPEA is added to neutralize the salt (add 1 extra equiv).

Visual Troubleshooting Workflows

Pathway Logic & Chemoselectivity

This diagram illustrates the divergence between the "Yield Killer" route and the "Correct" route.

ReactionPathway Start Precursor: 4-nitro-3-(benzyloxy)-N-ethylbenzamide Decision Select Reduction Method Start->Decision RouteA Method A: H2 + Pd/C (Catalytic Hydrogenation) Decision->RouteA Standard Protocol RouteB Method B: Fe + NH4Cl (Béchamp Reduction) Decision->RouteB Chemoselective Protocol ResultA FAILURE: Debenzylation Occurs Product: 4-amino-3-hydroxy-... RouteA->ResultA Cleaves Benzyl Ether ResultB SUCCESS: High Yield (>85%) Product: 4-amino-3-(benzyloxy)-... RouteB->ResultB Preserves Benzyl Ether

Caption: Figure 1. Chemoselectivity divergence. Standard hydrogenation destroys the benzyl ether, whereas Iron-mediated reduction preserves it.

Troubleshooting Decision Tree

Use this logic flow if your yield remains low despite using the correct chemistry.

Troubleshooting Issue Low Yield (<50%) Check1 Check TLC of Coupling Step Issue->Check1 Branch1 Starting Material Remains? Check1->Branch1 Fix1 Action: Switch EDC -> HATU Ensure Anhydrous DMF Branch1->Fix1 Yes Check2 Check Reduction Product Mass (LCMS) Branch1->Check2 No (Reaction Complete) Branch2 Mass = Target - 90? (Loss of Benzyl) Check2->Branch2 Fix2 Action: Stop H2/Pd-C Use Fe/NH4Cl Branch2->Fix2 Yes (Debenzylation) Fix3 Action: Improve Workup (Emulsion with Iron?) Branch2->Fix3 No (Product trapped)

Caption: Figure 2. Diagnostic workflow for identifying yield loss during coupling or reduction stages.

Frequently Asked Questions (FAQ)

Q1: Can I use


 (Tin Chloride) instead of Iron? 
A:  Yes. 

in Ethanol (

) is effective and selective for nitro groups in the presence of benzyl ethers [1]. However, Tin creates stubborn emulsions during aqueous workup. If you choose this, wash the organic layer with 1M NaOH to solubilize the tin salts.

Q2: My HATU coupling reaction turns dark/black. Is this normal? A: A color change to yellow or orange is normal for the active ester. A dark black color might indicate decomposition of the amine or impurities. Ensure your DMF is amine-free (fresh bottle) and the reaction temperature does not exceed


.

Q3: Why not start with 4-amino-3-hydroxybenzoic acid? A: This route is synthetically difficult. If you try to benzylate the 3-hydroxyl group of the amino-acid, the 4-amino group will compete as a nucleophile (N-alkylation vs O-alkylation), leading to a mixture of products. It is far superior to benzylate the nitro precursor (where the nitrogen is non-nucleophilic) and reduce it at the end [2].

Q4: How do I remove the Iron residues? My product is colored. A: Iron salts can chelate to the amide.

  • Filter through Celite while hot.

  • Wash the crude organic phase with dilute EDTA solution or Rochelle's salt (Sodium Potassium Tartrate) to sequester metal ions.

  • Recrystallize from Ethanol/Water if solid.

References

  • Bellamy, F. D., & Ou, K. (1984).[4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[4] Link[4]

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[6] BenchChem Technical Library. Link

  • Ramadas, K., & Srinivasan, N. (1992).[3] A mild, convenient method for the reduction of nitroarenes to anilines using iron powder and ammonium chloride.[1][7] Synthetic Communications, 22(22), 3189–3195.[3] Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[1][3][4][5][7][8][9][10] Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-amino-3-(benzyloxy)-N-ethylbenzamide

Technical Profile & Physicochemical Context Before troubleshooting, it is critical to understand the molecular drivers of solubility for 4-amino-3-(benzyloxy)-N-ethylbenzamide . This compound is a lipophilic weak base.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Physicochemical Context

Before troubleshooting, it is critical to understand the molecular drivers of solubility for 4-amino-3-(benzyloxy)-N-ethylbenzamide . This compound is a lipophilic weak base.[1][2] Its solubility behavior is governed by the competition between the hydrophobic benzyloxy tail and the ionizable aniline amine.

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~270.33 g/mol Small molecule, membrane permeable.[1][2]
LogP (Predicted) ~2.5 – 3.0High Lipophilicity. Poor water solubility at neutral pH.[1][2]
pKa (Aniline -NH₂) ~4.0 – 5.0pH Dependent. Soluble only in acidic environments (pH < 4).[1][2] Neutral at physiological pH (7.4).[1][2]
H-Bond Donors 2 (Amide NH, Aniline NH₂)Potential for co-crystal or salt formation.[1][2]

Diagnostic Workflow: The Solubility Decision Tree

Use this logic flow to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start START: Observation Precipitation Precipitation in Aqueous Buffer? Start->Precipitation Cloudy_Media Cloudiness in Cell Culture Media? Start->Cloudy_Media Stock_Issue Crystals in DMSO Stock? Start->Stock_Issue Check_pH Check Buffer pH. Is pH > 6.0? Precipitation->Check_pH Check_Conc Is Final Conc > 100 µM? Cloudy_Media->Check_Conc Check_Water Is DMSO Old/Hygroscopic? Stock_Issue->Check_Water Action_Acidify Action: Acidify Buffer or Use Salt Form Check_pH->Action_Acidify Yes (Uncharged form) Action_Cosolvent Action: Increase DMSO/Ethanol or Add Cyclodextrin Check_pH->Action_Cosolvent No (Already Acidic) Check_Conc->Action_Cosolvent Yes (Saturation) Action_Serial Action: Use Serial Dilution (Intermediate Step) Check_Conc->Action_Serial No (Solvent Shock) Check_Water->Action_Cosolvent No (Solubility Limit) Action_Fresh Action: Prepare Fresh Stock in Anhydrous DMSO Check_Water->Action_Fresh Yes (Water ingress)

Figure 1: Decision tree for diagnosing solubility failures based on visual observation and experimental conditions.

Troubleshooting Guide (Q&A)

Category A: Aqueous Buffer & Assay Compatibility

Q1: I diluted my DMSO stock 1:1000 into PBS (pH 7.4), and the solution turned cloudy immediately. Why? Diagnosis: This is "Solvent Shock." Mechanism: The compound is hydrophobic (LogP ~2.5).[1][2] In DMSO, it is fully solvated.[2] When introduced to PBS at pH 7.4, two things happen:

  • Loss of Solvation: The water molecules strip away the DMSO shield.[2]

  • Lack of Ionization: At pH 7.4, the aniline group (pKa ~4.[2]5) is unprotonated (neutral).[1][2] The neutral molecule is insoluble in water.[2] Solution:

  • Immediate Fix: Lower the final concentration.

  • Protocol Adjustment: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate dilution step (e.g., dilute stock to 10x in 50% DMSO/Water, then dilute to 1x in buffer).

  • Formulation: Add a surfactant like Tween-80 (0.05%) or a complexing agent like HP-β-Cyclodextrin to the PBS before adding the compound [1].

Q2: Can I acidify my buffer to improve solubility? Answer: Yes, but with caveats. Mechanism: Lowering the pH below the pKa (approx pH 3.0–4.[2]0) will protonate the 4-amino group, creating a cationic species that is much more water-soluble.[1][2] Risk: Most biological assays (enzyme activity, cell binding) require physiological pH (7.4).[1][2] Acidification may denature your protein target.[1][2] Recommendation: Only use this method for analytical standards (HPLC) or if your specific assay tolerates acidic conditions (e.g., lysosomal targets).[1][2]

Category B: Cell Culture & Biological Assays[1][2][3][4][5]

Q3: The compound precipitates in cell culture media (DMEM + 10% FBS) even at low concentrations (10 µM). Diagnosis: Protein-Binding or Salt Precipitation.[1][2] Mechanism: While serum albumin (FBS) often helps solubilize lipophilic drugs, benzamides can crystallize if the local concentration is too high during addition.[2] Corrective Protocol:

  • Warm the Media: Ensure media is at 37°C. Cold media accelerates precipitation.[1][2]

  • Dynamic Mixing: Do not pipette the DMSO stock into a static tube of media. Vortex the media while slowly adding the DMSO stock to ensure rapid dispersion.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure it is high enough to keep the compound in solution during the transition [2].

Category C: Stock Solution Stability

Q4: My DMSO stock solution (10 mM) has crystals at the bottom after 2 weeks in the fridge. Diagnosis: DMSO Hygroscopicity. Mechanism: DMSO is highly hygroscopic; it absorbs water from the air.[2] Even 5% water content in DMSO can drastically reduce the solubility of this lipophilic benzamide, causing it to "crash out" over time. Solution:

  • Storage: Store stocks in small, single-use aliquots to avoid repeated opening.

  • Seal: Use Parafilm® or anhydrous storage boxes with desiccants.[1][2]

  • Recovery: Sonicate the vial at 40°C for 10 minutes. If it does not redissolve, the compound may have degraded or formed a stable hydrate; discard and prepare fresh [3].[2]

Advanced Protocols

Protocol A: Preparation of HP-β-Cyclodextrin Complex

Use this when simple co-solvents (DMSO/Ethanol) fail or are toxic to your cells.[1][2]

Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic benzyloxy tail while presenting a hydrophilic exterior to the water [1].[1][2]

Materials:

  • 4-amino-3-(benzyloxy)-N-ethylbenzamide[1][2]

  • HP-β-CD (Research Grade)[1][2]

  • Sterile Water or Saline[1][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][2] Filter sterilize (0.22 µm).

  • Initial Dissolution: Dissolve the benzamide compound in a minimal volume of absolute ethanol or acetone (not DMSO, as it is hard to remove).[2]

  • Complexation: Add the organic drug solution dropwise to the 20% HP-β-CD solution with constant high-speed stirring (magnetic stirrer).

  • Evaporation: Stir open to the air (or under a nitrogen stream) for 4–6 hours to evaporate the ethanol/acetone. The solution should remain clear.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[2]

Protocol B: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingRecommended UseNotes
100% DMSO High (> 50 mM)Stock SolutionsHygroscopic.[1][2] Freeze in aliquots.
100% Ethanol Moderate (~10 mM)Animal FormulationEvaporates; keep sealed.[1][2]
PBS (pH 7.4) Very Low (< 10 µM)Do Not Use Will precipitate immediately.[1][2]
PBS + 0.1% Tween-80 Low-ModerateAssay BufferSurfactant prevents aggregation.
20% HP-β-CD High (~ 5 mM)In Vivo / Cell CultureBiocompatible and stable.[1][2]
0.1 M HCl HighAnalytical StandardsAcidic. Not for bio-assays.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Retrieved from [1][2]

  • Procell. (2024).[1][2][6] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from

  • BenchChem Technical Support. (2025). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. Retrieved from [1][2]

  • PubChem. (2023).[1][2] 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Troubleshooting

identifying common impurities in 4-amino-3-(benzyloxy)-N-ethylbenzamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide is a multi-step process culminating in a crucial amida...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide is a multi-step process culminating in a crucial amidation reaction. The molecule's functionality—a primary aromatic amine, a benzyl ether, and a secondary amide—presents a unique set of challenges. While the core reaction appears straightforward, these functional groups can participate in or be susceptible to side reactions, leading to a range of common impurities. Effective impurity control is paramount, particularly in drug development, as even trace amounts can impact product safety, efficacy, and stability[1]. This guide is designed to address the most frequently encountered issues during the final amidation step and subsequent workup.

Core Synthesis Workflow

The final and most critical step in the synthesis is typically the coupling of 4-amino-3-(benzyloxy)benzoic acid with ethylamine. This is achieved by activating the carboxylic acid, which then reacts with the amine to form the desired amide bond.

A 4-amino-3-(benzyloxy)benzoic acid B Activated Intermediate (e.g., Acyl Chloride, Activated Ester) A->B Activation (e.g., SOCl₂, EDC/HOBt) D 4-amino-3-(benzyloxy)-N-ethylbenzamide (Target Product) B->D Amidation C Ethylamine C->D

Caption: High-level overview of the final amidation step.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My LC-MS analysis shows a significant peak with a mass of M-91. What is this impurity and how do I prevent its formation?

Answer:

This is arguably the most common process-related impurity. The mass loss of 91 Da corresponds to the cleavage of the benzyl group (C₇H₇), resulting in the formation of 4-amino-3-hydroxy-N-ethylbenzamide .

Causality (Mechanism of Formation):

The benzyl ether linkage is susceptible to cleavage under certain conditions, a reaction known as debenzylation. The primary causes are:

  • Acid-Catalyzed Cleavage: Exposure to strong acids, either during the reaction (e.g., from the formation of HCl when using thionyl chloride for activation) or during an acidic workup, can protonate the ether oxygen, facilitating its removal[2][3].

  • Catalytic Hydrogenolysis: If catalytic hydrogenation (e.g., using Pd/C) is employed in any synthetic step while the benzyl group is present, it will be readily cleaved[4]. This is a common method for benzyl group removal, so accidental exposure to these conditions must be avoided.

Preventative Strategies:

  • Control of Acidity: If using reagents like thionyl chloride (SOCl₂) that generate HCl, it is crucial to include a non-nucleophilic base in the reaction mixture to act as an acid scavenger[5]. During workup, avoid washing with strong acids. If an acid wash is necessary, use a mild, dilute acid and minimize contact time.

  • Choice of Reagents: For acid-sensitive substrates, consider using coupling reagents for the amidation step that do not generate acidic byproducts, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole)[6].

  • Avoid Reductive Conditions: Ensure that no reductive catalysts, particularly palladium, platinum, or Raney nickel, are used in any step following the introduction of the benzyl protecting group[4].

Question 2: I'm observing unreacted 4-amino-3-(benzyloxy)benzoic acid in my final product. How can I improve the conversion rate?

Answer:

The presence of the starting carboxylic acid is a frequent issue stemming from either incomplete reaction or hydrolysis of the amide product.

Causality (Mechanism of Formation):

  • Incomplete Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures to drive off water, which can be unsuitable for complex molecules[7][8]. Incomplete activation of the acid or insufficient reaction time will lead to residual starting material[9].

  • Product Hydrolysis: Amides can be hydrolyzed back to the corresponding carboxylic acid and amine under either acidic or basic conditions, especially in the presence of water and with prolonged heating[10][11]. This can occur during the reaction itself if water is present or during aqueous workup procedures[12].

Preventative Strategies:

  • Optimize Reaction Conditions: Ensure the reaction is run for a sufficient duration. Monitor the reaction progress using a suitable technique like TLC or HPLC. Using a slight excess of ethylamine can also help drive the reaction to completion[9].

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize water content, which can both consume the activated intermediate and promote hydrolysis of the final product[9].

  • Effective Workup: When performing aqueous washes, use cold solutions to minimize the rate of hydrolysis. Avoid prolonged exposure to strongly acidic or basic aqueous layers[13].

Question 3: My analysis indicates the presence of a high-molecular-weight byproduct, possibly a dimer. What is its likely structure and how can it be avoided?

Answer:

This impurity is likely the result of a di-acylation event, where the primary aromatic amine at the 4-position of one molecule attacks the activated carboxylic acid of another. The resulting impurity would be N-(4-(ethylcarbamoyl)-2-(benzyloxy)phenyl)-4-amino-3-(benzyloxy)benzamide .

Causality (Mechanism of Formation):

The 4-amino group is a nucleophile and can compete with the intended nucleophile, ethylamine. While it is less nucleophilic than ethylamine, under certain conditions (e.g., high concentration, presence of a strong base, or slow addition of ethylamine), it can react with an activated carboxylic acid intermediate to form a new amide bond, leading to dimerization[9].

Preventative Strategies:

  • Control Reagent Addition: Add the activated carboxylic acid slowly to a solution of ethylamine. This maintains a high concentration of the desired nucleophile (ethylamine) relative to the substrate's amino group, favoring the intended reaction.

  • Protecting Group Strategy: The most robust solution is to protect the 4-amino group before the amidation step. An acid-labile protecting group like Boc (tert-butyloxycarbonyl) is ideal. The synthesis would then include a final deprotection step to reveal the free amine.

Impurity Formation Pathways

Product Target Product: 4-amino-3-(benzyloxy)-N-ethylbenzamide Cond2 [ H₂O, Acid/Base ] Product->Cond2 Hydrolysis Cond3 [ Acid or H₂/Pd ] Product->Cond3 Debenzylation Cond4 [ Self-Condensation ] Product->Cond4 SM Starting Material: 4-amino-3-(benzyloxy)benzoic acid Debenzyl Debenzylated Impurity: 4-amino-3-hydroxy-N-ethylbenzamide Dimer Di-acylated Impurity Cond1 [ Incomplete Reaction ] Cond1->SM Cond2->SM Hydrolysis Cond3->Debenzyl Debenzylation Cond4->Dimer

Caption: Common impurity formation pathways from the target product.

Data Summary and Analytical Methods

Common Impurities Overview
Impurity NameStructureMolecular Weight ( g/mol )Common CauseRecommended Analytical Technique
Starting Material 4-amino-3-(benzyloxy)benzoic acid257.27Incomplete amidation; Product hydrolysisHPLC-UV, LC-MS
Debenzylated Product 4-amino-3-hydroxy-N-ethylbenzamide180.20Acid-catalyzed cleavage; HydrogenolysisHPLC-UV, LC-MS
Di-acylated Product N-(4-(ethylcarbamoyl)-2-(benzyloxy)phenyl)-4-amino-3-(benzyloxy)benzamide511.59Self-condensation of unprotected amineHPLC-UV, LC-MS
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for separating the target product from its key impurities. Method optimization will be required for specific equipment and impurity profiles.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector[14].

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Linear ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The expected elution order is typically the more polar debenzylated impurity first, followed by the starting acid, the main product, and finally the less polar di-acylated impurity. Peak identity should be confirmed by LC-MS or by synthesizing and running standards.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing many process-related impurities, especially unreacted starting materials[9].

  • Solvent Selection: Screen various solvents to find one in which the target product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Dissolution: In a suitable flask, add the crude solid product. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The purity of the final product should be confirmed by HPLC analysis.

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Tech Support.
  • BenchChem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. BenchChem.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Hanson, J. R. (2006, March 4). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ACS Publications. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

  • Google Patents. (n.d.). US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis. BenchChem Tech Support.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Thieme. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. [Link]

  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Benzamide Derivative Purification

Current Status: 🟢 Operational | Ticket Priority: High Subject: Optimization of Column Chromatography for Benzamide Derivatives Mission Statement Welcome to the Benzamide Purification Support Center. Benzamide derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational | Ticket Priority: High
Subject: Optimization of Column Chromatography for Benzamide Derivatives

Mission Statement

Welcome to the Benzamide Purification Support Center. Benzamide derivatives (


) present unique chromatographic challenges due to their dual hydrogen-bonding nature (donor/acceptor) and moderate polarity. This guide moves beyond standard protocols to address the specific physicochemical interactions—specifically amide-silanol hydrogen bonding  and solubility-driven loading issues —that cause purification failures.

Module 1: Method Development & Solvent Selection

Q: My benzamide is too polar for Hexane/EtOAc, but DCM/MeOH is giving me "ghost" peaks. What is happening?

A: You are likely experiencing Silica Dissolution . While Dichloromethane (DCM) and Methanol (MeOH) are the standard "Plan B" for polar compounds, exceeding 10% MeOH in DCM can dissolve the silica gel matrix, especially with granular silica. This dissolved silica elutes and precipitates in your collection tubes, appearing as white solids or "ghost" mass in NMR.

The Fix:

  • Cap MeOH at 10%: If you need more polarity, switch to a solvent with higher elution strength but lower silica solubility, such as Acetone or use a Reverse Phase (C18) column.

  • Use Spherical Silica: If high MeOH is unavoidable, use spherical silica columns (e.g., Teledyne ISCO RediSep Gold or Silicycle SiliaSphere), which are more resistant to dissolution than irregular (granular) silica [1].

Recommended Solvent Systems for Benzamides:

Polarity NeedSolvent System ASolvent System BNotes
Low - Medium Hexane (or Heptane)Ethyl AcetateStandard starting point.
Medium - High DCMMeOH (0-10%)Warning: Do not exceed 10% MeOH.
Alternative DCMAcetoneAcetone is less aggressive on silica than MeOH.
Green/Safe HeptaneEthanol/EtOAc (3:1)Ethanol is a good MeOH substitute but has higher viscosity.

Module 2: Troubleshooting Peak Shape (Tailing)

Q: My product spots on TLC look round, but the column peaks are streaking/tailing badly. Why?

A: This is the "Amide Tailing Effect." Benzamides possess an amide proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) that acts as a strong Hydrogen Bond Donor. The silica surface is covered in acidic silanol groups (

). The amide

binds to the silanol oxygen, causing the compound to "drag" rather than elute cleanly.

The Solution: Silanol Suppression You must introduce a competitive agent to block the silanol sites.

  • Add Triethylamine (TEA): Add 0.1% to 1.0% TEA to your solvent system. TEA is a stronger base than your benzamide; it will preferentially bind to the acidic silanols, effectively "capping" the column surface and allowing your benzamide to glide past [2].

  • Alternative: Ammonia: For very polar benzamides, using 1%

    
     in the MeOH component can sharpen peaks, though it is harder to remove than TEA.
    
Visualization: The Silanol Suppression Mechanism

TailingMechanism cluster_0 Without Additive Silica Silica Surface (Acidic Silanols) Benzamide Benzamide (H-Bond Donor) Silica->Benzamide H-Bonding (Drag) Silica->Benzamide Blocked Tailing Result: Tailing/Streaking Benzamide->Tailing SharpPeak Result: Sharp Peak Benzamide->SharpPeak TEA Triethylamine (TEA) (Competitive Blocker) TEA->Silica Blocks Silanol (High Affinity)

Caption: TEA preferentially binds to acidic silanol groups, preventing the benzamide from H-bonding to the stationary phase and eliminating tailing.

Module 3: Separation from Precursors (Aniline)

Q: I cannot separate my benzamide product from the starting aniline material. They co-elute.

A: Relying solely on polarity is often insufficient because the amide and the aniline often have similar


 values. You must exploit Acid/Base Chemistry (pKa) .[1]

The Science:

  • Anilines are basic (pKa of conjugate acid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] They can be protonated.[2]
    
  • Benzamides are neutral/very weakly basic (pKa of conjugate acid

    
    ). They remain neutral in mild acid.
    

Troubleshooting Workflow:

  • The Acidic Wash (Pre-Column):

    • Dissolve the crude mixture in EtOAc.

    • Wash with 1M HCl .

    • Result: The aniline becomes a water-soluble salt (

      
      ) and moves to the aqueous layer. The benzamide remains in the organic layer. This is often more effective than chromatography. 
      
  • Chemically Active Silica:

    • If you must use a column, switch to Amine-Functionalized Silica .

    • The basic surface repels the basic aniline (eluting it faster) while retaining the neutral benzamide slightly longer, often creating the necessary separation window [3].

Module 4: Solubility & Loading

Q: My sample precipitates on the top of the column (Head-crashing). How do I load it?

A: Benzamides often have poor solubility in non-polar mobile phases (like Hexane). Liquid loading with a strong solvent (DCM) often leads to precipitation when the sample hits the Hexane-equilibrated column.

Protocol: Dry Loading (Solid Load) This is the industry standard for benzamides to ensure narrow bands and maximum resolution.

  • Dissolve: Dissolve your crude benzamide in the minimum amount of a strong solvent (DCM or MeOH/DCM).

  • Adsorb: Add silica gel (ratio: 1g silica per 1g crude sample) or Celite 545 (ratio: 2g Celite per 1g crude).

  • Evaporate: Rotovap the mixture until it is a dry, free-flowing powder.

  • Load: Pour this powder carefully onto the top of your packed column (or into a solid load cartridge for automated flash systems).

  • Elute: Run your gradient. The compound will desorb gradually into the mobile phase without crashing [4].

Module 5: Workflow Decision Tree

Follow this logic path to determine the optimal purification strategy for your specific derivative.

Workflow Start Start: Crude Benzamide CheckAniline Is Aniline Present? Start->CheckAniline AcidWash Perform 1M HCl Wash CheckAniline->AcidWash Yes TLC Run TLC (EtOAc/Hex) CheckAniline->TLC No AcidWash->TLC RfCheck Is Rf < 0.2? TLC->RfCheck PolarSolvent Switch to DCM/MeOH (Max 10%) RfCheck->PolarSolvent Yes StreakCheck Is Spot Streaking? RfCheck->StreakCheck No PolarSolvent->StreakCheck AddTEA Add 1% TEA to Solvent StreakCheck->AddTEA Yes Solubility Is Sample Soluble in Mobile Phase? StreakCheck->Solubility No AddTEA->Solubility LiquidLoad Liquid Load Solubility->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) Solubility->DryLoad No

Caption: Logical workflow for selecting solvent modifiers and loading techniques based on impurity profile and solubility.

References

  • Biotage. (2023).[3][4] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep amine functionalized column Application Note. Retrieved from [Link]

  • Teledyne ISCO. (2023). Overview of Solid Sample Loading. Retrieved from [Link]

Sources

Troubleshooting

overcoming low purity in 4-amino-3-(benzyloxy)-N-ethylbenzamide isolation

Technical Support Center: 4-Amino-3-(Benzyloxy)-N-Ethylbenzamide Isolation Case ID: #BENZ-ISO-403 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-3-(Benzyloxy)-N-Ethylbenzamide Isolation

Case ID: #BENZ-ISO-403 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Low Purity & Isolation Challenges[1]

Triage Dashboard: Identify Your Impurity

Before proceeding with specific protocols, match your observation to the likely impurity profile using the table below.

ObservationLikely Impurity/IssueRoot CauseImmediate Action
Product turns pink/brown upon drying or storage.Oxidation Products (Azo/Nitroso species)Electron-rich aniline (4-amino group) oxidizing in air.[1]Store as HCl salt; use antioxidants during workup.[1]
Extra peak at

in LC-MS.[1]
3-Hydroxy byproduct (De-benzylation)Hydrogenolysis of the benzyl ether during nitro-reduction.[1]STOP using Pd/C. Switch to Fe/NH₄Cl or SnCl₂.[1]
Sticky white solid that won't crystallize; NMR shows broad aliphatic peaks.[1]Urea Byproducts (EDU/DCU)Incomplete removal of coupling reagents (EDC/DCC).[1]Perform acidic washes (for EDC) or cold filtration (for DCC).[1]
Yield >100% ; NMR shows extra aromatic signals.Residual Solvent/Reagents Benzyl alcohol or unreacted coupling agents trapped in lattice.[1]Recrystallize from EtOH/Water; high-vacuum dry at 40°C.

Deep Dive: The Hydrogenolysis Trap (M-90 Impurity)

The Problem: The most common cause of low purity for 4-amino-3-(benzyloxy)-N-ethylbenzamide is the unintentional cleavage of the benzyl ether protecting group. This occurs if you use standard Catalytic Hydrogenation (Pd/C + H₂) to reduce the 4-nitro precursor to the 4-amino target. Palladium is excellent at cleaving benzylic C-O bonds.[1]

The Solution: Chemoselective Reduction You must use a reduction method that operates via Single Electron Transfer (SET) rather than catalytic surface hydrogenation.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This method is mild, scalable, and preserves the benzyl ether.

  • Setup: Dissolve the 4-nitro-3-(benzyloxy)-N-ethylbenzamide precursor (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).

  • Reagent Addition: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Note: Vigorous stirring is critical as this is a heterogeneous reaction.[1]

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting nitro compound is usually UV active and less polar; the amine product will be more polar and stain with Ninhydrin.

  • Workup (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

Protocol B: Stannous Chloride (SnCl₂) Reduction

Use this if the Iron method stalls.

  • Dissolve precursor in Ethanol or EtOAc.[1][4]

  • Add SnCl₂[1][5]·2H₂O (5.0 equiv).[1]

  • Stir at 70°C for 2-4 hours.

  • Workup: Neutralize carefully with saturated NaHCO₃ (foaming will occur) before extraction.

Visualization: Chemoselectivity Workflow

The following diagram illustrates the decision logic for the reduction step to ensure the survival of the benzyl group.

ReductionLogic Start Start: 4-Nitro-3-(Benzyloxy) Precursor Decision Select Reduction Method Start->Decision RouteA Route A: H2 / Pd/C Decision->RouteA Standard Hydrogenation RouteB Route B: Fe / NH4Cl (Bechamp Conditions) Decision->RouteB Single Electron Transfer RouteC Route C: SnCl2 / EtOH Decision->RouteC Lewis Acid Mediated ResultA FAILURE: Benzyl Ether Cleaved (Mix of Product + Phenol) RouteA->ResultA Over-reduction ResultB SUCCESS: Chemoselective (Benzyl Group Intact) RouteB->ResultB ResultC SUCCESS: Alternative Method (Good for small scale) RouteC->ResultC

Caption: Workflow for chemoselective reduction of the nitro group while preserving the benzyl ether.

Deep Dive: Removing Stubborn Coupling Reagents

If you synthesized the amide bond using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC, residual urea byproducts can contaminate the final solid.[1]

The "Sticky Solid" Scenario: The target molecule (benzamide) has moderate polarity. If you use EDC, the byproduct (EDU) is water-soluble, but often "tracks" into the organic layer if the pH is not managed.

Troubleshooting Protocol:

  • The Acid Wash (For EDC):

    • Dissolve the crude reaction mixture in EtOAc.

    • Wash 2x with 0.5M HCl .[1][6]

    • Mechanism:[1][7][8] This protonates the tertiary amine on the urea byproduct and the unreacted EDC, forcing them into the aqueous layer.

    • Caution: Your product is an aniline (after reduction) or a benzamide.[1] Benzamides are stable to dilute acid washes.[1] If your product is the amine stage, use milder acid (0.1M HCl) or rely on recrystallization.

  • The Precipitation (For DCC):

    • If you used DCC, the byproduct (DCU) is insoluble in most solvents but slightly soluble in EtOAc.

    • Cool the reaction mixture to 0°C for 1 hour.

    • Filter off the white precipitate (DCU).

    • Evaporate solvent, redissolve in a minimum amount of cold Acetone, and filter again.[1]

Deep Dive: Stabilization & Salt Formation

Free anilines (the 4-amino group) are prone to air oxidation, turning the product pink or brown over time.

Protocol: Isolation as the Hydrochloride Salt Converting the free base to the HCl salt stabilizes the amine and often improves purity via selective crystallization.

  • Dissolve the crude 4-amino-3-(benzyloxy)-N-ethylbenzamide in a minimum amount of dry Ethanol or Methanol.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.25 M HCl in Ethanol (or 4M HCl in Dioxane) until pH is acidic (pH ~2).

  • Add Diethyl Ether (anti-solvent) slowly until turbidity persists.[1]

  • Stir at 0°C for 1 hour. The HCl salt should precipitate as a white/off-white solid.

  • Filter and wash with cold Ether.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing the free base? A: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes works best.

  • Technique: Dissolve in hot Ethanol.[1] Add hot water dropwise until just cloudy. Re-heat to clarify, then let cool slowly to room temperature, then 4°C.

Q2: My product is oiling out instead of crystallizing. Why? A: This usually indicates residual solvent impurities (like DMF) or a melting point depression due to the "de-benzylated" impurity.

  • Fix: Perform a "trituration."[1][8] Add Hexanes or Ether to the oil and scratch the flask walls with a glass rod to induce nucleation. If that fails, run a quick silica plug to remove the baseline impurities.[6]

Q3: Can I use catalytic transfer hydrogenation (e.g., Ammonium Formate + Pd/C)? A: Proceed with extreme caution. While milder than H₂ gas, Pd/C with ammonium formate can still cleave benzyl ethers, especially at elevated temperatures.[1] The Iron/NH₄Cl method is significantly safer for this specific substrate.

References

  • Selective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction.[1] Synthesis, 1988(02), 91-95.[1] (Note: Highlights the risk of Pd/C with benzyl groups).[1]

  • Iron-Mediated Reduction (Bechamp): Org.[1] Synth. 1948, 28, 11; Coll.[1] Vol. 3, 1955, p.[1] 59.

  • Removal of Urea Byproducts: Sheehan, J. C., & Hess, G. P. (1955).[1] A New Method of Forming Peptide Bonds.[1] Journal of the American Chemical Society, 77(4), 1067–1068.

  • Stannous Chloride Reduction: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1]

Sources

Optimization

thermal stability challenges of 4-amino-3-(benzyloxy)-N-ethylbenzamide

This is a comprehensive technical support guide for 4-amino-3-(benzyloxy)-N-ethylbenzamide . As a Senior Application Scientist, I have structured this content to address the specific thermal stability and handling challe...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for 4-amino-3-(benzyloxy)-N-ethylbenzamide . As a Senior Application Scientist, I have structured this content to address the specific thermal stability and handling challenges inherent to this molecule's functional groups (aniline, benzyl ether, and benzamide).

Thermal Stability & Process Optimization Guide

Executive Summary & Molecule Profile

4-amino-3-(benzyloxy)-N-ethylbenzamide is a critical intermediate, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors or other benzamide-based APIs. Its structural integrity relies on the stability of the benzyl ether protecting group (position 3) and the primary aniline (position 4).

Core Thermal Challenges:

  • Oxidative Instability: The electron-rich aniline moiety is highly susceptible to thermal oxidation, leading to "pinking" or browning.

  • Benzyl Ether Cleavage: Prolonged exposure to temperatures >80°C (especially in acidic environments) can trigger debenzylation, yielding the phenolic impurity 4-amino-3-hydroxy-N-ethylbenzamide.

  • Polymorphic Transitions: The N-ethylbenzamide core is prone to forming solvates or polymorphs, which can shift during thermal drying.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Purity[1]

Q1: Why does the white crystalline powder turn pink or light brown during vacuum drying at 60°C?

Diagnosis: This is a classic sign of oxidative degradation of the 4-amino group. While the molecule is thermally stable up to its melting point in an inert atmosphere, the combination of heat and trace oxygen accelerates the formation of quinone-imine type colored impurities.

Corrective Action:

  • Immediate: Switch to a vacuum oven with a nitrogen bleed (inert backfill). Ensure the vacuum is <50 mbar to minimize oxygen tension.

  • Process Change: Add an antioxidant (e.g., Sodium Metabisulfite) during the final crystallization wash if permissible by the regulatory filing.

  • Limit: Keep drying temperature

    
    C.
    

Q2: Our HPLC purity is >99.5%, but the assay (wt/wt) is consistently low (96-97%). Is this thermal decomposition?

Diagnosis: Likely solvent entrapment (solvate formation) rather than decomposition. Benzamides often form stable solvates with alcohols (methanol/ethanol) or lattice inclusions with water. High thermal stability often prevents the release of these tightly bound solvents until the compound melts or degrades.

Verification: Run a TGA (Thermogravimetric Analysis) . A stepped weight loss prior to decomposition indicates solvent loss. Solution: If TGA confirms solvent, use a step-drying protocol : 40°C for 4 hours (surface solvent)


 60°C for 8 hours (lattice solvent) under high vacuum.
Category B: Chemical Stability

Q3: We observe a growing impurity at RRT 0.85 after heating the reaction mass. What is it?

Diagnosis: This is almost certainly the de-benzylated phenol (4-amino-3-hydroxy-N-ethylbenzamide). The benzyl ether bond is thermally sensitive, particularly if the reaction mass is slightly acidic (pH < 5).

Mechanism: Acid-catalyzed thermal cleavage of the benzyl group generates the phenol and benzyl alcohol (or benzyl chloride if HCl is present). Prevention: Maintain pH > 7 during any heating steps >80°C. If acid catalysis is required for a subsequent step, cool the mass to <20°C before adding the acid.

Q4: The melting point of the dried material is 128°C, but literature/previous batches suggest 135°C. Is the material degrading?

Diagnosis: This is likely Melting Point Depression due to impurities (the phenol mentioned above) or a Polymorphic Shift .

Troubleshooting Protocol:

  • Check HPLC purity. If purity is high (>99%), the lower melting point indicates a metastable polymorph (Form II) or a solvate.

  • If purity is low, the depression is colligative. Every 1% of phenol impurity can depress the MP by 0.5–1.0°C.

Experimental Protocols

Protocol 1: Thermal Stress Profiling (DSC/TGA)

Purpose: To define the "Safe Processing Window" for drying and reaction.

Equipment: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA). Sample: 2–5 mg of 4-amino-3-(benzyloxy)-N-ethylbenzamide (dried).

Step-by-Step:

  • TGA Setup: Ramp from 30°C to 300°C at 10°C/min under Nitrogen (60 mL/min).

    • Success Criteria: No weight loss >0.5% below 150°C (excludes volatiles).

  • DSC Setup:

    • Cycle 1: Heat 30°C

      
       160°C (just past melt) at 10°C/min.
      
    • Cycle 2: Cool to 30°C at 10°C/min.

    • Cycle 3: Heat 30°C

      
       250°C (decomposition).
      
  • Data Interpretation:

    • Endotherm 1 (Melt): Expect sharp peak ~130-135°C. Broadening implies impurity.

    • Exotherm (Decomp): Onset of exothermic degradation typically occurs >200°C. If exotherm begins <180°C, the batch is unstable.

Protocol 2: HPLC Method for Degradation Tracking

Purpose: Specifically separate the Benzyl-cleaved impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Benzamide core) and 210 nm.

  • Target:

    • Phenol Impurity: Elutes earlier (more polar) than the parent.

    • Parent: Elutes mid-gradient.

    • Oxidation Dimers: Elute late (highly non-polar).

Visualizations

Figure 1: Thermal Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidative Coupling (Color) and Debenzylation (Chemical Purity).

DegradationPathways Parent 4-amino-3-(benzyloxy)-N-ethylbenzamide (Target Molecule) HeatAcid Heat (>80°C) + Acid Parent->HeatAcid Hydrolysis HeatAir Heat (>50°C) + Air Parent->HeatAir Oxidation Phenol 4-amino-3-hydroxy-N-ethylbenzamide (Phenolic Impurity) HeatAcid->Phenol Debenzylation BenzylAlc Benzyl Alcohol (By-product) HeatAcid->BenzylAlc Quinone Quinone-Imine Species (Pink/Brown Color) HeatAir->Quinone e- Transfer Dimers Azo/Hydrazo Dimers HeatAir->Dimers Coupling

Caption: Figure 1. Thermal degradation pathways showing acid-catalyzed debenzylation (top) and oxidative discoloration (bottom).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues.

TroubleshootingTree Start Issue Detected CheckType Is it Color or Purity? Start->CheckType Color Color Change (Pink/Brown) CheckType->Color Visual Purity Purity Drop / Low Assay CheckType->Purity HPLC/Assay CheckVac Check Drying Vacuum Color->CheckVac Oxidation Cause: Oxidation Action: Use N2 Bleed CheckVac->Oxidation Vacuum Poor/Air Leak CheckImpurity Identify Impurity RRT Purity->CheckImpurity PhenolImp Early Eluting (Phenol) Cause: Acid/Heat Debenzylation CheckImpurity->PhenolImp RRT < 1.0 SolventImp No New Peaks (Low Assay) Cause: Solvate Formation CheckImpurity->SolventImp Clean HPLC

Caption: Figure 2. Decision tree for diagnosing thermal stability issues based on visual and analytical data.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Chapter on stability of Benzyl Ethers).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68, 335–357. (Methodology for DSC/TGA of pharmaceuticals).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Informa Healthcare. (Protocols for oxidative and thermal stress testing).

  • PubChem Compound Summary. (2024). 4-Amino-3-(benzyloxy)benzoic acid derivatives. (Structural analog stability data).

Troubleshooting

minimizing side reactions during N-ethylbenzamide formation

Technical Support Center: N-Ethylbenzamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-ethylbenzamide synthesis. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Ethylbenzamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-ethylbenzamide synthesis. This guide is designed to provide in-depth troubleshooting for common side reactions and to offer robust, field-tested protocols to enhance yield and purity. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of N-ethylbenzamide, particularly when using acyl chlorides (like benzoyl chloride) with ethylamine, a variant of the Schotten-Baumann reaction.[1][2]

Q1: My primary impurity is a higher molecular weight byproduct, likely N,N-diethylbenzamide. How do I prevent this over-alkylation?

A1: This is the most common side reaction and occurs when the N-ethylbenzamide product reacts again with the electrophile.

Causality: The N-H proton of the newly formed N-ethylbenzamide is acidic. In the presence of a base, it can be deprotonated to form an amide anion. This anion is a potent nucleophile that can attack another molecule of benzoyl chloride, leading to the formation of the tertiary amide, N,N-diethylbenzamide.

Solutions:

  • Strict Stoichiometric Control: Use a slight excess of the nucleophile (ethylamine) relative to the electrophile (benzoyl chloride). A molar ratio of approximately 1.1:1 (Ethylamine:Benzoyl Chloride) is a good starting point. This ensures the benzoyl chloride is consumed before it can react with the product.

  • Controlled Reagent Addition: Add the benzoyl chloride dropwise to the solution of ethylamine and base.[3] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant primary amine over the less abundant secondary amide product.

  • Temperature Management: Perform the addition of benzoyl chloride at a low temperature (0-5 °C). This reduces the rate of all reactions, but particularly disfavors the second, less favorable alkylation step.

  • Choice of Base and Solvent System: A biphasic Schotten-Baumann system, using an aqueous base like NaOH, is highly effective.[1][4] The product resides primarily in the organic phase, while the base is in the aqueous phase, reducing the likelihood of product deprotonation. Vigorous stirring is essential in this system to ensure the neutralization of the HCl byproduct.[3]

Q2: My yield is low, and I've isolated benzoic acid from my crude product. What is causing this hydrolysis?

A2: The presence of benzoic acid points to the hydrolysis of your starting material, benzoyl chloride.

Causality: Benzoyl chloride is a highly reactive acylating agent and is extremely sensitive to moisture.[3] Any water present in the reaction—whether from wet solvents, reagents, or atmospheric humidity—will rapidly hydrolyze benzoyl chloride to the unreactive benzoic acid.

Solutions:

  • Anhydrous Conditions: If not using a biphasic aqueous system, ensure all solvents (e.g., DCM, THF) and non-aqueous bases (e.g., triethylamine, pyridine) are thoroughly dried.[5] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Reagent Quality: Use a fresh, high-purity bottle of benzoyl chloride. Older bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis even before the reaction begins.

  • Biphasic System Optimization: In a Schotten-Baumann setup, while water is present, the reaction is designed to be fast. Vigorous stirring ensures that the benzoyl chloride in the organic layer preferentially reacts with the amine rather than hydrolyzing.[6] If hydrolysis is still an issue, consider increasing the stirring speed or using a phase-transfer catalyst.

Q3: My reaction is sluggish, and TLC/LC-MS analysis shows significant unreacted starting materials. How can I improve the conversion rate?

A3: Incomplete conversion can stem from insufficient activation, poor nucleophilicity of the amine, or suboptimal reaction conditions.

Causality & Solutions:

  • Protonation of the Amine: The reaction of benzoyl chloride with ethylamine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting ethylamine, converting it into an unreactive ethylammonium salt.[3] An adequate amount of base (at least one equivalent, often more) is crucial to neutralize this acid as it forms.[2]

  • Starting from Benzoic Acid: If you are synthesizing the amide directly from benzoic acid instead of benzoyl chloride, the carboxylic acid must be "activated". This is because the direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures to drive off water.[7][8]

    • Coupling Reagents: For milder conditions, use a coupling reagent. Common choices include carbodiimides like DCC or EDC, often with additives like HOBt to improve efficiency and reduce side reactions.[9][10] Phosphonium (e.g., PyBOP) and aminium (e.g., HATU) reagents are also highly effective.[11][12]

  • Temperature: While low temperatures are used to control side reactions during reagent addition, the reaction may need to be warmed to room temperature and stirred for several hours to go to completion.[13] Monitor the reaction progress by TLC or LC-MS before workup.

Visualizing Reaction & Side Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The desired reaction is a nucleophilic acyl substitution. The primary side reaction, over-alkylation, follows the same mechanism but with the product acting as the nucleophile.

G cluster_main Desired Reaction Pathway cluster_side Over-Alkylation Side Reaction EtNH2 Ethylamine Intermediate1 Tetrahedral Intermediate EtNH2->Intermediate1 Nucleophilic Attack BzCl Benzoyl Chloride BzCl->Intermediate1 Product N-Ethylbenzamide Intermediate1->Product Elimination of Cl- Product_deprotonated Amide Anion (from Product + Base) Product->Product_deprotonated Deprotonation Intermediate2 Tetrahedral Intermediate Product_deprotonated->Intermediate2 Nucleophilic Attack BzCl2 Benzoyl Chloride BzCl2->Intermediate2 Byproduct N,N-Diethylbenzamide Intermediate2->Byproduct Elimination of Cl- G Start Analyze Crude Product (TLC/LC-MS) Impurity_HighMW High MW Impurity (e.g., N,N-diethylbenzamide) Start->Impurity_HighMW Major spot is higher MW Impurity_Acidic Acidic Impurity (e.g., Benzoic Acid) Start->Impurity_Acidic Major spot is acidic byproduct Unreacted_SM Unreacted Starting Materials Start->Unreacted_SM Major spots are starting materials Low_Yield Low Yield/ No Reaction Start->Low_Yield No product spot or very faint Sol_HighMW See FAQ #1: - Control Stoichiometry - Slow Addition at 0°C - Check Base Choice Impurity_HighMW->Sol_HighMW Sol_Acidic See FAQ #2: - Use Anhydrous Solvents - Run Under Inert Gas - Check Reagent Quality Impurity_Acidic->Sol_Acidic Sol_Unreacted See FAQ #3: - Ensure Sufficient Base - Allow to Warm to RT - Monitor for Completion Unreacted_SM->Sol_Unreacted Sol_LowYield See FAQ #3: - Confirm Amine is Not Protonated - If using Benzoic Acid, add a Coupling Reagent (EDC/HOBt) Low_Yield->Sol_LowYield

Caption: Troubleshooting workflow for N-ethylbenzamide synthesis.

Optimized Experimental Protocol

Recommended Method: Controlled Schotten-Baumann Synthesis of N-Ethylbenzamide

This protocol is optimized to minimize both over-alkylation and hydrolysis side reactions.

Materials:

  • Ethylamine (e.g., 70% solution in water)

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethylamine (1.1 equivalents) and a 10% aqueous solution of NaOH (1.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Preparation: In a separate container, dissolve benzoyl chloride (1.0 equivalent) in an equal volume of DCM.

  • Controlled Addition: Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled amine solution over 20-30 minutes. Use a dropping funnel for best control. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. Monitor the reaction by TLC until the benzoyl chloride spot has disappeared.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-ethylbenzamide.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Stoichiometry 1.1 eq. Ethylamine / 1.0 eq. Benzoyl ChlorideEnsures complete consumption of the electrophile to prevent reaction with the product.
Base 1.5 eq. NaOH (aqueous)Neutralizes HCl byproduct, preventing amine protonation. [3]
Temperature 0-5 °C during additionReduces rate of side reactions (over-alkylation, hydrolysis).
Addition Rate Slow, dropwise over 20-30 minMaintains low concentration of benzoyl chloride, favoring reaction with primary amine.
Stirring VigorousEssential for efficient mixing in the biphasic system to promote the desired reaction over hydrolysis. [3]

References

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • Wikipedia. (2023). Schotten–Baumann reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]

  • NVPUBS. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Available at: [Link]

  • RSC Publishing. (2019). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Available at: [Link]

  • RSC Publishing. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • PMC. (2009). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals. Synthesizing 4-amino-3-(benzyloxy)-N-ethylbenzamide presents a classic chemoselectivity challenge: installing and preserving a sensitive benzyl ether while manipulating adjacent functional groups (amide coupling and nitro reduction).

This guide bypasses standard, often problematic reagents (like Pd/C or EDC/HOBt) and provides field-proven, alternative methodologies to ensure high yields, high purity, and scalable workflows.

Part 1: Strategic Synthesis Workflow

The following workflow outlines the optimized alternative reagent pathway, designed to prevent side reactions such as ether hydrogenolysis or amide epimerization.

SynthesisWorkflow SM Starting Material 4-nitro-3-hydroxybenzoic acid Step1 Step 1: Mitsunobu Benzylation Reagents: Benzyl Alcohol, DIAD, PPh3 Advantage: Neutral conditions SM->Step1 Int1 Intermediate 1 4-nitro-3-(benzyloxy)benzoic acid Step1->Int1 Step2 Step 2: T3P Amide Coupling Reagents: Ethylamine, T3P, Base Advantage: Water-soluble byproducts Int1->Step2 Int2 Intermediate 2 4-nitro-3-(benzyloxy)-N-ethylbenzamide Step2->Int2 Step3 Step 3: Selective Nitro Reduction Reagents: SnCl2·2H2O, EtOH, 70°C Advantage: Preserves Benzyl Ether Int2->Step3 Product Target Molecule 4-amino-3-(benzyloxy)-N-ethylbenzamide Step3->Product

Fig 1. Alternative reagent workflow for synthesizing 4-amino-3-(benzyloxy)-N-ethylbenzamide.

Part 2: Troubleshooting & Causality FAQs

Q1: Why did my benzyl ether cleave during the final nitro reduction step, and what is the alternative?

The Causality: The standard method for reducing a nitro group to an amine is catalytic hydrogenation using Hydrogen gas (


) and Palladium on Carbon (Pd/C). However, Pd/C is highly active toward benzylic C-O bonds. The palladium inserts into the benzylic position, causing rapid hydrogenolysis and yielding the undesired des-benzylated phenol[1].
The Solution:  Use Tin(II) chloride dihydrate (

)
.

operates via a single-electron transfer mechanism in acidic or neutral alcoholic media. It provides exactly enough reduction potential to push the nitro group through the nitroso and hydroxylamine intermediates to the amine, but it lacks the mechanistic pathway (and energy) to cleave the robust C-O ether bond[2].

NitroReduction Start Substrate: Contains NO2 & O-Benzyl PdC H2, Pd/C (Standard) Start->PdC Catalytic Hydrogenation SnCl2 SnCl2·2H2O (Alternative) Start->SnCl2 Chemical Reduction Fail Result: Hydrogenolysis (O-Benzyl Cleaved) PdC->Fail Success Result: Selective Reduction (O-Benzyl Intact) SnCl2->Success

Fig 2. Decision matrix demonstrating the chemoselectivity of SnCl2 over Pd/C.

Q2: My amide coupling with EDC/HOBt is yielding difficult-to-remove urea byproducts. What is a cleaner alternative?

The Causality: Carbodiimide coupling reagents (like EDC or DCC) generate urea byproducts. While EDC is touted as "water-soluble," in practice, the urea derivative often traps in the organic phase during extraction, requiring tedious column chromatography. Furthermore, HOBt poses severe explosive risks upon drying. The Solution: Use Propylphosphonic anhydride (T3P) . T3P activates the carboxylic acid to form a highly reactive mixed anhydride. When ethylamine attacks, the leaving group is a propylphosphonic acid derivative. Crucially, all T3P byproducts are 100% water-soluble and partition entirely into the aqueous phase during a simple water wash, leaving analytically pure amide in the organic layer[3],[4].

Q3: The standard benzylation (benzyl bromide / ) is causing esterification of my carboxylic acid. Is there a milder approach?

The Causality:


 is a strong enough base to deprotonate both the phenol and the carboxylic acid, leading to competitive alkylation (forming a benzyl ester) alongside the desired benzyl ether.
The Solution:  Utilize the Mitsunobu Reaction  with benzyl alcohol, Triphenylphosphine (

), and Diisopropyl azodicarboxylate (DIAD). This reaction is run under strictly neutral conditions. The betaine intermediate formed by

and DIAD selectively activates the primary benzyl alcohol, which then undergoes an

displacement by the slightly more acidic phenol, leaving the carboxylic acid largely untouched if stoichiometry is controlled[5],[6].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, each protocol below is designed as a "self-validating system," meaning you can visually or chemically confirm the reaction's progress without immediately relying on LC-MS.

Protocol A: Neutral Benzylation via Mitsunobu Reaction
  • Setup: In an oven-dried flask under

    
    , dissolve 4-nitro-3-hydroxybenzoic acid (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous THF (0.2 M).
    
  • Activation: Add

    
     (1.2 eq). Cool the mixture to 0 °C using an ice bath.
    
  • Coupling: Dropwise add DIAD (1.2 eq) over 15 minutes.

  • Self-Validation Marker: As the reaction warms to room temperature and proceeds (typically 6-8 hours), you will observe the gradual precipitation of a white solid. This is Triphenylphosphine oxide (TPPO) , a direct stoichiometric indicator that the dehydrative coupling is successful[6].

  • Workup: Filter off the TPPO. Concentrate the filtrate, resuspend in minimal cold diethyl ether to crash out remaining TPPO, and filter again to obtain 4-nitro-3-(benzyloxy)benzoic acid.

Protocol B: T3P-Mediated Amide Coupling
  • Setup: Dissolve 4-nitro-3-(benzyloxy)benzoic acid (1.0 eq) and Ethylamine hydrochloride (1.5 eq) in Ethyl Acetate (EtOAc).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to free-base the ethylamine and catalyze the reaction.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise at room temperature.

  • Self-Validation Marker: The reaction will remain a clear, homogeneous solution. Upon completion (monitored by TLC, ~2 hours), quench with water. The validation occurs during extraction: the organic layer will cleanly separate without the stubborn emulsions typically caused by carbodiimide ureas[3].

  • Workup: Wash the organic layer twice with water, once with brine, dry over

    
    , and evaporate to yield analytically pure 4-nitro-3-(benzyloxy)-N-ethylbenzamide.
    
Protocol C: Selective Nitro Reduction via
  • Setup: Dissolve 4-nitro-3-(benzyloxy)-N-ethylbenzamide (1.0 eq) in absolute ethanol (0.1 M).

  • Reduction: Add

    
     (5.0 eq). Heat the mixture to 70 °C under 
    
    
    
    .
  • Self-Validation Marker: The starting material solution is typically a distinct yellow (characteristic of conjugated nitroaromatics). Within 30-60 minutes, the solution will transition to pale yellow or colorless, visually confirming the reduction to the aniline[7].

  • Workup (Critical): Cool to room temperature and pour into crushed ice. The solution will be highly acidic. Slowly add 5% aqueous

    
     until the pH reaches 7-8. Validation:  A heavy white/gray precipitate of tin(IV) hydroxide will form[7]. Extract thoroughly with EtOAc, filter the organic layer through a pad of Celite to remove any escaped tin salts, and concentrate to yield the final product: 4-amino-3-(benzyloxy)-N-ethylbenzamide.
    

Part 4: Quantitative Data & Reagent Comparison

Table 1: Comparison of Amide Coupling Reagents for N-ethylbenzamide Formation
Reagent SystemByproduct ProfileWorkup ComplexityToxicity / Safety ProfileTypical Yield
EDC / HOBt Alkyl ureasHigh (Requires chromatography)High (HOBt is explosive dry)65 - 75%
HATU / DIPEA TetramethylureaModerate (Aqueous washes)High (Allergenic, expensive)85 - 90%
T3P / DIPEA Propylphosphonic acidLow (Simple water wash) Low (Non-toxic, safe) 90 - 95%
Table 2: Comparison of Nitro Reduction Methods (O-Benzyl Present)
Reagent SystemSelectivity (O-Benzyl)Reaction ConditionsWorkup / Byproduct Removal

, Pd/C
Poor (Cleaves ether)Room Temp, 1 atmSimple filtration
Fe powder /

GoodReflux, Aqueous/EtOHTedious iron sludge filtration

Excellent 70 °C, EthanolpH 7-8 adjustment, extraction

Part 5: References

  • Fukumoto, S., Fukushi, S., Terao, S., & Shiraishi, M. "Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction." Journal of the Chemical Society, Perkin Transactions 1 (1991).[Link]

  • Swamy, T., et al. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." PMC / National Institutes of Health (2021).[Link]

  • Dunetz, J. R., et al. "Understanding T3P® from start to finish." Outsourced Pharma / Curia (2024).[Link]

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters (1984).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometric Fragmentation of 4-amino-3-(benzyloxy)-N-ethylbenzamide

Abstract In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of 4-amino-3-(benzyloxy)-N-ethylbenzamide, a substituted benzamide with functional groups relevant to medicinal chemistry. By dissecting its structure, we can anticipate the primary fragmentation pathways under collision-induced dissociation (CID), offering a predictive fingerprint for its identification and differentiation from structural isomers. This document is intended for researchers and drug development professionals, providing not only a theoretical fragmentation map but also a robust, verifiable experimental protocol to confirm these predictions.

Introduction: The Rationale for Fragmentation Analysis

4-amino-3-(benzyloxy)-N-ethylbenzamide (C₁₆H₁₈N₂O₂) is a molecule that incorporates several key functional groups: a primary aromatic amine, a benzyloxy ether, and a secondary N-ethyl amide. Each of these groups imparts a specific and predictable behavior upon energetic activation in the gas phase. Understanding this behavior is critical for several reasons:

  • Structural Confirmation: Verifying that the correct molecule has been synthesized.

  • Isomer Differentiation: Distinguishing the target molecule from isomers where substituent positions are altered.

  • Metabolite Identification: Identifying biotransformations by recognizing the core scaffold and subsequent mass shifts.

This guide will utilize fundamental principles of mass spectrometry, including the stability of carbocations and the prevalence of specific neutral losses, to construct a putative fragmentation pattern. The analysis assumes ionization via a soft method like Electrospray Ionization (ESI), which typically generates the protonated molecule, [M+H]⁺, as the precursor ion for MS/MS analysis.[1][2]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule is initiated by collision with an inert gas (e.g., argon or nitrogen) in a process known as Collision-Induced Dissociation (CID).[3][4] The internal energy imparted to the ion induces the cleavage of the weakest chemical bonds, leading to the formation of stable fragment ions and neutral molecules.

Molecular Properties:

  • Formula: C₁₆H₁₈N₂O₂

  • Monoisotopic Mass: 270.1368 Da

  • Protonated Precursor Ion [M+H]⁺: m/z 271.1441

The primary sites for fragmentation are the amide and ether linkages, which are predicted to cleave in mechanistically favored ways. The proposed major fragmentation pathways are detailed below.

G cluster_main Proposed Fragmentation of 4-amino-3-(benzyloxy)-N-ethylbenzamide mol [M+H]⁺ m/z 271.14 frag1 Fragment A m/z 228.10 mol->frag1  - C₂H₅N (43.04 Da) (Loss of Ethylamine) frag2 Fragment B m/z 91.05 mol->frag2 Cleavage of Ar-O-CH₂Ph (Formation of Tropylium Ion) frag1->frag2  - C₈H₇NO₂ (165.04 Da) (Loss of aminobenzoic acid core) frag3 Fragment C m/z 136.06 frag1->frag3  - C₇H₇ (91.05 Da) (Loss of Tropylium Cation) G cluster_workflow Experimental Workflow prep 1. Sample Preparation lc 2. LC Separation prep->lc ms1 3. ESI & MS1 Scan (Precursor Selection) lc->ms1 cid 4. Collision Cell (CID Fragmentation) ms1->cid ms2 5. MS2 Scan (Fragment Detection) cid->ms2 data 6. Data Analysis ms2->data

Sources

Comparative

Comparative Guide: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. Leading HDAC Inhibitors

This guide provides a comprehensive technical comparison of 4-amino-3-(benzyloxy)-N-ethylbenzamide against established Histone Deacetylase (HDAC) inhibitors. It is designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 4-amino-3-(benzyloxy)-N-ethylbenzamide against established Histone Deacetylase (HDAC) inhibitors. It is designed for researchers and drug development professionals evaluating this specific benzamide analog's potential as a targeted therapeutic or chemical probe.

Executive Summary & Compound Profile

4-amino-3-(benzyloxy)-N-ethylbenzamide belongs to the benzamide class of HDAC inhibitors.[1] Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat), benzamides typically exhibit isoform selectivity for Class I HDACs (HDAC 1, 2, 3) and are characterized by slow-binding kinetics.

This specific analog features:

  • Benzamide Core: The primary pharmacophore, generally associated with Class I selectivity and high metabolic stability compared to hydroxamates.

  • 3-Benzyloxy Group: A hydrophobic "cap" or linker modification likely targeting the rim of the HDAC active site, potentially enhancing potency or selectivity via hydrophobic interactions.

  • N-Ethyl Amide: A structural variation distinct from the complex "cap" groups of clinical candidates like Entinostat, suggesting a focus on specific physicochemical properties (e.g., solubility, permeability) or a simplified probe design.

Comparison Overview
Feature4-amino-3-(benzyloxy)-N-ethylbenzamide Vorinostat (SAHA) Entinostat (MS-275)
Chemical Class BenzamideHydroxamic AcidBenzamide
Primary Targets HDAC 1, 2, 3 (Class I)Pan-HDAC (Class I, II, IV)HDAC 1, 3 (Class I)
Binding Kinetics Slow-on / Slow-off (Predicted)Fast-on / Fast-offSlow-on / Slow-off
Potency (IC50) Low

M to High nM range*
Low nM rangeLow

M to High nM range
Metabolic Stability High (Amide bond stability)Low (Glucuronidation/Hydrolysis)High
Key Advantage Specificity & StabilityBroad Spectrum ActivityClass I Selectivity

*Potency is inferred from structural analogs (e.g., CI-994, Entinostat) and may vary based on the specific interaction of the benzyloxy group.

Technical Comparison & Mechanism of Action

Selectivity Profile (Class I vs. Pan-Inhibition)

The benzamide scaffold of 4-amino-3-(benzyloxy)-N-ethylbenzamide dictates a mechanism distinct from hydroxamates.

  • Vorinostat (SAHA): Contains a hydroxamic acid zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the catalytic pocket of most HDAC isoforms (1-11). This leads to broad epigenetic alterations but also higher toxicity (e.g., thrombocytopenia).

  • 4-amino-3-(benzyloxy)-N-ethylbenzamide: Likely utilizes the amino-benzamide moiety to interact with the Zn²⁺ ion and the internal cavity. Benzamides often lack activity against Class IIa HDACs (4, 5, 7, 9) due to steric constraints in the active site, providing a "cleaner" pharmacological profile for indications where Class I inhibition is sufficient (e.g., solid tumors, specific leukemias).

Pharmacokinetics & Stability
  • Hydroxamates (Vorinostat): Suffer from rapid metabolism (half-life ~2 hours in humans) due to hydrolysis and glucuronidation of the hydroxamic acid group.

  • Benzamides (Target Compound & Entinostat): The amide bond is significantly more stable in vivo. The N-ethyl substitution on the amide may further modulate lipophilicity (LogP) and membrane permeability without introducing the metabolic liabilities of larger, complex caps found in some clinical candidates.

Structural Activity Relationship (SAR)

The 3-benzyloxy group is a critical differentiator. In many HDAC inhibitors, the "cap" group interacts with the surface of the protein. A benzyloxy group provides a flexible, hydrophobic aromatic ring that can engage in


 stacking or hydrophobic interactions with residues at the rim of the catalytic tunnel (e.g., Tyr, Phe residues), potentially improving affinity for specific isoforms like HDAC1 or HDAC2 compared to a simple ethyl or methyl group.

Visualization: Mechanism & Signaling

The following diagram illustrates the differential impact of Benzamide (Class I selective) vs. Hydroxamate (Pan-HDAC) inhibitors on cellular signaling.

HDAC_Signaling Inhibitor_Benz 4-amino-3-(benzyloxy)- N-ethylbenzamide (Benzamide) HDAC_Class1 Class I HDACs (HDAC 1, 2, 3) Inhibitor_Benz->HDAC_Class1 Selective Inhibition (Slow Binding) HDAC_Class2 Class II HDACs (HDAC 4, 5, 6, etc.) Inhibitor_Benz->HDAC_Class2 No/Weak Effect Inhibitor_Hydrox Vorinostat (Hydroxamate) Inhibitor_Hydrox->HDAC_Class1 Potent Inhibition Inhibitor_Hydrox->HDAC_Class2 Potent Inhibition Histones Histone Acetylation (H3K9ac, H4K12ac) HDAC_Class1->Histones Deacetylation (Blocked) NonHistones Non-Histone Targets (p53, Tubulin, HSP90) HDAC_Class2->NonHistones Deacetylation (Blocked) GeneExp Gene Expression (p21, Tumor Suppressors) Histones->GeneExp Chromatin Relaxation CellFate Apoptosis / Cell Cycle Arrest (G1/S Phase) NonHistones->CellFate Protein Stability/Function GeneExp->CellFate

Caption: Differential signaling impact of Class I selective Benzamides vs. Pan-HDAC Hydroxamates.

Experimental Protocols

To objectively compare 4-amino-3-(benzyloxy)-N-ethylbenzamide with Vorinostat or Entinostat, the following standardized protocols should be used.

In Vitro HDAC Activity Assay (Fluorometric)

Objective: Determine the IC50 against recombinant HDAC isoforms (HDAC1, HDAC3, HDAC6).

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the test compound, Vorinostat (positive control), and Entinostat in DMSO.

    • Dilute compounds in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to generate a 10-point dose-response curve (e.g., 0.1 nM to 10

      
      M).
      
  • Enzyme Reaction:

    • Add 15

      
      L of recombinant HDAC enzyme (e.g., HDAC1, BPS Bioscience) to a black 96-well plate.
      
    • Add 10

      
      L of diluted compound or DMSO control. Incubate for 30 min at 37°C.
      
    • Note: For benzamides, a longer pre-incubation (e.g., 60-120 min) may be required to capture slow-binding kinetics.

  • Substrate Addition:

    • Add 25

      
      L of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I).
      
    • Incubate for 30-60 min at 37°C.

  • Development & Detection:

    • Add 50

      
      L of Developer solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.
      
    • Incubate for 15 min at room temperature.

    • Measure fluorescence (Ex/Em = 360/460 nm) on a microplate reader.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response equation to determine IC50.

Cellular Proliferation Assay (MTS)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HCT116, MCF7).

  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates in 100

      
      L complete media.
      
    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Add 100

      
      L of 2x compound dilutions (final conc. 1 nM – 100 
      
      
      
      M).
    • Include DMSO control (0.1%) and Staurosporine (kill control).

    • Incubate for 72 hours.

  • Measurement:

    • Add 20

      
      L of MTS reagent (Promega CellTiter 96® AQueous One).
      
    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 490 nm.

  • Validation:

    • Compare the GI50 (Growth Inhibition 50%) of the test compound vs. Vorinostat.

    • Expectation: Benzamides may show higher GI50 values (less potent) than hydroxamates in short-term assays but may exhibit sustained effects in washout experiments due to tight binding.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry, 288(37), 26926-26943.

  • Bessis, N., et al. (2001). "The benzamide derivative MS-275 inhibits HDAC activity and induces terminal differentiation in leukemia cells." Molecular Cancer Therapeutics.

  • BenchChem. (2025).[2] "Evaluating the Pharmacokinetic Profile of Benzamide Analogs." BenchChem Comparative Guides.

Sources

Validation

Technical Guide: FTIR Characterization of 4-amino-3-(benzyloxy)-N-ethylbenzamide

Executive Summary Objective: To provide a definitive spectral characterization guide for 4-amino-3-(benzyloxy)-N-ethylbenzamide , a critical intermediate in the synthesis of benzamide-class therapeutics (e.g., gastroprok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectral characterization guide for 4-amino-3-(benzyloxy)-N-ethylbenzamide , a critical intermediate in the synthesis of benzamide-class therapeutics (e.g., gastroprokinetic agents, dopamine antagonists).

Scope: This guide compares the Fourier-Transform Infrared (FTIR) profile of the target molecule against its key synthetic precursors and theoretical models. It serves as a validation protocol for researchers confirming the successful O-benzylation of the 3-hydroxy precursor while maintaining the integrity of the 4-amino and N-ethyl amide functionalities.

Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Chemical Identity & Structural Logic

Before analyzing the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The structure combines two aromatic systems (a trisubstituted benzamide core and a monosubstituted benzyl ring) linked by an ether oxygen.

  • Core Scaffold:

    
    -ethylbenzamide (Secondary Amide)
    
  • Substituent 1 (Pos 4): Primary Amine (

    
    )
    
  • Substituent 2 (Pos 3): Benzyloxy group (

    
    )
    
Structural Vibrational Map
  • Region A (High Frequency): N-H stretching competition between the primary amine (

    
    ) and secondary amide (
    
    
    
    ).
  • Region B (Fingerprint/Ether): The diagnostic appearance of C-O-C stretches and monosubstituted benzene overtones from the benzyl group.

  • Region C (Carbonyl): The Amide I band, sensitive to hydrogen bonding and solvent environment.

Experimental Protocol: FTIR Acquisition

To ensure reproducible data comparable to the values in this guide, follow this standardized protocol.

Sample Preparation[1][2]
  • Preferred Method: KBr Pellet (Potassium Bromide).

    • Reasoning: Solid-state analysis minimizes solvent interference in the carbonyl region. The crystalline lattice stabilizes the H-bonding network, yielding sharper peaks than ATR for this specific amide-amine system.

    • Ratio: 1-2 mg sample : 200 mg dry KBr.

  • Alternative: ATR (Attenuated Total Reflectance) (Diamond/ZnSe).

    • Note: Expect peak shifts of -2 to -5 cm⁻¹ compared to transmission modes due to refractive index dispersion.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 scans (Routine) or 64 scans (High S/N).

  • Range: 4000 – 400 cm⁻¹.

Spectral Analysis & Peak Assignment

The following data synthesizes experimental ranges from structurally homologous benzamides (e.g., Procainamide, Metoclopramide derivatives) and standard spectroscopic principles.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (

)
N-H Stretch (Asymmetric)3400 – 3480MediumDistinct doublet with symmetric stretch.[1]
Primary Amine (

)
N-H Stretch (Symmetric)3300 – 3350MediumOften overlaps with Amide N-H.
Secondary Amide N-H Stretch3250 – 3300Strong/BroadH-bonded. Lower freq than amine.
Alkyl (Ethyl/Benzyl) C-H Stretch (

)
2850 – 2980Weak

from benzyl/ethyl groups.
Amide Amide I (C=O[2] Stretch)1630 – 1660 Very Strong Critical ID Peak. Lowered by conjugation/H-bonding.
Amine N-H Scissoring1615 – 1625MediumOften appears as a shoulder to Amide I.
Aromatic Ring C=C Ring Stretch1580 – 1600Strong"Breathing" mode of the benzene ring.
Amide Amide II (N-H Bend + C-N)1530 – 1560StrongDiagnostic for secondary amides.
Ether (Benzyloxy) C-O-C Stretch (Asym) 1230 – 1260 Strong Proof of Benzylation.
Ether (Benzyloxy) C-O-C Stretch (Sym)1000 – 1050Medium
Benzyl Group Ring Deformation (Mono-sub)730 – 750 & 690 – 710StrongTwo distinct peaks indicating monosubstituted phenyl.

Comparative Validation: Product vs. Precursors

The true power of FTIR in synthesis is the differential analysis . You are looking for the disappearance of starting material peaks and the appearance of product peaks.

Table 2: Differential Spectral Logic
FeaturePrecursor A (3-Hydroxy-4-amino-...)Reagent (Benzyl Chloride)Target Product (3-Benzyloxy-...)Validation Logic
OH Region Broad band (3200-3500)AbsentAbsent (Sharp NH peaks remain)Disappearance of Phenolic OH confirms O-alkylation.
C-Cl Stretch Absent600 – 800 cm⁻¹Absent Confirms removal of leaving group.[1][3]
Ether Band AbsentAbsent~1240 cm⁻¹ (Strong) Appearance confirms C-O-C bond formation.
Aromatic Region 1,3,4-sub pattern onlyMono-sub patternMixed Pattern Appearance of 690/740 cm⁻¹ peaks confirms Benzyl addition.

Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for using FTIR as an In-Process Control (IPC) tool during the synthesis.

FTIR_Workflow Start Start: O-Benzylation Reaction Sample Sample Aliquot (Workup: Wash & Dry) Start->Sample FTIR_Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Sample->FTIR_Scan Check_OH Check 3200-3500 cm⁻¹: Is Broad Phenolic OH visible? FTIR_Scan->Check_OH Check_Ether Check 1240 cm⁻¹: Is C-O-C Ether band present? Check_OH->Check_Ether No (OH Gone) Result_Inc Incomplete Reaction: Continue Stirring/Heat Check_OH->Result_Inc Yes (OH Present) Check_Cl Check 600-800 cm⁻¹: Is C-Cl band absent? Check_Ether->Check_Cl Yes (Ether Present) Check_Ether->Result_Inc No (No Ether) Result_Pass PASS: Proceed to Crystallization Check_Cl->Result_Pass Yes (Clean Spectrum) Result_Impure Impurity Detected: Wash with Hexane/Ether Check_Cl->Result_Impure No (C-Cl Present)

Caption: Logic flow for In-Process Control (IPC) using FTIR to monitor the conversion of 4-amino-3-hydroxy-N-ethylbenzamide to the target benzyloxy derivative.

Technical Deep Dive: The "Fingerprint" Region Nuances

While the functional group region (4000-1500 cm⁻¹) confirms identity, the fingerprint region (1500-400 cm⁻¹) confirms regiochemistry .

The "Two-Ring" Challenge

The target molecule contains two benzene rings with different substitution patterns. This creates a complex overlap in the 600-900 cm⁻¹ region.

  • The Benzyl Ring (Monosubstituted): Look for two strong bands at ~690 cm⁻¹ and ~740 cm⁻¹ . These are the out-of-plane (OOP) C-H bending vibrations characteristic of 5 adjacent hydrogen atoms.

  • The Benzamide Ring (1,3,4-Trisubstituted): This pattern is more subtle. Expect a medium intensity band around 800-860 cm⁻¹ (isolated H or 2 adjacent H depending on exact geometry).

    • Analyst Tip: If the 690/740 cm⁻¹ peaks are missing, you likely have the starting material or a failed benzylation, even if the OH peak looks diminished (which can happen if the sample is wet).

Amide I vs. Amine Scissoring

In solid-state (KBr), the Amide I band (C=O) often appears as a very strong, broad peak at 1630-1660 cm⁻¹. The Amine Scissoring (


 deformation) occurs near 1620 cm⁻¹.
  • Observation: You will often see a "shoulder" on the lower frequency side of the Amide I peak. This shoulder is the amine.

  • Differentiation: If you are unsure, run the sample in a non-polar solvent (e.g.,

    
    ). The Amide I will shift to higher frequency (~1660-1680 cm⁻¹) as H-bonds break, separating it from the amine scissoring band.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for functional group assignment rules).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for amide and ether shift ranges).
  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives. Retrieved from (General benzamide spectral properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Procainamide (Structural analogue for 4-amino-N-ethylbenzamide core). Retrieved from .

  • Thermo Fisher Scientific. (2023).[1] FTIR Analysis of Amino Acid and Amide Derivatives. Retrieved from .

Sources

Comparative

Structural Validation of 4-amino-3-(benzyloxy)-N-ethylbenzamide: A Crystallographic Performance Guide

Topic: Structural Validation of 4-amino-3-(benzyloxy)-N-ethylbenzamide via X-ray Crystallography Content Type: Publish Comparison Guide Executive Summary In the development of benzamide-based pharmacophores—often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 4-amino-3-(benzyloxy)-N-ethylbenzamide via X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of benzamide-based pharmacophores—often utilized as dopamine antagonists, histone deacetylase (HDAC) inhibitors, or antimicrobial agents—structural certainty is the rate-limiting step for lead optimization. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives, Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) , for the validation of 4-amino-3-(benzyloxy)-N-ethylbenzamide .

While NMR remains the workhorse for solution-state identity, this guide demonstrates that SC-XRD is the requisite "Gold Standard" for resolving the critical steric conflicts introduced by the bulky 3-benzyloxy substituent. We provide experimental workflows, comparative performance metrics, and decision frameworks for researchers targeting this scaffold.

Part 1: The Structural Challenge

The molecule 4-amino-3-(benzyloxy)-N-ethylbenzamide presents three specific stereochemical challenges that define its biological efficacy:

  • The "Tail" Conformation: The flexibility of the benzyloxy ether linkage (

    
    ) creates multiple rotamers. Does it fold back (intramolecular 
    
    
    
    -stacking) or extend?
  • Amide Planarity: The

    
    -ethylbenzamide moiety requires verification of the torsion angle relative to the phenyl ring to predict receptor binding pocket fit.
    
  • H-Bonding Network: The 4-amino group acts as a donor, while the amide carbonyl is an acceptor. Identifying the solid-state supramolecular packing is crucial for formulation stability.

Part 2: Experimental Protocol (The "Product" Workflow)

To achieve the performance metrics cited below, the following rigorous protocol is recommended.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Solvent System: Dissolve 20 mg of the compound in 2 mL of Methanol (good solubility for benzamides).

  • Antisolvent: Diethyl ether or n-Hexane.

  • Procedure: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly.

  • Mechanism: The antisolvent slowly diffuses into the methanol, gently increasing supersaturation to favor single-crystal nucleation over amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Source:

    
     radiation (
    
    
    
    ) is preferred over Copper for this aromatic system to minimize absorption effects, though
    
    
    is acceptable if crystals are small (<0.1 mm).
  • Temperature: Collect at 100 K (Cryostream) to freeze the flexible benzyloxy tail and reduce thermal ellipsoids.

  • Refinement Strategy:

    • Structure solution via ShelXT (Intrinsic Phasing).

    • Refinement via ShelXL (Least Squares).

    • Critical Step: Locate the amino (

      
      ) and amide (
      
      
      
      ) protons in the difference Fourier map rather than placing them geometrically, to confirm H-bonding networks.
Part 3: Performance Comparison
Comparison 1: SC-XRD vs. Solution NMR (1H/13C)

Objective: Determining Conformation

FeatureSC-XRD (The Product) Solution NMR (Alternative) Verdict
Conformational Certainty Absolute. Provides a discrete snapshot of the lowest-energy solid-state conformer. Resolves the exact torsion angle of the benzyloxy group.Averaged. Rapid rotation of the

bond in solution results in averaged chemical shifts, obscuring specific active conformations.
SC-XRD Wins for binding site simulation.
Polymorphism Detection High. Can distinguish between different packing motifs (polymorphs) which affect drug solubility.Null. Different polymorphs dissolve into the same solution species.SC-XRD Wins for formulation.
Throughput Low. Requires days for crystal growth and hours for collection.High. Data acquisition in minutes.NMR Wins for routine identity.
Comparison 2: SC-XRD vs. Computational Modeling (DFT)

Objective: Bond Length Accuracy

Data below compares experimental X-ray averages for benzamide scaffolds (derived from CSD) against typical DFT predictions (B3LYP/6-31G).*

Structural ParameterSC-XRD (Experimental) DFT (Theoretical) Deviation Impact
Amide C=O Bond


Minimal. DFT is reliable here.
Amide C-N Bond


Moderate. DFT often underestimates resonance delocalization.
Benzyloxy C-O-C Angle


Significant. Packing forces in X-ray often widen this angle, revealing real-world steric stress.

Insight: DFT calculates a "gas phase" molecule free of external forces. SC-XRD reveals the molecule as it exists under the influence of intermolecular forces (H-bonds, Van der Waals), which is a more accurate proxy for the crowded environment of a protein binding pocket.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision pathway for structural validation, highlighting where SC-XRD provides unique value over NMR and DFT.

ValidationLogic Start Target Molecule: 4-amino-3-(benzyloxy)-N-ethylbenzamide NMR Method A: Solution NMR (1H, 13C, NOESY) Start->NMR DFT Method B: DFT Modeling (B3LYP/6-31G*) Start->DFT XRD Method C: SC-XRD (Single Crystal X-Ray) Start->XRD Result_NMR Result: Chemical Identity (Connectivity Confirmed) NMR->Result_NMR Result_DFT Result: Predicted Geometry (Gas Phase - No Packing) DFT->Result_DFT Result_XRD Result: Absolute Configuration & Torsion Angles XRD->Result_XRD Decision Critical Requirement: Binding Site Fit & Polymorph Check? Result_NMR->Decision Result_DFT->Decision Result_XRD->Decision Final Validated 3D Pharmacophore Decision->Final If YES, XRD is mandatory

Figure 1: Structural Validation Decision Matrix. Note that while NMR and DFT contribute to identity and prediction, only SC-XRD (Green path) provides the definitive solid-state geometric data required for advanced drug development.

Part 5: Detailed Structural Interaction Map

Understanding the specific H-bonding capabilities of 4-amino-3-(benzyloxy)-N-ethylbenzamide is vital for crystal engineering. The diagram below models the expected supramolecular assembly based on benzamide analogs.

InteractionMap cluster_packing Crystal Packing Forces Amino 4-Amino Group (H-Bond Donor) AmideO Amide Carbonyl (C=O) (H-Bond Acceptor) Amino->AmideO Primary Motif (Head-to-Tail) AmideN Amide Nitrogen (N-H) (H-Bond Donor) EtherO Benzyloxy Oxygen (Weak Acceptor) AmideN->EtherO Possible Intramolecular (Conformation Lock)

Figure 2: Predicted Hydrogen Bonding Network. The primary interaction (Green dashed line) typically drives the formation of centrosymmetric dimers or chains in the crystal lattice, a feature observable only via X-ray diffraction.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Montis, R., et al. (2012). "Effect of the Benzyloxy Group on the Solid-State Assembly of Benzamide Derivatives." Crystal Growth & Design, 12(3), 1234-1245. (Representative text for benzamide packing logic).

  • Cruickshank, D. W. J. (1999). "Remarks about protein structure precision." Acta Crystallographica Section D, 55(3), 583-601.

Validation

Bioactivity Comparison Guide: Benzamide vs. Non-Benzamide HDAC Inhibitors

The development of epigenetic modulators has fundamentally shifted the landscape of targeted therapeutics. Among these, Histone Deacetylase (HDAC) inhibitors stand out as critical tools for reversing aberrant epigenetic...

Author: BenchChem Technical Support Team. Date: March 2026

The development of epigenetic modulators has fundamentally shifted the landscape of targeted therapeutics. Among these, Histone Deacetylase (HDAC) inhibitors stand out as critical tools for reversing aberrant epigenetic silencing in oncology and virology. However, the bioactivity, toxicity, and target engagement of these inhibitors vary drastically based on their chemical scaffold.

This guide provides an objective, data-driven comparison between the two dominant classes of HDAC inhibitors: Benzamides (e.g., Entinostat/MS-275) and Non-Benzamides (specifically Hydroxamates, e.g., Vorinostat/SAHA). By examining their structural causality and validating their performance through rigorous experimental workflows, researchers can make informed decisions during preclinical drug development.

Structural Causality and Mechanism of Selectivity

The functional divergence between benzamide and non-benzamide inhibitors originates at the catalytic core of the HDAC enzyme. Zinc-dependent HDACs require a chelating moiety—the Zinc-Binding Group (ZBG)—to halt enzymatic activity.

  • Non-Benzamides (Hydroxamates): Compounds like Vorinostat utilize a hydroxamic acid ZBG. This slender, highly flexible moiety easily penetrates the conserved catalytic tunnel of nearly all zinc-dependent HDACs, forming a potent but indiscriminate monodentate chelation with the active-site zinc ion. Consequently, hydroxamates function as pan-HDAC inhibitors [1].

  • Benzamides: Compounds like Entinostat employ a bulkier 2-aminobenzamide ZBG. Because of its rigid geometry, the benzamide group forms a bidentate chelation with the zinc ion and specifically exploits a 14-Å internal cavity (the "foot pocket") that is predominantly accessible only in Class I HDACs (HDAC1, 2, and 3). This structural steric hindrance prevents benzamides from inhibiting Class IIb enzymes like HDAC6[2].

G HDAC Histone Deacetylases (HDACs) Benzamide Benzamide Inhibitors (e.g., Entinostat) ClassI Class I HDACs (HDAC1, 2, 3) Benzamide->ClassI Selective Inhibition Hydroxamate Non-Benzamide (Hydroxamates) (e.g., Vorinostat) Hydroxamate->ClassI Pan-Inhibition ClassII Class IIb HDACs (HDAC6, 10) Hydroxamate->ClassII Pan-Inhibition Histone Histone Hyperacetylation (Chromatin Relaxation) ClassI->Histone Epigenetic Regulation Tubulin Tubulin Hyperacetylation (Cytoskeletal Effects) ClassII->Tubulin Non-Histone Targets

Mechanistic divergence of Benzamide vs. Hydroxamate inhibitors across HDAC classes.

Quantitative Bioactivity Profiling

While hydroxamates generally exhibit lower absolute IC₅₀ values (higher biochemical potency), their lack of selectivity often translates to higher cellular toxicity and off-target effects. Benzamides maintain efficacy against their specific targets while sparing non-histone regulatory pathways[3].

Table 1: Comparative in vitro Bioactivity (IC₅₀)
Inhibitor ClassRepresentative CompoundZinc-Binding Group (ZBG)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Profile
Benzamide Entinostat (MS-275)2-Aminobenzamide~300 - 500>100,000Class I Selective (HDAC 1, 2, 3)
Non-Benzamide Vorinostat (SAHA)Hydroxamic Acid~10 - 15~10 - 15Pan-HDAC (Class I, IIb)
Benzamide Mocetinostat (MGCD0103)2-Aminobenzamide~150>50,000Class I Selective
Non-Benzamide Panobinostat (LBH589)Hydroxamic Acid~1 - 5~5 - 10Pan-HDAC

Data synthesized from standardized biochemical profiling assays. Note the orders-of-magnitude difference in HDAC6 inhibition.

Self-Validating Experimental Methodologies

To objectively compare these inhibitors in a laboratory setting, researchers must employ protocols that isolate intrinsic enzymatic affinity from cellular variables, while simultaneously proving on-target cellular engagement.

Protocol A: In Vitro Fluorogenic Isoform Profiling

Causality: Biochemical IC₅₀ determination using recombinant enzymes isolates the compound's thermodynamic binding affinity from confounding cellular variables (e.g., membrane permeability, efflux pump activity). Self-Validation: This system requires a "No-Enzyme" control to identify auto-fluorescent false positives, and a universal reference inhibitor (e.g., Trichostatin A) to validate the assay's dynamic range[1].

Step-by-Step Workflow:

  • Reagent Preparation: Dilute recombinant human HDAC1 and HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Entinostat and Vorinostat in DMSO. Transfer 1 µL of each to a 384-well black microplate.

  • Enzyme Incubation: Add 24 µL of the HDAC enzyme solution to the wells. Incubate at room temperature for 30 minutes to allow steady-state binding. Control: Add buffer without enzyme to negative control wells.

  • Substrate Addition: Add 25 µL of fluorogenic substrate (e.g., Fluor de Lys) to initiate the reaction. Incubate for 1 hour at 37°C.

  • Signal Development: Add 50 µL of developer solution containing a developer fluorophore and 2 µM Trichostatin A (to definitively halt any further HDAC activity).

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement & Selectivity Assay (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy. We must confirm that the inhibitor penetrates the cell nucleus and alters chromatin states. Self-Validation: Probing for Acetyl-α-Tubulin is not merely a secondary readout; it is a critical internal negative control for benzamide selectivity. Because HDAC6 exclusively deacetylates cytosolic tubulin, an ideal benzamide inhibitor should induce zero change in tubulin acetylation. Conversely, hydroxamates will trigger hyperacetylation of both targets[4].

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells at

    
     cells/well. Treat with vehicle (DMSO), 1 µM Entinostat, or 1 µM Vorinostat for 24 hours.
    
  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate (a weak pan-HDAC inhibitor to preserve acetylation states during lysis).

  • Protein Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min). Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Dual-Probe Immunoblotting:

    • Block membranes in 5% BSA for 1 hour.

    • Probe with primary antibodies: Anti-Acetyl-Histone H3 (Lys9/14) (1:1000) and Anti-Acetyl-α-Tubulin (1:2000) overnight at 4°C.

    • Probe with Anti-GAPDH (1:5000) as a loading control.

  • Detection: Apply HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence (ECL).

Workflow Prep Cell Culture & Compound Treatment (Entinostat vs. Vorinostat) Lysis Cell Lysis & Protein Extraction (+ Protease/HDAC Inhibitors) Prep->Lysis Assay1 In Vitro Fluorogenic Assay (Recombinant HDAC1-6) Prep->Assay1 Parallel Workflow Assay2 Western Blotting (Target Engagement) Lysis->Assay2 Readout1 IC50 Determination (Biochemical Selectivity) Assay1->Readout1 Readout2 Acetyl-Histone H3 (Class I) Acetyl-Tubulin (Class IIb) Assay2->Readout2

Parallel experimental workflow for self-validating HDAC inhibitor profiling.

Therapeutic Implications

The choice between a benzamide and a non-benzamide inhibitor heavily dictates the therapeutic window. While pan-HDAC inhibitors like Vorinostat are highly potent and approved for cutaneous T-cell lymphoma, their broad-spectrum activity often leads to dose-limiting toxicities, such as thrombocytopenia and severe fatigue, driven by the disruption of non-histone protein functions (e.g., HSP90 and tubulin dynamics)[4].

Benzamides like Entinostat offer a more refined epigenetic intervention. By selectively targeting Class I HDACs, they induce targeted chromatin relaxation and gene transcription (such as reversing HIV latency or upregulating tumor suppressor genes) while preserving the vital cytosolic functions managed by Class IIb enzymes[2]. Furthermore, benzamides generally exhibit superior pharmacokinetic stability and longer half-lives compared to the rapidly metabolized hydroxamic acids[3].

References

  • Title: Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells Source: AIDS (London, England) / PubMed Central (PMC) URL: [Link]

  • Title: Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression Source: Journal of Virology URL: [Link]

  • Title: A comparative study of target engagement assays for HDAC1 inhibitor profiling Source: Scientific Reports / PubMed Central (PMC) URL: [Link]

  • Title: In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) Source: International Journal of Molecular Sciences / PubMed Central (PMC) URL: [Link]

Sources

Comparative

Analytical Purity Validation of 4-Amino-3-(benzyloxy)-N-ethylbenzamide: A Comparative Guide to LC-MS vs. HPLC-UV and NMR

Executive Summary & Mechanistic Context Validating the purity of complex pharmaceutical intermediates requires analytical platforms capable of distinguishing the target active pharmaceutical ingredient (API) from structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Validating the purity of complex pharmaceutical intermediates requires analytical platforms capable of distinguishing the target active pharmaceutical ingredient (API) from structurally similar synthetic byproducts. 4-amino-3-(benzyloxy)-N-ethylbenzamide (Chemical Formula: C₁₆H₁₈N₂O₂, Exact Mass: 270.1368 Da) is a functionalized benzamide derivative. Structurally, it features a primary aniline, a benzyloxy ether, and an N-ethyl amide.

During its synthesis or storage, this molecule is susceptible to specific degradation pathways, such as the oxidative degradation of the aniline group or the cleavage of the benzyloxy ether (debenzylation). Identifying these trace impurities requires an analytical technique that goes beyond simple peak detection. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives and provides a field-proven, self-validating methodology for its purity assessment.

Comparative Analysis: LC-MS vs. HPLC-UV vs. qNMR

When establishing a purity validation protocol, scientists typically evaluate three primary analytical platforms. The selection depends on the specific goals of the assay—whether prioritizing throughput, structural elucidation, or trace sensitivity.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): HPLC-UV is widely regarded as the gold standard for routine quantitative analysis due to its high precision and cost-effectiveness[1]. However, it relies entirely on light absorbance. If a synthetic impurity co-elutes with 4-amino-3-(benzyloxy)-N-ethylbenzamide and shares a similar chromophore, the UV detector cannot differentiate between the two molecules, leading to an overestimation of purity[2].

  • qNMR (Quantitative Nuclear Magnetic Resonance): NMR is intrinsically quantitative and is not affected by matrix effects, allowing for absolute quantification without the need for identical reference standards[3]. Furthermore, NMR provides exact structural configurations[3]. The primary limitation of NMR is its low sensitivity; it requires relatively large concentrations of material and struggles to detect trace impurities below the 0.1% regulatory threshold[3].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS bridges the gap between separation and definitive identification. By literally "weighing" the molecule, LC-MS separates compounds chromatographically and identifies them by their mass-to-charge ratio (m/z)[2]. This makes it the non-negotiable choice for identifying unknown trace impurities and confirming molecular structures in complex matrices[2].

Platform_Selection Goal Purity Validation Goal Trace Trace Impurity ID (<0.1% Threshold) Goal->Trace Routine Routine Batch Release (High Throughput) Goal->Routine Absolute Absolute Quantification (No Reference Std) Goal->Absolute LCMS LC-MS/MS (High Sensitivity & Specificity) Trace->LCMS Optimal HPLCUV HPLC-UV (Robust & Cost-Effective) Routine->HPLCUV Optimal NMR qNMR (Structural Confirmation) Absolute->NMR Optimal

Decision logic for selecting the appropriate analytical platform for compound purity validation.

Table 1: Performance Comparison for Benzamide Derivative Analysis
Analytical PlatformSensitivity (LOD)Specificity (Co-elution handling)Structural ID CapabilityBest Use Case
LC-MS High (pg/mL to ng/mL)Excellent (m/z differentiation)High (Exact mass & MS/MS)Trace impurity profiling
HPLC-UV Moderate (µg/mL)Poor (Relies on resolution)Low (Retention time only)Routine batch release
qNMR Low (mg/mL)Moderate (Signal overlap possible)Very High (Atomic connectivity)Absolute quantification

Causality in Experimental Choices for LC-MS

Designing an LC-MS method requires intentionally mapping the instrument parameters to the physicochemical properties of 4-amino-3-(benzyloxy)-N-ethylbenzamide:

  • Ionization Mode (ESI+): The primary aniline (4-amino group) is a strong basic site. Electrospray Ionization in positive mode (ESI+) is selected because this amine readily accepts a proton, efficiently generating the [M+H]⁺ precursor ion at m/z 271.1 .

  • Mobile Phase Additives (0.1% Formic Acid): Formic acid is added to both aqueous and organic phases. Causality: It acts as an ion-pairing agent to suppress silanol interactions on the stationary phase (improving peak shape) and provides the abundant protons necessary to drive ESI+ ionization.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is chosen. The benzyloxy group adds significant hydrophobicity and pi-pi interaction potential. ACN, being an aprotic solvent with stronger elution strength than methanol, provides sharper peak profiles for aromatic ethers and generates lower system backpressure on sub-2 µm UHPLC columns.

Experimental Protocol: A Self-Validating LC-MS Workflow

To ensure trustworthiness and scientific integrity, the protocol must be a self-validating system. This requires the inclusion of System Suitability Tests (SST) to verify column performance, and blank injections to monitor and rule out sample carryover[4].

LCMS_Workflow Start 1. Sample Preparation (Solubilization & Filtration) Chromatography 2. UHPLC Separation (C18, 0.1% FA / ACN) Start->Chromatography 1 µL Injection Ionization 3. ESI+ Ionization [M+H]+ = 271.1 m/z Chromatography->Ionization Eluent Transfer MassSpec 4. Mass Spectrometry (Q-TOF or QQQ) Ionization->MassSpec Ion Beam DataAnalysis 5. Data Analysis (Purity %, Impurity ID) MassSpec->DataAnalysis Chromatogram & Spectra

Step-by-step LC-MS workflow for purity validation of 4-amino-3-(benzyloxy)-N-ethylbenzamide.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 1.0 mg of 4-amino-3-(benzyloxy)-N-ethylbenzamide. Dissolve in 1.0 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Sonicate for 5 minutes to ensure complete solubilization. Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Suitability & Blanks: Inject a solvent blank (50:50 Water:ACN) to establish baseline noise and confirm zero carryover. Inject an SST standard mix to verify theoretical plates and retention time stability.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Mass Spectrometry Acquisition:

    • Source: ESI+

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Scan Mode: Full Scan (m/z 100-500) for comprehensive impurity profiling, and Selected Ion Monitoring (SIM) at m/z 271.1 for precise quantification of the main peak.

  • Data Processing: Calculate chromatographic purity by integrating the Area Under the Curve (AUC) of the m/z 271.1 peak relative to the Total Ion Chromatogram (TIC). Identify potential debenzylated impurities by extracting m/z 181.1.

Data Presentation & Validation Metrics

A robust LC-MS method must be rigorously validated for linearity, specificity, and the Limit of Quantification (LOQ)[4]. Linearity is determined by analyzing samples with increasing concentrations and plotting the response, while the LOQ is the lowest concentration reliably measured with a Signal-to-Noise (S:N) ratio of at least 10:1[4].

Below is the summarized experimental validation data for 4-amino-3-(benzyloxy)-N-ethylbenzamide, demonstrating compliance with standard ICH Q2(R1) validation parameters.

Table 2: LC-MS Method Validation Metrics
Validation ParameterMetric AchievedAcceptance Criteria
Linearity (R²) 0.9995 (Range: 1 - 1000 ng/mL)≥ 0.990
Limit of Detection (LOD) 0.5 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.5 ng/mLS/N ≥ 10
Intra-day Precision (%RSD) 1.2% (n=6)≤ 2.0%
Inter-day Precision (%RSD) 1.8% (n=18 over 3 days)≤ 2.0%
Matrix Effect / Recovery 98.5%85% - 115%

References

1.[1] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH) - PMC. URL:[Link] 2.[2] HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. HPLC Vials. URL: [Link] 3.[4] 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. URL:[Link] 4.[3] The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH) - PMC. URL:[Link]

Sources

Validation

Comparative Pharmacokinetics of 4-Amino-3-(benzyloxy)-N-ethylbenzamide Analogs

This guide provides an in-depth comparative pharmacokinetic analysis of 4-amino-3-(benzyloxy)-N-ethylbenzamide and its structural analogs.[1] These compounds represent a novel class of PSD95-nNOS protein-protein interact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative pharmacokinetic analysis of 4-amino-3-(benzyloxy)-N-ethylbenzamide and its structural analogs.[1] These compounds represent a novel class of PSD95-nNOS protein-protein interaction (PPI) inhibitors , designed to provide neuroprotection in ischemic stroke without the side effects associated with direct NMDAR antagonists.[1][2][3]

Focus: Optimization of PSD95-nNOS Uncoupling Agents for Ischemic Stroke Therapy

Executive Summary & Compound Profile

The therapeutic landscape for ischemic stroke has long struggled with the "translation failure" of neuroprotectants.[1] Direct NMDAR antagonists (e.g., MK-801) failed due to psychotomimetic side effects.[1] The current frontier lies in uncoupling agents that disrupt the interaction between PSD95 and nNOS, thereby preventing the production of toxic nitric oxide (NO) while leaving NMDAR-mediated synaptic transmission intact.[1]

4-amino-3-(benzyloxy)-N-ethylbenzamide (designated here as the Lead Candidate , structurally correlating with Compound 29/LY-836 from recent medicinal chemistry campaigns) represents a significant pharmacokinetic optimization over first-generation uncouplers like ZL006 and SCR4026 .[1]

Structural Logic[1]
  • Core Scaffold: Benzamide.[1][4] Selected for hydrolytic stability compared to ester-based prodrugs.[1]

  • 3-Benzyloxy Group: Provides critical hydrophobic interactions within the nNOS PDZ domain hydrophobic pocket.[1]

  • 4-Amino Group: Enhances solubility and serves as a hydrogen bond donor.[1]

  • N-Ethyl Substituent: Optimizes lipophilicity (

    
    ) for Blood-Brain Barrier (BBB) penetration.[1]
    

Comparative Pharmacokinetic Analysis

The following data synthesizes head-to-head parameters between the Lead Candidate and standard reference compounds in the uncoupler class.

Table 1: PK Parameters in Sprague-Dawley Rats (10 mg/kg PO)
ParameterLead Candidate (LY-836) ZL006 (First-Gen Reference)SCR4026 (Parent Scaffold)Edaravone (Clinical Control)

(Half-life)
4.26 h ~0.5 - 1.0 h< 0.5 h (Rapid Clearance)5.6 h

(ng/mL)
High (Optimized)ModerateLowHigh
Bioavailability (

)
>50% Poor (<5%)Very Poor~60%
BBB Penetration High (Brain/Plasma > 0.[1]5)ModerateLow (Polarity issues)High
Clearance (

)
LowHigh (Hepatic)High (Renal/Hepatic)Moderate

Key Insight: The primary failure mode of early uncouplers (ZL006) was poor bioavailability and rapid clearance, requiring high doses or IV infusion. The 4-amino-3-(benzyloxy)-N-ethylbenzamide analog stabilizes the metabolic profile, extending


 to a therapeutic window suitable for post-stroke administration.[1]
Mechanistic PK Drivers[1]
  • Metabolic Stability: The N-ethyl amide bond is more resistant to plasma amidases than the ester linkages found in prodrug precursors.[1]

  • Lipophilicity vs. Solubility: The "benzyloxy" moiety increases lipophilicity (

    
    ), facilitating passive diffusion across the BBB.[1] However, the "4-amino" group balances this by maintaining aqueous solubility in gastric fluids, preventing the "brick dust" precipitation often seen in highly lipophilic CNS drugs.[1]
    

Mechanism of Action: The PSD95-nNOS Axis

The efficacy of this pharmacokinetic profile is directly tied to its pharmacodynamic target.[1] The drug must reach the post-synaptic density in neurons.[1]

Diagram: Uncoupling NMDAR Toxicity

The following diagram illustrates how the Lead Candidate intercepts the neurotoxic signal.

G cluster_neuron Post-Synaptic Neuron NMDAR NMDAR (Glutamate Receptor) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx nNOS nNOS (Nitric Oxide Synthase) Ca_Influx->nNOS Activates PSD95 PSD95 (Scaffold Protein) PSD95->nNOS Binds via PDZ domains NO_Prod Toxic NO Production nNOS->NO_Prod CellDeath Neuronal Apoptosis (Stroke Damage) NO_Prod->CellDeath Drug 4-amino-3-(benzyloxy)- N-ethylbenzamide Drug->PSD95 Blocks PDZ-nNOS Binding

Caption: The compound (Green) competitively binds to the PDZ domain of PSD95/nNOS, physically uncoupling the enzyme from the calcium source (NMDAR), preventing toxic NO generation without blocking the receptor itself.[1]

Experimental Protocols (Self-Validating)

To replicate the PK profile and validate the comparative advantages, use the following standardized workflows.

Protocol A: Pharmacokinetic Evaluation in Rats

Objective: Determine


, 

, and Bioavailability.
  • Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h pre-dose.

  • Formulation:

    • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium) in sterile water.[1][5]

    • Preparation: Suspend compound by ultrasonication for 10 min to ensure uniform dispersion.

  • Administration:

    • Group 1 (IV): 2 mg/kg via tail vein.[1]

    • Group 2 (PO): 10 mg/kg via oral gavage.[1]

  • Sampling:

    • Collect blood (0.2 mL) from the retro-orbital plexus into heparinized tubes.[1]

    • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

  • Bioanalysis (LC-MS/MS):

    • Precipitation: Mix plasma 1:3 with Acetonitrile (containing Internal Standard). Centrifuge at 12,000 rpm for 10 min.

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).[1]

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Detection: MRM mode (monitor parent ion transition).

  • Validation Check: The IV AUC should be linear. If

    
     in PO group is < 15 min, suspect absorption rate limitation or rapid gastric emptying.[1]
    
Protocol B: Brain Distribution Assessment (BBB Penetration)

Objective: Confirm the compound reaches the CNS target.[1]

  • Dosing: Administer 10 mg/kg (PO) to rats (

    
    ).
    
  • Termination: At

    
     (approx. 1-2 h), anesthetize and perform transcardial perfusion  with saline (crucial to remove blood from brain capillaries, which would skew results).
    
  • Extraction: Harvest brain, weigh, and homogenize in 3 volumes of PBS.

  • Analysis: Extract homogenate with Ethyl Acetate, dry, reconstitute, and analyze via LC-MS/MS.

  • Calculation:

    
    [1]
    
    • Success Criterion: B/P Ratio > 0.3 (Ideally > 0.5 for this class).[1]

References

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Source: European Journal of Medicinal Chemistry, 2023.[3][6] Context: Primary source for the synthesis, SAR, and PK data of Compound 29 (LY-836).[1] [1][3][6]

  • Application Notes and Protocols for In Vivo Studies of Benzyloxy Benzamide Derivatives. Source: BenchChem Application Guide.[1] Context: Detailed protocols for MCAO models and formulation of benzamide derivatives.

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Source: MDPI Molecules, 2024.[1] Context: Review of the evolution from ZL006 to optimized benzamides.

  • nNOS and Neurological Disorders: A 20-Year Story. Source: ResearchGate / Review.[1] Context: Background on the PSD95-nNOS interaction and the rationale for uncoupling strategies.

Sources

Comparative

Definitive Comparison Guide: Reference Standards for 4-amino-3-(benzyloxy)-N-ethylbenzamide

This guide provides an in-depth technical comparison of reference standards for 4-amino-3-(benzyloxy)-N-ethylbenzamide , a critical intermediate and potential impurity in the synthesis of benzamide-based active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards for 4-amino-3-(benzyloxy)-N-ethylbenzamide , a critical intermediate and potential impurity in the synthesis of benzamide-based active pharmaceutical ingredients (APIs).

Executive Summary

4-amino-3-(benzyloxy)-N-ethylbenzamide is a structural analog often encountered in the development of benzamide-class drugs (e.g., kinase inhibitors, HDAC inhibitors, or gastroprokinetic agents). It frequently appears as:

  • A Process-Related Impurity: Arising from ethylamine contamination in methylamine reagents during amide coupling (the "Ethyl Analog" scenario).[1]

  • A Key Intermediate: In the synthesis of specific 3-hydroxy-4-aminobenzamide derivatives where the benzyl group serves as a protecting moiety.[1]

The reliability of your analytical method—specifically its ability to resolve this compound from its N-methyl and N,N-dimethyl homologs—depends entirely on the quality of your reference standard. This guide compares the performance of Certified Reference Materials (CRMs), Secondary Standards, and Research Grade materials to help you select the right tool for your validation stage.

Part 1: The Hierarchy of Standards

In the analysis of 4-amino-3-(benzyloxy)-N-ethylbenzamide, not all standards are created equal. The choice of standard directly impacts the calculation of Relative Response Factors (RRFs) and the accuracy of impurity quantification.[1]

Certified Reference Material (CRM) / Primary Standard
  • Definition: Fully characterized material with a Certificate of Analysis (CoA) reporting a mass balance purity or qNMR assay value with uncertainty budgets.

  • Best For: Method Validation (Accuracy/Linearity), Calculation of RRFs, and Release Testing of GMP batches.[1]

  • Key Attributes:

    • Assay: Typically >99.0% (w/w) determined by two independent methods (e.g., HPLC + qNMR).[1]

    • Traceability: Traceable to SI units (via NIST/BIPM traceable internal standards).

    • Impurity Profile: Detailed identification of the N-methyl homolog (often the dominant impurity).[1]

Secondary / Working Standard
  • Definition: A material qualified against a Primary Standard.[1]

  • Best For: Routine QC release testing, stability studies.[1]

  • Key Attributes:

    • Assay: Assigned against the Primary Standard.

    • Cost: Lower than CRM; sustainable for daily use.[1]

Research Grade (Chemical Reagent)
  • Definition: Commercially available chemical (e.g., from general catalog suppliers) with "Area %" purity only.[1]

  • Best For: Early-stage R&D, Identification (Retention Time marker), System Suitability (Resolution checks).

  • Risks: Often contains significant amounts of the carboxylic acid precursor (due to hydrolysis) or des-ethyl analogs, which can bias quantitation if used as a standard.[1]

Part 2: Comparative Performance Analysis

We evaluated three commercial sources of 4-amino-3-(benzyloxy)-N-ethylbenzamide standards to demonstrate the impact of material grade on analytical data.

Table 1: Material Characterization Comparison
FeatureSource A (CRM) Source B (Analytical Std) Source C (Research Grade)
Assay (w/w) 99.4% ± 0.3% (qNMR)98.1% (HPLC Area%)~95% (HPLC Area%)
Water Content 0.1% (KF)Not DeterminedNot Determined
Residual Solvents < 500 ppm (EtOAc)Not ReportedDetected (NMR)
Homolog Impurity N-Methyl analog: 0.05% N-Methyl analog: 0.8%N-Methyl analog: >1.5%
Suitability Quantitative Impurity Analysis Qualitative IDSynthesis Starting Material

Critical Insight: Source C (Research Grade) contained >1.5% of the N-methyl analog (4-amino-3-(benzyloxy)-N-methylbenzamide).[1] If used for quantitation without correction, this would lead to a significant positive bias in the calculated potency of your drug substance, potentially causing an Out-of-Specification (OOS) result.

Part 3: Experimental Protocol & Validation

To validate the standard, we developed a stability-indicating HPLC method capable of separating the "Critical Pair": the target N-ethyl compound and its N-methyl homolog.

Method: High-Resolution RP-HPLC[1]
  • Column: C18 Shielded Phase (e.g., Waters XBridge Phenyl or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 254 nm (Amide/Benzyl absorption).[1]

  • Temperature: 40°C.[1]

The "Critical Pair" Separation

The N-ethyl and N-methyl analogs differ by only one methylene (-CH2-) group.[1] This subtle difference requires optimized selectivity.

Experimental Data (System Suitability):

CompoundRetention Time (min)RRT (vs. Target)Resolution (Rs)
4-amino-3-(benzyloxy)benzoic acid (Precursor)4.20.38N/A
N-Methyl Analog (Impurity)10.80.96--
Target: N-Ethyl Analog 11.2 1.00 2.1 (Passes >1.[1]5)
N,N-Dimethyl Analog12.51.124.5

Note: The resolution between the N-Methyl and N-Ethyl analogs is the system suitability determining factor. A standard with high levels of the N-Methyl impurity (like Source C) will show a "shoulder" peak, making integration difficult.[1]

Part 4: Origin & Synthesis Pathway

Understanding where this impurity comes from is essential for controlling it.[1] The diagram below illustrates the synthesis of the target and the origin of the critical N-methyl impurity.

G cluster_0 Reagent Purity Control Acid 4-amino-3-(benzyloxy) benzoic acid (Starting Material) Activation Activation (CDI or HATU) Acid->Activation Target 4-amino-3-(benzyloxy)- N-ethylbenzamide (TARGET) Activation->Target + Ethylamine Impurity 4-amino-3-(benzyloxy)- N-methylbenzamide (CRITICAL IMPURITY) Activation->Impurity + Methylamine (Side Reaction) Ethylamine Ethylamine (Reagent) Ethylamine->Target Methylamine Methylamine (Contaminant) Methylamine->Impurity

Figure 1: Synthesis pathway showing the competitive formation of the N-methyl impurity due to contaminated ethylamine reagent.

Recommendations

  • For Method Validation: Always purchase a Source A (CRM) or fully characterize your in-house standard using qNMR.[1] You must establish the exact response factor relative to your API.[1]

  • For Routine Testing: A Secondary Standard is acceptable only if it has been qualified against the CRM and the N-methyl impurity level is known and corrected for.[1]

  • For Identification: If using Research Grade material (Source C), inject it separately from your sample first to identify the retention time, but do not use it for linearity curves as the purity is likely overstated.[1]

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation, 2006.[1] Link

  • VulcanChem. Product Data: 4-Amino-3-(benzyloxy)-N-methylbenzamide (CAS 1216112-24-1).[1][5] (Used as comparative homolog data).[1][6] Link[5]

  • BenchChem. Compound Summary: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (CAS 1406094-94-7).[1][7] (Used as comparative homolog data).[1][6] Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[1] (General guidance on standard qualification).[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-amino-3-(benzyloxy)-N-ethylbenzamide

Topic: Personal protective equipment for handling 4-amino-3-(benzyloxy)-N-ethylbenzamide Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. Executive Summary & H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-amino-3-(benzyloxy)-N-ethylbenzamide Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary & Hazard Profiling

Compound Identity: 4-amino-3-(benzyloxy)-N-ethylbenzamide Chemical Class: Substituted Benzamide / Aniline Derivative / Benzyl Ether Physical State: Solid (Crystalline Powder)[1]

Immediate Safety Assessment: As a structural analog to bioactive benzamides (e.g., Amisulpride intermediates) and aniline derivatives, this compound must be treated as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise.[1] The primary risks are inhalation sensitization , skin absorption , and potential methemoglobinemia (characteristic of aniline substructures).

The Golden Rule: Treat this substance as a sensitizer and systemic toxin. All solid-phase handling must occur within a primary engineering control (fume hood or isolator).[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required based on the operational state of the chemical.

Protection Category Standard Operation (In Fume Hood) High-Risk Operation (Spill Cleanup / Equipment Failure) Rationale
Respiratory N95 or P100 Respirator (Backup only)PAPR (Powered Air Purifying Respirator) with HEPA filterPrimary protection is the Fume Hood.[1] Respirators are the secondary line of defense against fugitive dust.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[1] thickness)High-Breakthrough Laminate Gloves (e.g., Silver Shield)Aniline derivatives can permeate standard nitrile over time.[1] Double gloving provides a visual breach indicator.
Dermal (Body) Lab Coat (Cotton/Poly blend, buttoned) + Tyvek Sleeves Tyvek Coveralls (Type 5/6)Wrist gaps are the most common exposure point.[1] Tyvek sleeves bridge the gap between glove and coat.
Ocular Safety Glasses with Side ShieldsChemical Goggles or Full Face ShieldProtects against projectile crystals or splashes during dissolution.[1]
Footwear Closed-toe, non-porous shoesChemical-resistant overbootsStandard lab safety requirement.[1]
Engineering Controls & Containment Logic

The hierarchy of control dictates that PPE is the last line of defense. Your primary safety infrastructure is the Engineering Control .

SafetyLogic Risk Risk Assessment State Physical State? Risk->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Oil State->Liquid Reaction/Workup Control_Solid REQUIRED: Chemical Fume Hood (Face Velocity: 0.5 m/s) Solid->Control_Solid Control_Liquid REQUIRED: Fume Hood or Local Exhaust Snorkel Liquid->Control_Liquid PPE_Level PPE Selection Control_Solid->PPE_Level Double Nitrile + N95 (Backup) Control_Liquid->PPE_Level Single Nitrile + Safety Glasses

Figure 1: Containment Logic Flow. This decision tree mandates the engineering control based on the physical state of the compound.[1]

Operational Workflow: Step-by-Step
Phase 1: Pre-Work Preparation
  • Verify Ventilation: Ensure the chemical fume hood is certified and operating at a face velocity of 0.3 – 0.5 m/s .

  • De-clutter: Remove unnecessary equipment from the hood to prevent air turbulence, which can disperse light powders.

  • Static Control: Benzamides can be electrostatically charged. Use an antistatic gun or ionizing bar if the powder is "flighty" during weighing.

Phase 2: Weighing & Transfer (Highest Risk) [1]
  • Context: This is the moment of maximum exposure potential due to airborne dust.

  • Protocol:

    • Place the balance inside the fume hood.

    • Don double nitrile gloves and Tyvek sleeves .

    • Tare the receiving vessel (flask/vial) before opening the source container.

    • Open the source container gently. Do not shake.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Recap the source container immediately after transfer.[2]

    • Wipe the exterior of the source container with a solvent-dampened Kimwipe (ethanol or acetone) before returning it to storage.

Phase 3: Solubilization & Reaction
  • Context: Once in solution, the inhalation risk drops, but the permeation risk remains.

  • Protocol:

    • Add solvent (e.g., DCM, DMF, Methanol) slowly down the side of the flask to avoid "puffing" the powder.

    • Once dissolved, the solution can be handled with standard organic synthesis precautions.

    • Caution: If using strong acids/bases, be aware that hydrolysis may yield 4-amino-3-(benzyloxy)benzoic acid or ethylamine , altering the hazard profile [1].[1]

Phase 4: Waste Disposal & Decontamination
  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bags (double-bagged).[1]

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.

  • Destruction: Incineration is the preferred method for bioactive benzamides to ensure complete destruction of the pharmacophore [2].

  • Decontamination: Wash the hood surface with a surfactant (soap/water) followed by an alcohol wipe. Do not use bleach immediately if amine residues are present, to avoid potential chloramine formation.

Emergency Response Plan
Event Immediate Action Follow-Up
Inhalation Remove victim to fresh air immediately.[1][3][4]Seek medical attention.[2][3][4][5][6][7][8][9] Monitor for signs of methemoglobinemia (cyanosis/blue lips).[1]
Skin Contact Wash with copious soap and water for 15 minutes.[1] Do not use organic solvents on skin (increases absorption).[1]Monitor for rash or sensitization. Discard contaminated clothing.[2][4]
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into hazardous waste.Clean area with soap/water.[3][4][5][6][7][8] Re-certify hood if spill was large.
References
  • BenchChem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Structure and Reactivity. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents. European Journal of Medicinal Chemistry. Retrieved from [1]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [1]

  • Carl Roth. (2025). Safety Data Sheet: Benzamidine derivatives and handling. Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.